molecular formula C8H7NO4 B163519 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid CAS No. 1256818-31-1

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

Cat. No.: B163519
CAS No.: 1256818-31-1
M. Wt: 181.15 g/mol
InChI Key: GJMRZEFOMRCYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This fused heterocyclic system serves as a key synthetic intermediate for the preparation of diverse compound libraries, enabling the exploration of structure-activity relationships . The core dioxinopyridine structure is recognized for its role in the development of pharmacologically active compounds, including activators of pyruvate kinase R (PKR), a target of interest in metabolic disease research . Furthermore, derivatives of this chiral molecule present intriguing challenges and opportunities in stereochemistry, where advanced techniques like Vibrational Circular Dichroism (VCD) can be employed to determine absolute configuration, ensuring the precise characterization of bioactive enantiomers . Researchers utilize this carboxylic acid functionalized building block to design and synthesize novel molecules for biological evaluation, leveraging its structural features to modulate the physical and pharmacological properties of potential drug candidates.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRZEFOMRCYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619208
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-31-1
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, a heterocyclic compound featuring a fused dioxin and pyridine ring system, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the rigid dioxinopyridine core imparts unique stereochemical and electronic properties, making it a compelling building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its potential applications in pharmaceutical research, underpinned by established scientific principles and methodologies.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is paramount for its effective application in research and development.

PropertyValueSource
CAS Number 1256818-31-1[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Solid (predicted)[1]

Synthesis and Mechanistic Insights

A potential synthetic pathway could commence from a suitably substituted pyridine derivative, such as 2,3-dichloropyridine or 3-hydroxy-2-nitropyridine. The general principle involves a nucleophilic substitution reaction to introduce the ethylene glycol moiety, which forms the dioxin ring, followed by functional group manipulations to install the carboxylic acid at the 7-position.

Conceptual Synthesis Workflow

Caption: The relationship between the scaffold's features and its therapeutic potential.

Safety and Handling

While a specific safety data sheet for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is not available, general precautions for handling pyridine derivatives and carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a molecule with considerable potential in the field of medicinal chemistry. Its unique structural features provide a solid foundation for the development of new chemical entities with diverse biological activities. While further research is needed to fully elucidate its synthetic pathways and pharmacological profile, the information presented in this guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic possibilities of this promising heterocyclic scaffold.

References

  • Hassan, A. H. E., et al. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3539-3553.
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Echo BioSystems. 2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridine- 7-carboxylic acid.
  • Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Patsnap. Preparation method of 3-hydroxy-2-nitropyridine.
  • Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Google Patents. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • MDPI. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Biointerface Research in Applied Chemistry. Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity.
  • TNO (Publications). Oxidative Conversion of Polyethylene Towards Di‐Carboxylic Acids: A Multi‐Analytical Approach.
  • PubMed Central. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.
  • CONICET. 1H and 13C NMR study of copteroside E derivatives.
  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound and solvent system in their workflows. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer expert insights to ensure accurate and reproducible results.

Introduction: The Compound and the Solvent

In the landscape of drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. One of the most fundamental of these properties is solubility, which dictates how a compound will behave in various experimental and physiological environments. This guide focuses on 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

1.1. 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid: A Profile

This compound is a solid at room temperature with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . Its structure, featuring a pyridine ring fused with a dioxin moiety and substituted with a carboxylic acid group, presents a unique combination of chemical functionalities that influence its solubility.

PropertyValueSource
Chemical Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Physical Form Solid
CAS Number 1256818-31-1

1.2. Dimethyl Sulfoxide (DMSO): The Universal Solvent in Research

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds[1][2]. This versatility has established DMSO as a cornerstone solvent in drug discovery for applications such as high-throughput screening (HTS), compound storage, and various in vitro assays[1][3]. Its miscibility with water and many organic solvents further enhances its utility[1][4].

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in DMSO, several key factors come into play.

2.1. Solute-Solvent Interactions

The dissolution of a solid in a liquid involves the disruption of the crystal lattice of the solute and the formation of new interactions between the solute and solvent molecules. The favorable interactions between 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid and DMSO are the primary drivers of its solubility. These interactions are predominantly:

  • Hydrogen Bonding: The carboxylic acid group of the target compound can act as a hydrogen bond donor, while the sulfoxide group of DMSO is a strong hydrogen bond acceptor.

  • Dipole-Dipole Interactions: Both the solute and the solvent are polar molecules, leading to favorable dipole-dipole interactions.

Caption: Intermolecular forces driving solubility.

2.2. Structural Influences on Solubility in DMSO

A study on the DMSO solubility of over 163,000 molecules revealed that certain structural features are associated with poor solubility[5]. Notably, aromatic six-membered heterocyclic compounds with two heteroatoms were overrepresented in the set of non-soluble molecules[3][5]. While 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid contains a pyridine ring (a six-membered heterocycle with one heteroatom), the presence of the fused dioxin ring and the polar carboxylic acid group complicates a direct prediction. The carboxylic acid moiety is expected to enhance solubility in a polar solvent like DMSO.

2.3. Kinetic versus Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery[6]:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure. The "shake-flask" method is the gold standard for its determination[7][8].

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution. It is often measured in high-throughput settings by adding a concentrated DMSO stock solution to an aqueous buffer[6][7][9]. While not a true equilibrium value, it is a valuable parameter for early-stage drug discovery.

Experimental Determination of Solubility

Accurate determination of solubility requires meticulous experimental technique. Below are detailed protocols for both thermodynamic and kinetic solubility measurements.

3.1. General Considerations

  • Purity of Materials: The use of high-purity 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid and anhydrous DMSO is essential for accurate results[8].

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Moisture contamination can affect the solubility of the compound. Always use fresh, anhydrous DMSO and minimize its exposure to the atmosphere[10].

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature[8].

3.2. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility and is considered the most reliable.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid to a known volume of anhydrous DMSO in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to allow the system to reach equilibrium[7].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a DMSO-compatible filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Quantify the concentration of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in DMSO, typically expressed in mg/mL or mM.

Equilibrium_Solubility_Workflow Start Start Add_Excess Add excess compound to DMSO Start->Add_Excess Equilibrate Agitate for 24-48h at constant temp. Add_Excess->Equilibrate Separate Centrifuge/Filter to remove solid Equilibrate->Separate Quantify Dilute supernatant & quantify (HPLC/UV) Separate->Quantify Result Calculate Solubility (mg/mL or mM) Quantify->Result

Caption: Workflow for Equilibrium Solubility Determination.

3.3. Protocol 2: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is suitable for rapid screening. It measures the concentration at which the compound precipitates when a DMSO stock solution is diluted into an aqueous buffer.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved[9].

  • Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)[6][9].

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours)[9].

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate[6][7].

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.

Expert Insights and Troubleshooting

  • Amorphous vs. Crystalline Form: The solid-state form of the compound can significantly impact solubility. Amorphous material is generally more soluble than the crystalline form, but may be less stable[11]. Be aware that compounds can crystallize out of DMSO, especially in the presence of water or after freeze-thaw cycles, making them harder to redissolve[11].

  • Compound Stability in DMSO: Some compounds can degrade in DMSO over time. It is advisable to prepare fresh stock solutions and store them at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize degradation and water absorption[10].

  • Pummerer Rearrangement: Carboxylic acids can potentially cause the decomposition of DMSO, although this is more of a concern under specific reaction conditions[3][5]. For solubility studies at ambient temperature, this is generally not a significant issue.

Conclusion

The solubility of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in DMSO is a critical parameter for its effective use in research and drug development. While its heterocyclic nature may suggest potential solubility challenges, the presence of a polar carboxylic acid group is expected to facilitate dissolution in DMSO. This guide has provided the theoretical foundation and practical, step-by-step protocols to empower researchers to accurately determine both the thermodynamic and kinetic solubility of this compound. A rigorous and well-documented approach to solubility assessment is an indispensable component of scientific integrity and will pave the way for more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO)
  • MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Sigma-Aldrich. (n.d.). 1,4 dioxino 2,3-b pyridine-7-carboxylic acid AldrichCPR 1256818-31-1.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • BMG LABTECH. (2023).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Lund University Publications. (n.d.).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • PubMed Central. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (2025). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Asian Journal of Chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Ziath. (2006).
  • VSNCHEM. (n.d.). VP12565 2,3-Dihydro-[13][14]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • Fisher Scientific. (n.d.). Sigma Aldrich 2,3-Dihydro-[13][14]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). 2,3-Dihydroxypyridine.
  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
  • ChemicalBook. (n.d.). 2,3-Dihydro-[13][14]dioxino[2,3-c]pyridine-7-carboxylic acid methyl ester.
  • BLDpharm. (n.d.). 527681-13-6|2,3-Dihydro-[13][14]dioxino[2,3-c]pyridine-7-carboxylic acid.

Sources

A Technical Guide to the Crystallographic Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies required to determine the single-crystal X-ray diffraction structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. While a solved crystal structure for this specific molecule is not publicly available as of the writing of this guide, we present a detailed, field-proven roadmap for its crystallographic analysis. This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot the process. The insights contained herein are critical for professionals in drug development, as understanding the three-dimensional structure of such heterocyclic compounds is paramount for structure-based drug design and understanding molecular interactions. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a multitude of pharmaceuticals, targeting a wide range of diseases from tuberculosis to cancer[1][2]. Elucidating the precise atomic arrangement of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a crucial step in unlocking its therapeutic potential.

Introduction: The Significance of Structural Elucidation

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs[2]. The addition of a carboxylic acid moiety and a fused dioxino ring, as seen in 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (CAS Number: 1256818-31-1; Molecular Formula: C₈H₇NO₄[3]), creates a molecule with significant potential for forming specific, targeted interactions with biological macromolecules. X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid[4][5]. This technique provides a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and intermolecular interactions[4]. For drug development, this information is invaluable, enabling rational drug design, the optimization of ligand-protein binding, and a deeper understanding of structure-activity relationships (SAR)[1][6].

Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. The overall workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_xray X-ray Diffraction & Data Collection cluster_analysis Structure Solution & Refinement start Powdered Compound (Purity >95%) crystallization Crystallization Screening start->crystallization Dissolution harvest Crystal Harvesting & Mounting crystallization->harvest Growth diffraction Single-Crystal X-ray Diffraction harvest->diffraction Cryo-cooling data_collection Data Collection diffraction->data_collection Rotation Method data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation end Final CIF File & Publication validation->end Final Structure

Caption: Overall workflow for determining the crystal structure.

Step 1: Material Acquisition and Purity Assessment

The starting material, 2,3-Dihydro-[7]dioxino[2,3-b]pyridine-7-carboxylic acid, is commercially available as a solid[8]. It is imperative to ensure the high purity of the compound, typically greater than 95%, as impurities can significantly hinder crystallization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed to verify purity.

Step 2: Crystallization

The goal of crystallization is to encourage the slow formation of a well-ordered, single crystal suitable for X-ray diffraction. This is often the most challenging and rate-limiting step in crystallography[6]. For a molecule like 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, several common crystallization techniques can be employed.

Protocol: Vapor Diffusion for Crystallization

  • Preparation of the Reservoir Solution: A screening kit with a variety of buffers, precipitants, and salts should be used. A typical starting point would be a solution of 20-30% w/v Polyethylene glycol (PEG) 3350 in 0.1 M HEPES buffer at pH 7.5.

  • Preparation of the Protein Solution: Dissolve the powdered compound in a suitable solvent to a concentration of 5-10 mg/mL. Given the carboxylic acid and pyridine moieties, solvents to consider include dimethyl sulfoxide (DMSO), ethanol, or a co-solvent system.

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

    • On a siliconized cover slip, mix 2 µL of the compound solution with 2 µL of the reservoir solution to form the "drop".

    • Invert the cover slip and seal the well.

  • Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor the drops periodically under a microscope for the formation of crystals over several days to weeks.

Causality: The principle of vapor diffusion is to slowly increase the concentration of the compound in the drop. Water vapor from the less concentrated drop diffuses to the more concentrated reservoir solution, causing the compound and precipitant concentrations in the drop to rise gradually, leading to supersaturation and, ideally, crystallization[6].

Step 3: Crystal Harvesting and Mounting

Once suitable crystals (typically 0.1-0.3 mm in each dimension) have grown, they must be carefully harvested and prepared for X-ray analysis.

Protocol: Crystal Mounting

  • Cryoprotection: To prevent damage from ice crystal formation during flash-cooling, the crystal is briefly soaked in a cryoprotectant solution. This is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Harvesting: Using a nylon loop of appropriate size, carefully scoop the crystal out of the drop.

  • Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen[5].

  • Mounting: The frozen crystal is then transferred to a goniometer head on the X-ray diffractometer, all while being maintained at a cryogenic temperature (around 100 K) by a stream of cold nitrogen gas.

Causality: Flash-cooling minimizes radiation damage to the crystal during data collection by reducing the mobility of free radicals generated by the X-rays.

Data Collection and Processing

With a mounted crystal, the X-ray diffraction experiment can begin. Modern diffractometers are highly automated, but a sound understanding of the process is crucial for obtaining high-quality data.

X-ray Diffraction

A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots[4][5]. The intensities and positions of these spots are recorded by a detector.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. Software such as XDS or HKL-2000 is commonly used for this purpose.

Hypothetical Crystallographic Data Table

Below is a table of what one might expect for the crystallographic data of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

ParameterHypothetical Value
Empirical formulaC₈H₇NO₄
Formula weight181.15 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.2 Å, c = 7.9 Å, β = 98.5°
Volume809 ų
Z (molecules per unit cell)4
Calculated density1.48 g/cm³
Reflections collected8500
Independent reflections1800 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F²1.05

Structure Solution and Refinement

The processed data provides the "what" (intensities and positions), but not the "where" (the atomic positions). This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like the one , "direct methods" are typically successful in solving the phase problem. These methods use statistical relationships between the intensities of the reflections to generate an initial electron density map. Software like SHELXT is a standard for this process.

Structure Refinement

The initial model from the structure solution is then refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically done using software like SHELXL. The quality of the final model is assessed by R-factors (R₁ and wR₂), which are measures of the agreement between the model and the data.

structure_solution_refinement start Integrated Diffraction Data (h, k, l, I, σ(I)) solve Structure Solution (Direct Methods) - Determine initial atomic positions start->solve Phase determination build Initial Model Building - Assign atom types solve->build refine Iterative Refinement - Minimize R-factors build->refine Least-squares minimization validate Model Validation - Check geometry and clashes refine->validate Check model quality validate->refine If necessary, rebuild and re-refine final Final Structural Model (CIF file) validate->final Model is satisfactory

Caption: The iterative process of structure solution and refinement.

Analysis of the Crystal Structure

A solved crystal structure would reveal critical information about 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid:

  • Molecular Conformation: The planarity of the fused ring system and the orientation of the carboxylic acid group.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules, or involving the pyridine nitrogen) and π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and can provide insights into how the molecule might interact with a protein binding site.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry[6].

Conclusion and Implications for Drug Development

The determination of the crystal structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid would be a significant step in its evaluation as a potential drug candidate. A high-resolution structure provides the empirical foundation for computational modeling, virtual screening, and the design of more potent and selective analogs. It transforms the molecule from a 2D chemical drawing into a 3D entity with defined shape, charge distribution, and hydrogen bonding potential, all of which are critical for its biological activity. This guide provides the comprehensive technical framework necessary to achieve this pivotal milestone.

References

  • X-ray crystallography. (2024). In Wikipedia.
  • Dauter, Z., & Dauter, M. (2010). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II (pp. 33-57). Elsevier.
  • X-ray Crystallography. (2023). Chemistry LibreTexts.
  • Warkentin, M., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–929.
  • 2,3-Dihydro-[3][8]dioxino[2,3-b]pyridine- 7-carboxylic acid. (n.d.). Echo BioSystems.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1455–1484.
  • PubChem. (n.d.). 2,3-Dihydroxypyridine.
  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid.
  • Semantic Scholar. (n.d.). Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2023). Journal of the American Chemical Society.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). Molecules, 26(11), 3321.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7542.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). Pharmaceutical Sciences, 28(4), 586–597.

Sources

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydro-dioxino[2,3-b]pyridine Derivatives

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven experimental insights, and presents detailed protocols to facilitate further investigation into this promising class of heterocyclic compounds.

Introduction: A Scaffold of Therapeutic Promise

The pyridine ring is a foundational structure in medicinal chemistry, serving as a key pharmacophore in numerous natural products and FDA-approved drugs.[3][4] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged scaffold in drug design. Fused heterocyclic systems incorporating the pyridine nucleus, such as the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine core, represent a significant area of research. These bicyclic structures offer a rigid conformational framework, enabling precise orientation of substituents to interact with biological targets. This guide delves into the synthetic strategies to access these molecules and evaluates their diverse biological activities, with a particular focus on their anticancer and antimicrobial properties.

Synthetic Pathways: Accessing the Dioxino-Pyridine Core

The construction of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine skeleton is most effectively achieved through intramolecular cyclization strategies. The Smiles rearrangement has emerged as a particularly powerful and versatile method for this purpose.[1][5][6]

The Smiles Rearrangement Approach

This intramolecular nucleophilic aromatic substitution reaction provides a convenient route to 2-substituted derivatives from readily available starting materials.[5] A common pathway begins with 2-nitro-3-oxiranylmethoxypyridine.[1] The reaction mechanism involves the attack of an alkoxide on the 3-position of the pyridine ring, displacing the original alkoxide, which then cyclizes onto the 2-position to form the stable dioxino ring system.[1] The choice of base and solvent is critical, as it can significantly influence the product distribution and yield.[1][6]

Smiles_Rearrangement_SynthesisStartStarting Material(e.g., 2-nitro-3-oxiranylmethoxypyridine)IntermediateAlkoxide Formation&Intramolecular AttackStart->IntermediateReaction InitiationReagentsBase (e.g., NaH)Solvent (e.g., DMF, THF)Reagents->IntermediateSmilesSmilesRearrangementIntermediate->SmilesNucleophilic AromaticSubstitutionProduct2-Substituted-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineSmiles->ProductCyclization

Caption: General workflow for synthesis via Smiles Rearrangement.

Detailed Experimental Protocol: Synthesis via Smiles Rearrangement

This protocol describes a general procedure for synthesizing 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines, adapted from established methodologies.[1][6]

Objective: To synthesize a target 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine derivative.

Materials:

  • 2-nitro-3-oxiranylmethoxypyridine (or similar precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Appropriate nucleophile (for substitution at the oxirane ring)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. The use of an inert atmosphere is critical as NaH is highly reactive with moisture.

  • Addition of Precursor: To the stirred suspension, add a solution of the 2-nitro-3-oxiranylmethoxypyridine precursor (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C to neutralize the excess base and decompose any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). EtOAc is chosen for its ability to dissolve a wide range of organic compounds while being immiscible with water.

  • Washing: Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine derivative.

The Spectrum of Biological Activity

Derivatives of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine scaffold and related pyridine structures exhibit a wide array of pharmacological effects. The primary areas of interest are their potent antimicrobial and anticancer activities.[7][]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[][9][10] While specific data on 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine derivatives is emerging, related structures like dihydropyridines have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[7]

Mechanism Insight: The antimicrobial action of pyridine-based compounds is often attributed to their ability to interfere with essential cellular processes. For instance, some thieno[2,3-b]pyridine derivatives are known to be potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication that is absent in humans, making it an excellent therapeutic target.[2]

Table 1: Representative Antimicrobial Activity of Pyridine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
1,4-DihydropyridinesMycobacterium tuberculosis3.1 - 6.2[7]
1,4-DihydropyridinesGram-positive/negative bacteria50 - 100[7]
DihydropyrimidinesE. coli, P. aeruginosa32 - 64[10]
2H-pyrano[2,3-c]pyridinesYersinia enterocolitica25 - 100[11]
Anticancer Activity

The pyridine scaffold is a cornerstone in modern oncology drug discovery.[4] Several pyridine-containing drugs are used clinically to treat various cancers.[4] Research into novel pyridine derivatives, including spiro-pyridines and thieno-pyridines, has revealed potent anti-proliferative activity against a range of human cancer cell lines.[12][13]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial, involving the inhibition of key signaling pathways that control cell growth, proliferation, and survival.

  • Kinase Inhibition: Certain spiro-pyridine derivatives have been identified as inhibitors of key kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[12]

  • Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[13] Hsp90 is a molecular chaperone responsible for the stability of numerous oncoproteins, making it a prime target in cancer therapy.

  • Apoptosis Induction & Cell Cycle Arrest: A significant mechanism of action is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[12] Studies have shown that active compounds can cause cell cycle arrest in the S or G2 phase, preventing cancer cells from replicating.[12][13]

Anticancer_MoACompoundDioxino-PyridineDerivativeTarget1Kinases(EGFR, VEGFR-2)Compound->Target1Target2Hsp90Compound->Target2CellCycleCell Cycle Arrest(G2/S Phase)Compound->CellCycleApoptosisApoptosis InductionCompound->ApoptosisInducesPathway1Inhibition ofProliferation & AngiogenesisTarget1->Pathway1Pathway2Client ProteinDegradationTarget2->Pathway2OutcomeTumor Cell DeathPathway1->OutcomePathway2->OutcomeCellCycle->OutcomeApoptosis->Outcome

Caption: Plausible mechanisms of anticancer action for pyridine derivatives.

Table 2: In Vitro Cytotoxicity of Representative Pyridine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Spiro-pyridine derivativesCaco-2 (Colorectal)7.83 ± 0.5[12]
Spiro-pyridine derivativesHepG-2 (Liver)8.90 ± 0.6[12]
Thieno[2,3-c]pyridinesHSC3 (Head and Neck)10.8[13]
1,2,4-Triazole-pyridinesB16F10 (Melanoma)41.12 - 61.11[14]

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. The following sections detail the methodologies for assessing the primary biological activities discussed.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀). The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG-2, Caco-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin (optional, for viability indication)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The result can be confirmed by adding a viability indicator like resazurin.

  • Validation: The assay is valid if the growth control shows turbidity and the sterility control remains clear.

Conclusion and Future Directions

The 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a valuable heterocyclic system with demonstrated potential for the development of novel therapeutic agents. The synthetic accessibility, primarily through the robust Smiles rearrangement, allows for the creation of diverse chemical libraries. The broad biological activities, particularly against cancer cell lines and microbial pathogens, underscore the importance of this compound class.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity. Further investigation into their mechanisms of action, including target identification and pathway analysis, will be crucial for advancing these promising molecules from laboratory curiosities to clinical candidates. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation drugs based on this versatile scaffold.

References

  • El Guesmi, L., Essassi, E. M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1559–1561. [Link]
  • El Guesmi, L., Essassi, E. M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives.
  • Guesmi, L. E., Essassi, E. M., & Guillaumet, G. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine.
  • Cusabio. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Cusabio. [Link]
  • Unknown. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Drug Delivery and Therapeutics, 12(4-S), 214-222. [Link]
  • Gale, G. R., Atkins, L. M., Smith, A. B., & Walker, E. M. (1987).
  • El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1083. [Link]
  • Korynev, K., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Semantic Scholar. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3163. [Link]
  • Fassihi, A., et al. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. DARU Journal of Pharmaceutical Sciences, 20(1), 39. [Link]
  • Hermecz, I., et al. (1979). 1,4‐Dioxino[2,3‐b]pyridine und 1,4‐Oxathiino[2,3‐b]pyridine.
  • Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(14), 5439. [Link]
  • Kaur, H., et al. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Behalo, M. S., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(13), 9177–9187. [Link]
  • Kumar, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 114-119. [Link]
  • Leung, I., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(1), 103-111. [Link]

A Technical Guide to Investigating the Therapeutic Potential of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The unique heterocyclic scaffold of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid presents a compelling, yet largely unexplored, opportunity for the development of new medicines. While direct biological data on this specific molecule is sparse, its structural motifs, particularly the pyridine carboxylic acid core, are present in a multitude of clinically approved drugs and investigational compounds.[1][2][3] This guide provides a comprehensive framework for elucidating the therapeutic potential of this compound. By leveraging structure-activity relationships of analogous compounds and outlining a systematic, multi-tiered screening and validation process, we aim to equip researchers with the necessary tools to identify and validate potential therapeutic targets. This document will detail a strategic approach, from initial computational and in-vitro screening to more complex cell-based assays and mechanistic studies, thereby paving the way for its potential translation into a clinically relevant candidate.

Introduction: The Rationale for Investigating 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of biological activities, leading to treatments for conditions ranging from infections and inflammation to cancer.[1] The fusion of a dioxino ring to the pyridine core in 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid creates a unique three-dimensional structure that may confer novel pharmacological properties and target specificities.

The carboxylic acid moiety is also a key feature, often involved in critical interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.[4] The combination of these structural elements suggests that 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid could engage with a variety of biological targets.

Given the nascent stage of research on this particular molecule, a logical and efficient strategy for target identification and validation is paramount. This guide will provide a roadmap for this process, beginning with an exploration of potential target classes based on the known activities of structurally related compounds.

Potential Therapeutic Target Classes: An Evidence-Based Approach

Based on the extensive literature on pyridine carboxylic acid derivatives and related heterocyclic systems, we can hypothesize several promising therapeutic areas and corresponding molecular targets for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Oncology

The pyridine scaffold is a common feature in many anti-cancer agents.[1][5] Pyrido[2,3-d]pyrimidine derivatives, for example, have been investigated as potent inhibitors of various kinases, which are often dysregulated in cancer.[6]

  • Potential Targets:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and others are critical in cancer cell signaling and proliferation.[5][6]

    • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

    • Poly (ADP-ribose) polymerase (PARP): PARP inhibitors have shown significant efficacy in cancers with specific DNA repair deficiencies. Some dihydropyridine carboxylic acid derivatives have been suggested to interact with PARP-1.[7]

Infectious Diseases

Pyridine-containing compounds have a long history as antimicrobial agents.[1][8] Their mechanisms of action are diverse, ranging from inhibition of essential enzymes to disruption of microbial cell membranes.

  • Potential Targets:

    • Bacterial DNA Polymerase III: This enzyme is essential for bacterial DNA replication, and its inhibition leads to a bactericidal effect.[9]

    • Viral RNA Polymerase: Inhibition of viral RNA polymerase is a key strategy for treating influenza and other viral infections.[8]

    • Enzymes involved in microbial metabolism: Targeting essential metabolic pathways is a proven strategy for developing antimicrobial agents.

Inflammatory and Immunological Disorders

The anti-inflammatory properties of pyridine derivatives are well-documented.[1] They can modulate the activity of key signaling pathways involved in the inflammatory response.

  • Potential Targets:

    • IκB Kinase (IKK): IKKα and IKKβ are central regulators of the NF-κB signaling pathway, a critical mediator of inflammation.[10]

    • Pro-inflammatory cytokine production: The compound could be screened for its ability to inhibit the production of cytokines such as TNF-α, IL-6, and IL-1β.

Central Nervous System (CNS) Disorders

The modulation of neurotransmitter receptors is a key mechanism for many CNS-acting drugs.[11] The pyridine scaffold is present in drugs targeting a range of CNS disorders.

  • Potential Targets:

    • Dopamine and Serotonin Receptors: These receptors are important targets for antipsychotic and antidepressant medications.[11]

    • Glutamate and GABA Receptors: These are the primary excitatory and inhibitory neurotransmitter receptors in the brain, respectively, and are implicated in a variety of neurological and psychiatric conditions.[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for efficiently identifying and validating the therapeutic targets of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Initial Target Prediction and High-Throughput Screening

The initial phase focuses on narrowing down the vast landscape of potential targets to a manageable number for further investigation.

Workflow: Initial Target Identification

workflow1 cluster_computational Computational Screening cluster_hts High-Throughput Screening cluster_analysis Hit Identification comp_screening In Silico Docking & Virtual Screening hit_identification Hit Identification & Prioritization comp_screening->hit_identification target_prediction Target Prediction (e.g., PharmMapper, SuperPred) target_prediction->hit_identification biochemical_assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) biochemical_assays->hit_identification phenotypic_screening Phenotypic Screening (Cell Viability, Cytokine Production) phenotypic_screening->hit_identification

Caption: Initial workflow for target identification.

Experimental Protocols:

  • In Silico Docking:

    • Obtain the 3D structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

    • Prepare a library of 3D structures of potential protein targets.

    • Utilize docking software (e.g., AutoDock, Glide) to predict the binding affinity and mode of interaction between the compound and each target.

  • High-Throughput Biochemical Assays:

    • Select a panel of purified enzymes or receptors based on the hypothesized target classes.

    • Develop or acquire miniaturized assays (e.g., 384-well or 1536-well format) to measure the activity of each target.

    • Screen the compound at multiple concentrations to determine its inhibitory or activating potential.

Target Validation and Mechanistic Studies

Once initial "hits" are identified, the next crucial step is to validate these targets in a more biologically relevant context and to elucidate the mechanism of action.

Workflow: Target Validation

workflow2 cluster_validation Target Validation cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Models cell_based_assays Cell-Based Assays (Target Engagement, Downstream Signaling) moa_studies Mechanism of Action Studies (Enzyme Kinetics, Site-Directed Mutagenesis) cell_based_assays->moa_studies biophysical_assays Biophysical Assays (SPR, ITC, CETSA) biophysical_assays->moa_studies in_vivo_models In Vivo Models (Disease Models in Animals) moa_studies->in_vivo_models

Caption: Workflow for target validation and mechanistic studies.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative methods. A shift in the melting temperature indicates target engagement.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow different concentrations of the compound over the chip.

    • Measure the change in refractive index at the surface of the chip to determine binding kinetics (kon and koff) and affinity (KD).

  • Western Blotting for Downstream Signaling:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of downstream signaling proteins to assess the functional consequences of target engagement.

Data Presentation and Interpretation

Table 1: Hypothetical Screening Data Summary

Target ClassRepresentative TargetAssay TypeIC50/EC50 (µM)
Oncology EGFRKinase Inhibition5.2
PARP-1Enzyme Inhibition12.8
Infectious Diseases Bacterial DNA Pol IIIEnzyme Inhibition8.7
Influenza RNA PolEnzyme Inhibition> 50
Inflammation IKKβKinase Inhibition2.1
TNF-α release (LPS-stimulated macrophages)Cell-based3.5
CNS Dopamine D2 ReceptorReceptor Binding> 50
Serotonin 5-HT2A ReceptorReceptor Binding25.4

Conclusion and Future Directions

The exploration of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid holds significant promise for the discovery of novel therapeutics. While the path from a novel chemical entity to a clinically approved drug is long and challenging, the systematic approach outlined in this guide provides a solid foundation for initiating this journey. The initial focus should be on broad screening across the proposed target classes, followed by rigorous validation of the most promising hits.

Future work should also include the synthesis of analogs to establish a clear structure-activity relationship (SAR), which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The integration of computational chemistry, in vitro pharmacology, and cell biology will be essential for unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Biologically active pyridine carboxylic acid derived enzyme inhibitors...
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. N/A.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • A New Benzo[5][8]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI.
  • 1,4 dioxino 2,3-b pyridine-7-carboxylic acid AldrichCPR 1256818-31-1. Sigma-Aldrich.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • VP12565 2,3-Dihydro-[1][12]dioxino[2,3-b]pyridine-7-carboxylic acid. VSNCHEM.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. PubMed.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Design, synthesis and biological activity evaluation of carboxylic acid derivatives of substituted 2,3-diphenyl-2h-1-benzopyrans as novel selective estrogen receptor modulators.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PMC - NIH.

Sources

The Dioxinopyridine Core: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold, a promising but under-explored heterocyclic system. For researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge on the synthesis of the dioxinopyridine core, extrapolates its potential biological significance by drawing parallels with its well-studied benzodioxin and pyridine analogues, and outlines a strategic approach to elucidating its structure-activity relationships (SAR).

Introduction: The Allure of the Dioxinopyridine Scaffold

The quest for novel molecular scaffolds is a driving force in modern drug discovery. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, an aza-analogue of the biologically significant 2,3-dihydro[1][2]benzodioxin moiety, represents a compelling yet largely untapped area of research.[1] The fusion of a pyridine ring, a cornerstone of many FDA-approved drugs, with a 1,4-dioxane ring suggests a rich potential for diverse pharmacological activities.[3][4][5][6] Pyridine and its derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][7] By analogy, the dioxinopyridine core is hypothesized to possess significant therapeutic potential. This guide will delve into the known synthesis of this scaffold and, by examining the SAR of related compounds, provide a predictive framework for its derivatization and biological evaluation.

Synthetic Strategies: Accessing the Dioxinopyridine Core

A versatile and efficient method for the synthesis of substituted 2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been established, often commencing from readily available starting materials like 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine.[1] The general synthetic approach involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring. A key reaction in this process is often a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution.[1]

Experimental Protocol: General Synthesis of Dioxinopyridine Derivatives
  • Starting Material Selection: Begin with a commercially available substituted 3-hydroxypyridine. The choice of substituents on the starting pyridine ring will dictate the initial diversity of the compound library.

  • Side Chain Introduction: React the 3-hydroxypyridine with a suitable reagent to introduce a side chain at the 2-position. This side chain must contain a terminal hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

  • Intramolecular Cyclization: Induce intramolecular cyclization to form the 1,4-dioxane ring. This is typically achieved under basic conditions, which facilitates the nucleophilic attack of the side-chain hydroxyl group onto the pyridine ring, displacing a leaving group (e.g., a nitro or chloro group).

  • Purification: The resulting dioxinopyridine derivative is then purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Substituted 3-Hydroxypyridine side_chain Side Chain Introduction start->side_chain intermediate Hydroxylated Pyridine Intermediate side_chain->intermediate cyclization Intramolecular Cyclization (e.g., Smiles Rearrangement) intermediate->cyclization dioxinopyridine Dioxinopyridine Core cyclization->dioxinopyridine purification Purification dioxinopyridine->purification characterization Characterization purification->characterization final_product Pure Dioxinopyridine Derivative characterization->final_product

Caption: General synthetic workflow for dioxinopyridine derivatives.

Structure-Activity Relationships: A Predictive Approach

Direct SAR studies on dioxinopyridine compounds are not extensively reported in the literature. However, by analyzing the vast body of research on analogous pyridine and benzodioxin derivatives, we can infer key structural features likely to influence biological activity.[8]

The Importance of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a key determinant of the molecule's physicochemical properties, including its basicity and ability to form hydrogen bonds.[3] These properties are crucial for interactions with biological targets. The position of the nitrogen atom can also influence the overall electronic distribution of the ring system, affecting its reactivity and metabolic stability.

Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[5][6] Based on studies of other pyridine-containing compounds, we can predict the following:

  • Electron-Withdrawing Groups (EWGs): EWGs such as nitro, cyano, or halo groups can modulate the pKa of the pyridine nitrogen and may be involved in specific interactions with target proteins.[2]

  • Electron-Donating Groups (EDGs): EDGs like amino, hydroxyl, or methoxy groups can enhance hydrogen bonding capabilities and alter the molecule's solubility and metabolic profile.[5] The presence and position of methoxy, hydroxyl, and amino groups have been shown to enhance the antiproliferative activity of pyridine derivatives.[5][6]

  • Bulky Groups: The introduction of bulky substituents can provide steric hindrance, which may be beneficial for achieving selectivity for a particular target or for preventing metabolic degradation.[5] However, excessively bulky groups can also lead to a loss of activity due to steric clashes with the binding site.[5]

Modifications of the Dioxane Ring

The 1,4-dioxane ring, while often considered a more rigid and metabolically stable linker, also presents opportunities for structural modification. The introduction of substituents on the dioxane ring can influence the conformation of the molecule and its interaction with biological targets. For instance, in related dioxin-containing pyrazoline derivatives, the dioxin moiety was found to occupy the exit of the active pocket of the target enzyme.[9][10]

SAR_Dioxinopyridine Dioxinopyridine Dioxinopyridine Core Pyridine_N Pyridine Nitrogen (Basicity, H-bonding) Dioxinopyridine->Pyridine_N Pyridine_Subst Pyridine Substituents (EWG/EDG, Sterics) Dioxinopyridine->Pyridine_Subst Dioxane_Subst Dioxane Substituents (Conformation, Lipophilicity) Dioxinopyridine->Dioxane_Subst Biological_Activity Biological Activity (Potency, Selectivity, ADME) Pyridine_N->Biological_Activity Pyridine_Subst->Biological_Activity Dioxane_Subst->Biological_Activity

Caption: Key structural elements of dioxinopyridine influencing biological activity.

Potential Therapeutic Applications and Biological Evaluation

Given the diverse biological activities of pyridine and benzodioxin analogues, dioxinopyridine compounds represent a promising scaffold for the development of novel therapeutic agents in several areas:

  • Oncology: Pyridine derivatives have shown significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes like tissue nonspecific alkaline phosphatase (h-TNAP).[7][11][12][13] The antiproliferative activity of new dioxinopyridine compounds can be assessed using standard cell viability assays.

  • Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[3] Novel dioxinopyridine derivatives can be screened against a panel of clinically relevant bacteria and viruses to determine their potential as anti-infective agents.

  • Central Nervous System (CNS) Disorders: The structural similarity to benzodioxin-containing CNS agents suggests that dioxinopyridine compounds may modulate serotonergic or other neurotransmitter systems.[1]

Experimental Protocol: In Vitro Antiproliferative Activity Assessment (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized dioxinopyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[11] Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT into a dark blue formazan product.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

To further refine the design of novel dioxinopyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) studies can be employed.[14] By correlating the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model can be developed to predict the activity of untested analogues.[9][10]

Parameter Description Potential Impact on Activity
LogP A measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets.
pKa The acid dissociation constant.Affects the ionization state of the molecule at physiological pH, which is crucial for target interaction and solubility.
Molecular Weight The mass of the molecule.Can impact solubility, permeability, and overall drug-likeness.
Topological Polar Surface Area (TPSA) The surface area of polar atoms.Correlates with hydrogen bonding potential and cell permeability.
HOMO/LUMO Energies Highest Occupied/Lowest Unoccupied Molecular Orbital energies.Relate to the molecule's electronic properties and reactivity.

Conclusion and Future Directions

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for this compound class is currently limited, a rational approach to its exploration can be guided by the extensive knowledge of its pyridine and benzodioxin analogues. Future research should focus on the synthesis of diverse libraries of dioxinopyridine derivatives and their systematic evaluation in a range of biological assays. The insights gained from these studies will be instrumental in elucidating the structure-activity relationships of this intriguing heterocyclic system and unlocking its full therapeutic potential.

References

  • The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance - Benchchem. (URL: )
  • A New Benzo[15][16]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI. (URL: )
  • Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine deriv
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
  • Design, biological evaluation and 3D QSAR studies of novel dioxin-containing pyrazoline derivatives with thiourea skeleton as selective HER-2 inhibitors - NIH. (URL: )
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. (URL: )
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: )
  • [PDF] Design, biological evaluation and 3D QSAR studies of novel dioxin-containing pyrazoline derivatives with thiourea skeleton as selective HER-2 inhibitors | Semantic Scholar. (URL: )
  • Structure Activity Rel
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC - NIH. (URL: )
  • (PDF)
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - MDPI. (URL: )
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (URL: )
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (URL: )
  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evalu
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchG
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structures and Biological Activities of Diketopiperazines
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: )
  • Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed. (URL: )
  • Activity assays for flavoprotein oxidases: an overview - PMC - NIH. (URL: )
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed. (URL: )

Sources

discovery and history of 2,3-Dihydro-dioxino[2,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

Abstract

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural analogy to the pharmacologically prolific 1,4-benzodioxane derivatives, which are known to exhibit a wide array of biological activities.[1] This guide provides a comprehensive overview of the historical development, pivotal synthetic innovations, and methodological underpinnings related to this compound class. We will trace the evolution from early, restrictive synthetic routes to the advent of more versatile and efficient methodologies, with a particular focus on the transformative impact of the intramolecular Smiles rearrangement. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering both a historical perspective and practical, field-proven experimental protocols.

Introduction: A Scaffold of Therapeutic Promise

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast spectrum of therapeutic applications.[3][4] When fused with a 1,4-dioxane ring, the resulting 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine system (Figure 1) emerges as a "privileged structure." Its importance is underscored by its presence in compounds investigated for a range of biological activities, making it a focal point for drug discovery programs.[1][5] The exploration of this scaffold has been driven by the need for novel chemical entities that can modulate biological targets with high efficacy and selectivity.

Figure 1. Core structure of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine.

C₇H₇NO₂
CAS Number: 129421-32-5[6]

Early Synthetic Efforts: Foundational but Restrictive

The initial forays into the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine skeleton were limited. To the best of current knowledge, the earliest described method involved the treatment of 3-hydroxy-2-pyridone with a base and 1,2-dibromoethane.[5] While this approach successfully constructed the core tricyclic system, it suffered from significant drawbacks that hampered its broader application. The methodology was notably restrictive, often resulting in unsatisfactory yields and making the introduction of diverse substituents on the non-aromatic, six-membered dioxane ring practically infeasible.[5] This limitation severely constrained the ability to perform structure-activity relationship (SAR) studies, a critical component of modern drug development.

A Paradigm Shift: The Intramolecular Smiles Rearrangement

The field was revolutionized by the application of the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This powerful strategy provided a versatile and highly effective pathway to a wide variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines.[1][5][7] The success of this approach lies in its robust nature and the accessibility of the required starting materials.[7]

The general mechanism involves two key stages:

  • Formation of a Key Alcohol Intermediate : This step is typically achieved through the nucleophilic opening of an epoxide. A readily available precursor, such as 2-nitro-3-oxiranylmethoxypyridine, is reacted with an appropriate nucleophile to introduce a hydroxyl group at the desired position.[1][5] This strategic use of an oxirane allows for the introduction of diverse functionalities, laying the groundwork for a varied library of derivatives.[5]

  • Base-Catalyzed Intramolecular Cyclization : The alcohol intermediate, upon treatment with a base (e.g., sodium hydride), undergoes deprotonation to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the pyridine ring and displacing a leaving group (such as a nitro or halo group) to form the final tricyclic dioxinopyridine system.[1][7]

The elegance of the Smiles rearrangement in this context is its ability to control the regiochemistry of the final product, yielding the desired 2-substituted isomers in good yields, which were previously difficult to access.[2][7]

Smiles_Rearrangement_Workflow Start Substituted Pyridine (e.g., 2-nitro-3-oxiranyl- methoxypyridine) Intermediate Alcohol Intermediate Start->Intermediate Epoxide Opening Nucleophile Nucleophile (e.g., Benzyl Alcohol) Nucleophile->Intermediate Product 2,3-Dihydro- dioxino[2,3-b]pyridine Derivative Intermediate->Product Intramolecular S_NAr (Smiles Rearrangement) Base Base (e.g., NaH, t-BuOK) Base->Product

Diagram 1: General workflow for the synthesis via Smiles rearrangement.

Validated Experimental Protocols

The following protocols are synthesized from established literature and represent reliable methods for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core and its derivatives.

Protocol 1: Synthesis via Intramolecular Smiles Rearrangement[1]

This two-step process is the most versatile route.

Step A: Formation of the Alcohol Intermediate

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the desired epoxide, for example, 2-methyloxirane (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate, which can be purified by column chromatography if necessary.

Step B: Intramolecular Cyclization

  • Dissolve the purified alcohol intermediate (1.0 eq) from Step A in a dry solvent such as DMF or tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivative.

Protocol 2: Alternative Synthesis from 3-Hydroxy-2-pyridone[1]

This method, while less versatile, provides a direct route to the unsubstituted core.

  • To a suspension of sodium hydride (NaH, 2.2 eq) in a high-boiling polar aprotic solvent like hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature to ensure complete deprotonation.

  • Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target compound.

Alternative_Synthesis Start1 3-Hydroxy-2-pyridone Reagents Base (NaH) Solvent (HMPA) Heat (100°C) Start1->Reagents Start2 1,2-Dibromoethane Start2->Reagents Product [1,4]Dioxino[2,3-b]- pyridin-5(4H)-one Reagents->Product Cyclization

Diagram 2: Alternative synthesis from 3-hydroxy-2-pyridone.

Data Summary: Versatility of the Smiles Rearrangement

The choice of base and solvent can significantly influence reaction outcomes, allowing for optimization based on the specific substrate. The following table summarizes typical conditions and outcomes for the cyclization step (Step B of Protocol 1).

EntryAlcohol Precursor Substituent (R)BaseSolventTemperature (°C)Time (h)Yield (%) of DioxinopyridineReference
1-CH₂OBnNaHDMF25475[7]
2-CH₂N(Bn)₂NaHDMF25480[7]
3-CH₂N₃NaHDMF25470[7]
4Spiro-piperidine (N-SO₂Ph)t-BuOKt-BuOHReflux885 (Isomer B only)[2]
5Spiro-piperidine (N-SO₂Ph)NaHDMEReflux865 (Mixture of A and B)[2]

Bn = Benzyl, Ph = Phenyl, DME = 1,2-Dimethoxyethane

This data clearly demonstrates how reaction conditions can be tuned to favor the formation of the desired rearranged product (isomer B) in high yields.[2]

Biological Significance and Future Directions

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold continues to be a subject of interest in drug discovery. Its structural features make it a compelling candidate for interacting with a variety of biological targets. Research has pointed towards its potential application in developing agents with affinity for serotonin receptors, among others.[2] The issuance of patents covering derivatives of this core structure further solidifies its relevance and potential in the pharmaceutical industry.[6][8]

Future work in this area will likely focus on expanding the library of derivatives through novel synthetic modifications, exploring a wider range of biological targets, and conducting in-depth pharmacological studies to elucidate the therapeutic potential of this promising class of heterocyclic compounds. The robust synthetic platforms now available provide a solid foundation for these future endeavors.[1]

References

  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. (2000). Organic Letters, 2(11), 1557-1560. [Link]
  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Deriv
  • Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2004). Tetrahedron, 60(43), 9685-9694. [Link]
  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. (n.d.). PubChem.
  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. (2004). Tetrahedron, 60(21), 4631-4639. [Link]
  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). Cusabio. [Link]
  • Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. [Link]
  • Patents in BindingDB. (n.d.). BindingDB. [Link]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6163. [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(9), 1034-1057. [Link]

Sources

theoretical properties and computational analysis of dioxinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of Dioxinopyridines

Abstract

Dioxinopyridines represent a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development. Their unique structural framework serves as a versatile scaffold for designing novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the theoretical properties of dioxinopyridines and the computational methodologies employed to analyze them. As a senior application scientist, the goal is to bridge theoretical principles with practical application, offering researchers and drug development professionals a robust framework for their work. This document delves into quantum mechanical calculations using Density Functional Theory (DFT) to elucidate electronic structure and reactivity, explores molecular docking simulations to predict protein-ligand interactions, and details the construction of Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological outcomes. By integrating detailed protocols, expert insights, and validated workflows, this guide aims to empower scientists to rationally design and optimize dioxinopyridine derivatives as next-generation therapeutics.

Introduction: The Emergence of Dioxinopyridines in Drug Discovery

Dioxinopyridines are a class of polycyclic aromatic compounds characterized by a pyridine ring fused to a dioxin ring system. This heterocyclic scaffold has garnered attention due to its presence in various biologically active molecules. Extensive research has highlighted the potential of compounds containing oxygenated rings as potent anticancer agents[1]. The structural rigidity and specific electronic distribution of the dioxinopyridine core make it an attractive starting point for the design of targeted therapies.

Notably, derivatives of fused heterocyclic systems, including pyridines, have shown significant promise as inhibitors of key signaling proteins involved in cancer progression, such as protein kinases[2][3][4]. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention[5][6]. The ability to computationally model and predict the behavior of dioxinopyridine-based compounds allows for an accelerated and more efficient drug discovery process, moving beyond traditional synthesis-and-screen paradigms toward rational, in silico-driven design. This guide outlines the core computational techniques that form the foundation of this modern approach.

Foundational Theoretical Properties of Dioxinopyridines

Understanding the intrinsic electronic and structural properties of the dioxinopyridine scaffold is paramount. These properties govern the molecule's reactivity, stability, and intermolecular interactions. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these characteristics.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive[7].

These parameters are crucial for predicting how a dioxinopyridine derivative might interact with its biological target. For instance, charge transfer interactions within a protein's active site are often governed by the molecule's FMO energetics[7].

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue)[8]. For drug design, the MEP map is invaluable for predicting non-covalent interactions such as hydrogen bonding and electrostatic attractions with a protein receptor. Oxygen atoms within the dioxinopyridine structure, for example, typically show a negative potential, marking them as likely hydrogen bond acceptor sites[8].

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These provide a quantitative basis for comparing different derivatives.

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2The power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

Table 1: Key Global Reactivity Descriptors derived from FMO energies.

The stability of a compound is positively correlated with its chemical hardness and the HOMO-LUMO energy gap[7]. These descriptors are foundational for building robust QSAR models.

Core Computational Analysis Methodologies

A multi-faceted computational approach is essential for a thorough analysis of dioxinopyridines. This typically involves a workflow that begins with single-molecule quantum mechanics and progresses to simulating interactions with complex biological systems.

G cluster_0 Computational Drug Discovery Workflow A Step 1: Quantum Mechanics (DFT) - Geometry Optimization - Electronic Properties (HOMO/LUMO) - Reactivity Analysis B Step 2: Molecular Docking - Predict Binding Pose & Affinity - Analyze Ligand-Receptor Interactions A->B Optimized 3D Structure C Step 3: QSAR Modeling - Correlate Structure with Activity - Predict Activity of New Compounds B->C Binding Affinity Data D Lead Optimization & Synthesis C->D Predictive Model

Caption: A typical workflow for computational analysis in drug design.

Density Functional Theory (DFT) Analysis

Expertise & Causality: DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it ideal for systems the size of drug-like molecules. The choice of functional and basis set is critical. For organic molecules like dioxinopyridines, the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p) is a well-established standard that provides reliable geometries and electronic properties[9][10].

Protocol: DFT Calculation for a Dioxinopyridine Derivative

This protocol outlines a self-validating system for characterizing a novel compound.

  • Structure Preparation:

    • Build the 3D structure of the dioxinopyridine derivative using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-cost molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization (DFT):

    • Submit the structure for a full geometry optimization using a DFT method (e.g., B3LYP/6-311G(d,p)). This step calculates the lowest energy conformation of the molecule.

    • Causality: An accurate, optimized geometry is the essential foundation for all subsequent property calculations. Without it, electronic properties and docking poses will be physically meaningless.

  • Validation: Frequency Analysis:

    • Perform a frequency calculation at the same level of theory used for optimization (B3LYP/6-311G(d,p)).

    • Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output[7]. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

  • Property Calculation:

    • Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties.

    • Extract key data: HOMO energy, LUMO energy, and the full MEP.

    • Calculate the reactivity descriptors listed in Table 1.

Molecular Docking Simulation

Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This is crucial for understanding how a dioxinopyridine might inhibit a specific enzyme, such as a protein kinase[11][12][13]. The process involves preparing both the protein and the ligand, defining a binding site, and then using a scoring function to rank the generated poses.

Protocol: Docking a Dioxinopyridine into a Kinase Active Site

This workflow ensures a reproducible and validated docking procedure.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues (especially Histidine).

    • Assign partial charges using a standard force field (e.g., Gasteiger).

    • Causality: Proper protein preparation is critical. Incorrect protonation states can drastically alter the electrostatic environment of the active site and lead to inaccurate binding predictions.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the dioxinopyridine derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation and Docking:

    • Define the binding site (the "grid box") on the receptor. This is typically centered on the location of the co-crystallized ligand or identified through literature.

    • Run the docking simulation using software like AutoDock or Glide. The program will systematically explore different conformations of the ligand within the binding site.

  • Validation and Analysis:

    • Trustworthiness Check: If a co-crystallized ligand was present, re-dock it into the active site. A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

    • Analyze the top-scoring poses of the dioxinopyridine. Evaluate the binding energy (e.g., in kcal/mol) and visualize the intermolecular interactions (hydrogen bonds, π-stacking, hydrophobic interactions) with key active site residues[14].

G cluster_0 Molecular Docking Workflow receptor Receptor Preparation - Obtain PDB structure - Remove water - Add hydrogens - Assign charges grid Grid Generation - Define active site coordinates receptor->grid ligand Ligand Preparation - Use DFT-optimized 3D structure - Assign charges - Define rotatable bonds dock Docking Simulation - Run docking algorithm - Generate binding poses ligand->dock grid->dock analysis Analysis & Validation - Score poses (Binding Energy) - Analyze interactions - Re-dock known ligand (RMSD) dock->analysis

Caption: Step-by-step experimental workflow for molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Causality: QSAR is a statistical method used to build models that correlate the chemical properties of a series of compounds with their biological activities[15][16]. The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. A robust QSAR model can predict the activity of untested compounds, thereby guiding the synthesis of more potent analogues[17][18].

Protocol: Building a Predictive QSAR Model

This protocol emphasizes the importance of statistical validation for creating a trustworthy model.

  • Data Set Preparation:

    • Compile a dataset of dioxinopyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values for kinase inhibition).

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).

    • Causality: The training set is used to build the model, while the test set is kept aside to externally validate its predictive power. This separation is crucial to prevent overfitting[18].

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

      • 1D/2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

      • 3D Descriptors: Molecular surface area, volume.

      • Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (obtained from DFT calculations).

  • Model Building and Internal Validation:

    • Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a mathematical equation linking the descriptors to the biological activity[9][17].

    • Trustworthiness Check (Internal): Validate the model's robustness using cross-validation (e.g., Leave-One-Out). A high cross-validated correlation coefficient (Q²) indicates a stable and reliable model.

  • External Validation:

    • Use the generated QSAR model to predict the activity of the compounds in the test set.

    • Trustworthiness Check (External): Calculate the predictive correlation coefficient (R²_pred). A high value confirms that the model can accurately predict the activity of new, unseen compounds[18].

Case Study: In Silico Analysis of a Dioxinopyridine as a PIM-1 Kinase Inhibitor

PIM-1 kinase is a promising therapeutic target in several cancers[6]. Let's apply our computational workflow to a hypothetical dioxinopyridine derivative designed to target this kinase.

Step 1: DFT Analysis The structure is optimized using B3LYP/6-311G(d,p), and frequency analysis confirms it as a true minimum. The calculated properties are summarized below.

PropertyCalculated ValueImplication
HOMO Energy -6.54 eVModerate electron-donating capability.
LUMO Energy -1.89 eVGood electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.65 eVHigh chemical stability.
Dipole Moment 3.12 DebyeIndicates a polar molecule, favorable for solubility.

Table 2: Hypothetical DFT results for a novel dioxinopyridine derivative.

The MEP map (not shown) indicates strong negative potential around the dioxin and pyridine nitrogen atoms, suggesting they are key sites for hydrogen bonding.

Step 2: Molecular Docking The derivative is docked into the active site of PIM-1 kinase (PDB ID: 4X7Q).

  • Binding Energy: -8.9 kcal/mol. This strong negative value suggests a high binding affinity.

  • Key Interactions: The docking pose reveals critical interactions:

    • A hydrogen bond between the pyridine nitrogen and the backbone NH of Val126 in the kinase hinge region.

    • A π-π stacking interaction between the dioxinopyridine core and the aromatic ring of Phe49.

    • Hydrophobic interactions with Leu44 and Ile185.

Causality: These specific interactions explain the structural basis for the high binding affinity. The hydrogen bond to the hinge region is a classic interaction motif for many kinase inhibitors, providing a strong anchor point.

G cluster_0 PIM-1 Kinase Active Site LIG Dioxinopyridine V126 Val126 LIG->V126 H-Bond F49 Phe49 LIG->F49 π-π Stacking L44 Leu44 LIG->L44 Hydrophobic

Caption: Key interactions of a dioxinopyridine in the PIM-1 active site.

Step 3: QSAR Application If we had a series of 30 such derivatives with measured PIM-1 IC₅₀ values, we could build a QSAR model. The model might reveal that a lower LUMO energy and the presence of a hydrogen bond donor at a specific position correlate strongly with higher activity. This model could then be used to screen a virtual library of thousands of new dioxinopyridines to prioritize the most promising candidates for synthesis.

Conclusion

The computational analysis of dioxinopyridines provides an indispensable toolkit for modern drug discovery. By integrating DFT, molecular docking, and QSAR methodologies, researchers can gain deep insights into the structure-property-activity relationships that govern the therapeutic potential of this chemical class. This in silico-first approach enables the rational design of molecules with enhanced potency and selectivity, significantly reducing the time and resources required in the preclinical development pipeline. The workflows and principles detailed in this guide offer a validated, experience-driven framework for scientists aiming to unlock the full potential of dioxinopyridines as novel therapeutic agents.

References

  • Title: Synthesis and Biological Activity of New Class of Dioxygenated Anticancer Agents Source: ResearchGate URL
  • Title: Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)
  • Title: Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)
  • Title: Chemosensitization and Molecular Docking Assessment of Dio-NPs on Resistant Breast Cancer Cells to Tamoxifen Source: MDPI URL
  • Title: [SAR and QSAR Methods in the Study of Dioxin Action] Source: PubMed URL
  • Title: Predicting Biological Activities through QSAR Analysis and Docking-based Scoring Source: PMC - NIH URL
  • Title: DFT study on the structure-toxicity relationship of dioxin compounds using PLS analysis Source: ResearchGate URL
  • Title: Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: PMC - NIH URL
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central URL
  • Title: Quantitative structure–activity relationship-based computational approaches Source: PMC - NIH URL
  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: JCT URL
  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: NIH URL
  • Title: Actinide(II)
  • Title: Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors Source: BioWorld Science URL
  • Title: [DFT study on the relationship between the structure and water solubility of dioxin compounds] Source: ResearchGate URL
  • Title: Molecular docking of Diospyrin as a LOX inhibitory compound Source: ResearchGate URL
  • Title: Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications Source: AVESİS URL
  • Title: Density functional theory (DFT)
  • Title: Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies Source: MDPI URL
  • Title: A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR)
  • Title: Density functional theory (DFT)
  • Title: Quantitative structure-activity relationships (QSAR)
  • Title: Synthesis, Characterization, and Molecular Docking of Casiopeinas® with Dipeptides as Secondary Ligand; Potential Inhibitors of...

Sources

A Technical Guide to the Preliminary In-Vitro Screening of Novel Dioxinopyridine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents to combat cancer is a cornerstone of modern drug discovery.[1] Heterocyclic compounds are a particularly fruitful area of investigation, with pyridine-containing structures forming the backbone of numerous approved drugs. Dioxinopyridine derivatives, a class of compounds characterized by a fused pyridine and 1,4-dioxin ring system, represent a promising, yet underexplored, chemical space. Their structural motifs suggest the potential for diverse biological activities.[2][3] This guide outlines a comprehensive and logically structured in-vitro screening cascade designed to identify and characterize the anticancer potential of novel dioxinopyridine derivatives.

The described workflow is designed to be efficient and robust, prioritizing early "fail-fast" assessments of cytotoxicity before committing resources to more complex and targeted mechanistic studies.[4] This approach ensures that only the most promising compounds advance, maximizing the efficiency of the drug discovery process.[5][6] We will proceed with the hypothesis that these novel derivatives may exert anticancer effects, a common starting point for screening new chemical entities.[7]

Part 1: Foundational Cytotoxicity Assessment

The initial and most critical step in evaluating any new compound for potential therapeutic use is to determine its inherent cytotoxicity.[8] This allows for the establishment of a therapeutic window and informs the concentration ranges for all subsequent, more nuanced, biological assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[9]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[10] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, a cervical cancer line) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the dioxinopyridine derivatives in culture medium. A typical starting concentration range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDIC50 (µM) on HeLa cells (48h)
DioxinoPy-0015.2
DioxinoPy-002> 100
DioxinoPy-00312.8
Doxorubicin (Control)0.8

Part 2: High-Throughput Screening for Anti-Proliferative Activity

Compounds that demonstrate significant cytotoxicity are prioritized for further investigation. A high-throughput screen (HTS) can be employed to efficiently test a larger library of derivatives against a panel of cancer cell lines, providing a broader understanding of their anti-proliferative spectrum.[11][12]

Workflow for High-Throughput Anti-Proliferative Screening

The HTS workflow is an automated and scaled-up version of the initial cytotoxicity assay. The use of luminescence-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is often preferred in HTS due to their higher sensitivity and simpler "add-mix-measure" protocol.[13]

HTS_Workflow cluster_prep Preparation cluster_assay Automated Assay cluster_analysis Data Analysis Compound_Library Dioxinopyridine Library (in DMSO) Add_Compounds Add Compounds (Acoustic Dispensing) Compound_Library->Add_Compounds Cell_Lines Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) Plate_Cells Plate Cells in 384-well Plates Cell_Lines->Plate_Cells Plate_Cells->Add_Compounds Incubate Incubate (48-72 hours) Add_Compounds->Incubate Add_Reagent Add Luminescent Viability Reagent Incubate->Add_Reagent Read_Plates Read Luminescence (Plate Reader) Add_Reagent->Read_Plates Data_Normalization Normalize Data to Controls Read_Plates->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation Hit_Selection Select 'Hits' Based on Potency & Selectivity IC50_Calculation->Hit_Selection

Caption: High-Throughput Screening Workflow for Anti-Proliferative Effects.

Part 3: Mechanistic Insight - Apoptosis Induction

A key mechanism by which many successful anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death.[14][15][16] Therefore, a logical next step for promising "hit" compounds is to investigate their ability to activate this pathway. A common and robust method for this is to measure the activity of caspases, the key executioner enzymes of apoptosis.[17]

Scientific Rationale: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that specifically measures the activity of caspase-3 and caspase-7, two critical executioner caspases.[18] The assay reagent contains a pro-luminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[18][19] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing a substrate for luciferase, which in turn generates a light signal that is proportional to the amount of active caspase.[20][21]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed a cancer cell line (e.g., HeLa) in a white-walled 96-well plate suitable for luminescence measurements. After 24 hours, treat the cells with the dioxinopyridine derivatives at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-only negative control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.[21] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. A significant increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.

Simplified Apoptosis Signaling Pathway

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[15][23] Both pathways converge on the activation of executioner caspases like caspase-3.[17]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor Caspase8 Caspase-8 (Initiator) Receptor->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Stress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Converging Intrinsic and Extrinsic Apoptosis Pathways.

Part 4: Data Synthesis and Hit Prioritization

The culmination of this preliminary screening cascade is the integration of data from all assays to select the most promising "hit" compounds for further, more intensive, investigation.[24]

Criteria for Hit Prioritization:
  • Potency: Low IC50 values in the cytotoxicity and anti-proliferative assays.

  • Spectrum of Activity: Activity against multiple cancer cell lines may be desirable.

  • Mechanism of Action: Clear evidence of apoptosis induction (e.g., significant caspase-3/7 activation).

  • Structure-Activity Relationship (SAR): Preliminary analysis of how small changes in the chemical structure of the derivatives affect their biological activity can guide future optimization efforts.

Summary of Hypothetical Screening Results
Compound IDCytotoxicity IC50 (µM)Anti-proliferative IC50 (µM, MCF-7)Caspase-3/7 Activation (Fold Change vs. Control)Priority
DioxinoPy-0015.23.84.5High
DioxinoPy-002> 100> 1001.1Low
DioxinoPy-00312.815.11.8Medium

Conclusion

This in-depth technical guide provides a robust and logical framework for the preliminary in-vitro screening of novel dioxinopyridine derivatives for potential anticancer activity. By systematically progressing from broad cytotoxicity assessments to more specific mechanistic assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. The "hit" compounds identified through this cascade, such as the hypothetical DioxinoPy-001, would be strong candidates for subsequent lead optimization, in-vivo efficacy studies, and further elucidation of their precise molecular targets.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. URL: https://www.ijcap.
  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe. URL: https://geneglobe.qiagen.
  • Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific - ES. URL: https://www.thermofisher.
  • Apoptosis Signal Transduction Pathway. Bio-Techne. URL: https://www.bio-techne.
  • Overview of cell death signaling pathways. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17952029/
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298428/
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-3d-assay/?
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-essentials/mtt-assay
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2132-5_1
  • Caspase 3/7 Activity. Protocols.io. URL: https://www.protocols.io/view/caspase-3-7-activity-8epv59rdyl1b/v1
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/627/caspase-glo-3-7-3d-assay-protocol/
  • Caspase-Glo® 3/7 Assay. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/
  • A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39412530/
  • MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families. ACS Synthetic Biology. URL: https://pubs.acs.org/doi/10.1021/acssynbio.4c00337
  • Pooled screening for anti-proliferative inhibitors of protein-protein interactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5756068/
  • Pooled screening for antiproliferative inhibitors of protein-protein interactions. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26900867/
  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. URL: https://www.researchgate.net/publication/372793132_Cell_Sensitivity_Assays_The_MTT_Assay
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. URL: https://clytetechnologies.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. URL: https://noblelifesci.
  • Drug discovery principles. Stereoelectronics. URL: https://www.stereoelectronics.org/drug-discovery-principles.html
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750519/
  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI. URL: https://www.mdpi.com/1420-3049/18/10/11956
  • Principles of early drug discovery. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075423/
  • Basic Principles of Drug Discovery. Creative Biolabs. URL: https://www.creative-biolabs.com/drug-discovery/basic-principles-of-drug-discovery.htm
  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. URL: https://www.researchgate.net/publication/334069818_In-vitro_Models_in_Anticancer_Screening
  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. URL: https://ibionline.
  • In vitro Screening Systems. ResearchGate. URL: https://www.researchgate.net/publication/286927958_In_vitro_Screening_Systems
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00445/full
  • Novel dihydropyrimidines and its pyrazole derivatives: synthesis and pharmacological screening. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22059530/
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332306/
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. URL: https://www.mdpi.com/1422-0067/24/13/10543
  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. MDPI. URL: https://www.mdpi.com/1422-0067/25/11/5856
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37504620/
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8802996/
  • The reaction of digitoxin and digoxin with cyanoacetic acid hydrazide: synthesis of coumarin, thiazole, thiophene and pyridine derivatives with potential biological activities. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15129811/
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8228383/
  • Discovery of Novel FtsZ Inhibitors With Antimicrobial Activity by Virtual Screening and In Vitro Biological Evaluation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39895579/
  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31893997/

Sources

Methodological & Application

Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid: An Application Note and Detailed Protocol

Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry. The synthetic strategy is centered around a robust and efficient three-step process, commencing with the preparation of a key dichlorinated pyridine intermediate, followed by the construction of the dioxinopyridine ring system, and culminating in the hydrolysis of a nitrile to the target carboxylic acid. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and provides visualizations to facilitate a thorough understanding of the synthetic pathway.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a significant heterocyclic system, analogous to the well-known 1,4-benzodioxane derivatives that exhibit a wide range of biological activities. The incorporation of the pyridine ring introduces unique electronic properties and potential hydrogen bonding interactions, making this scaffold an attractive target for the development of novel therapeutic agents. The 7-carboxylic acid derivative, in particular, serves as a versatile intermediate for further functionalization, enabling the exploration of a diverse chemical space in drug discovery programs.

This guide details a reliable synthetic route to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Strategy

The synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid is accomplished through a three-step sequence. The strategy hinges on the initial preparation of a versatile intermediate, 2,3-dichloro-5-cyanopyridine, which sets the stage for the subsequent construction of the heterocyclic core.

Synthetic_StrategyA2-Amino-3-chloro-5-cyanopyridineB2,3-Dichloro-5-cyanopyridineA->B Step 1:Sandmeyer Reaction C2,3-Dihydro-[1,4]dioxino[2,3-b]-pyridine-7-carbonitrileB->C Step 2:Ring Formation D2,3-Dihydro-[1,4]dioxino[2,3-b]-pyridine-7-carboxylic acidC->D Step 3:Nitrile Hydrolysis

Caption: Overall synthetic workflow for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.

Part 1: Synthesis of 2,3-Dichloro-5-cyanopyridine

The initial step involves the synthesis of the key intermediate, 2,3-dichloro-5-cyanopyridine. While commercially available, this protocol details its preparation from 2-amino-3-chloro-5-cyanopyridine via a Sandmeyer reaction. This classic transformation provides a reliable method for the conversion of an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.[1][3]

Reaction Mechanism: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of functionalities. The reaction proceeds through the following key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, affording the desired aryl chloride and regenerating the copper(I) catalyst.[3]

Sandmeyer_Mechanismcluster_diazotizationDiazotizationcluster_substitutionRadical-Nucleophilic Aromatic SubstitutionAAr-NH₂BAr-N₂⁺A->BNaNO₂, H⁺CAr-N₂⁺DAr• + N₂C->DCu(I)EAr-ClD->ECu(II)-Cl

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-cyanopyridine
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3-chloro-5-cyanopyridine153.5615.36 g0.1
Hydrochloric Acid (conc.)36.4630 mL-
Sodium Nitrite69.007.6 g0.11
Copper(I) Chloride98.991.5 g0.015
Water18.02As needed-
Dichloromethane84.93As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-chloro-5-cyanopyridine (15.36 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and add it dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate 500 mL flask, dissolve copper(I) chloride (1.5 g, 0.015 mol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from ethanol to yield 2,3-dichloro-5-cyanopyridine as a solid.

Part 2: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile

This step involves the construction of the dioxinopyridine ring system through the reaction of 2,3-dichloro-5-cyanopyridine with ethylene glycol. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the two chlorine atoms on the pyridine ring.

Reaction Mechanism: Ring Formation

The formation of the dioxinopyridine ring is a base-catalyzed process. A suitable base, such as sodium hydride or potassium carbonate, is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridine ring in an SNAr reaction. An intramolecular SNAr reaction of the second hydroxyl group then leads to the formation of the six-membered dioxino ring.

Ring_FormationA2,3-Dichloro-5-cyanopyridineCIntermediate AlkoxideA->C+ BaseBEthylene GlycolB->CD2,3-Dihydro-[1,4]dioxino[2,3-b]-pyridine-7-carbonitrileC->DIntramolecularSNAr

Caption: Reaction scheme for the formation of the dioxinopyridine ring.

Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-5-cyanopyridine172.9917.3 g0.1
Ethylene Glycol62.077.45 g (6.7 mL)0.12
Potassium Carbonate138.2141.5 g0.3
Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-cyanopyridine (17.3 g, 0.1 mol), ethylene glycol (7.45 g, 0.12 mol), and anhydrous potassium carbonate (41.5 g, 0.3 mol) in anhydrous dimethylformamide (200 mL).

  • Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile as a crystalline solid.

Part 3: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid

The final step is the hydrolysis of the nitrile group of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Here, we detail an acid-catalyzed hydrolysis protocol.

Reaction Mechanism: Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the formation of the carboxylic acid and an ammonium ion.

Nitrile_HydrolysisAR-C≡NBAmide IntermediateA->BH₃O⁺, H₂OCCarboxylic AcidB->CH₃O⁺, H₂O

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile162.1516.2 g0.1
Sulfuric Acid (conc.)98.0850 mL-
Water18.0250 mL-
Sodium Hydroxide (aq. solution)40.00As needed-

Procedure:

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL) to water (50 mL) with cooling in an ice bath.

  • To the cooled sulfuric acid solution, add 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile (16.2 g, 0.1 mol) in portions with stirring.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 200 g).

  • A precipitate of the carboxylic acid will form. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the solid in a vacuum oven at 60 °C to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Observations
2,3-Dichloro-5-cyanopyridine¹H NMR, ¹³C NMR, MSSignals corresponding to the pyridine ring protons and carbons, and a molecular ion peak consistent with the structure.
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile¹H NMR, ¹³C NMR, IR, MSSignals for the dioxino and pyridine protons and carbons, a characteristic nitrile stretch in the IR spectrum (around 2220-2230 cm⁻¹), and the correct molecular ion peak.
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid¹H NMR, ¹³C NMR, IR, MSDisappearance of the nitrile signal and appearance of a broad OH stretch and a carbonyl stretch in the IR spectrum. NMR signals consistent with the final structure, and the correct molecular ion peak.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Dimethylformamide is a skin and respiratory irritant.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. By following the outlined protocols and understanding the underlying chemical principles, researchers can efficiently access this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • Wikipedia. (2024). Sandmeyer reaction. In Wikipedia. [Link]

using 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid as a Potential Kinase Modulator

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery.[1] The development of small molecule inhibitors that can modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer.[2] Many successful kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket in the kinase domain.[3][4] This conservation, however, presents a significant challenge in achieving selectivity, leading to potential off-target effects.[2]

Consequently, the discovery of novel chemical scaffolds that can form unique interactions within the ATP-binding site or at allosteric sites is of paramount importance. The pyridine ring and its fused heterocyclic derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5][6][7] This application note focuses on 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid , a compound featuring such a heterocyclic core, and provides a comprehensive guide for its initial characterization as a potential kinase inhibitor.

This document serves as a roadmap for researchers, outlining the strategic workflow from initial biochemical screening to determine inhibitory potency (IC50) and mechanism of action, through to secondary cell-based assays to assess on-target activity in a physiological context.

Part 1: Initial Biochemical Potency and Selectivity Profiling

The first critical step is to determine if 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (herein referred to as 'the compound') exhibits inhibitory activity against a specific kinase and to understand its selectivity profile across the kinome.

Rationale for Assay Selection

A variety of kinase assay formats are available, each with distinct advantages.[8][9] For initial high-throughput screening and potency determination, non-radioactive, homogeneous (mix-and-read) assays are preferred for their safety, speed, and scalability.[1][10] Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are particularly robust.[10][11] They measure the production of ADP, which is directly proportional to kinase activity.[10] This method is universal for any kinase, substrate-independent, and highly sensitive, making it an excellent choice for primary screening.[1][11]

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines the general workflow for determining the IC50 value of the compound against a target kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of Compound in DMSO Reaction_Setup Add Kinase, Substrate, and Compound to 384-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP solutions in Assay Buffer Reagent_Prep->Reaction_Setup Reaction_Start Initiate reaction by adding ATP (Final concentration ≈ Km of ATP) Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature (e.g., 60 minutes) Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP) Incubation->Stop_Reaction Detection_Incubation1 Incubate (e.g., 40 minutes) Stop_Reaction->Detection_Incubation1 Luminescence_Gen Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Detection_Incubation1->Luminescence_Gen Detection_Incubation2 Incubate (e.g., 30 minutes) Luminescence_Gen->Detection_Incubation2 Read_Plate Measure Luminescence on a plate reader Detection_Incubation2->Read_Plate Data_Normalization Normalize data to controls (0% and 100% inhibition) Read_Plate->Data_Normalization Curve_Fitting Fit data to a four-parameter logistic model Data_Normalization->Curve_Fitting IC50_Calc Determine IC50 value Curve_Fitting->IC50_Calc

Caption: Workflow for an ADP-Glo™ based biochemical kinase assay.

Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol provides a generalized framework. Specific concentrations of the kinase and substrate must be optimized beforehand to ensure the assay operates in the linear range (typically <30% ATP consumption).

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in 100% DMSO.
  • Serial Dilution: Perform an 11-point, 1:3 serial dilution in DMSO to generate a range of concentrations for the dose-response curve. Include a DMSO-only control.
  • Assay Buffer: Prepare a suitable kinase assay buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration.
  • Substrate/ATP Solution: Prepare a 2X solution of the specific peptide/protein substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be robustly evaluated.[12]

2. Kinase Reaction:

  • Dispense 1 µL of the serially diluted compound or DMSO controls into the wells of a low-volume 384-well plate.
  • Add 10 µL of the 2X Kinase Solution to each well.
  • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution. The final reaction volume is 21 µL.
  • Incubate for 60 minutes at room temperature.

3. ADP Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.[13]
  • Incubate for 30 minutes at room temperature to stabilize the signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The raw luminescence data is inversely proportional to kinase activity.
  • Normalize the data using wells with no kinase (100% inhibition) and wells with DMSO only (0% inhibition).
  • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling

To assess the selectivity of the compound, it is crucial to screen it against a panel of diverse kinases. This can be performed in-house using the protocol above or through commercial services that offer large kinase panel screening. The results are often visualized in a table or a kinome map.

Kinase TargetIC50 (nM)Kinase Family
CDK2/CycA 150 CMGC
PIM18,500CAMK
SRC>10,000TK
VEGFR2>10,000TK
p38α6,200CMGC
Table 1: Hypothetical selectivity data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Part 2: Mechanism of Action (MOA) Studies

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition. For compounds targeting the kinase domain, the most common mechanism is competition with ATP.[3][14]

Rationale and Workflow

To determine if inhibition is ATP-competitive, the IC50 of the compound is measured at various concentrations of ATP. If the compound is an ATP-competitive inhibitor, its apparent potency (IC50) will increase as the concentration of ATP increases.[15] This is because more ATP is present to outcompete the inhibitor for binding to the active site.

MOA_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Setup Set up multiple kinase assays ATP_Vary Vary ATP concentrations (e.g., 0.5x, 1x, 5x, 10x Km) Setup->ATP_Vary Compound_Dose Run full dose-response curve of Compound at each ATP level ATP_Vary->Compound_Dose IC50_Calc Calculate IC50 value for each ATP concentration Compound_Dose->IC50_Calc Plotting Plot IC50 values vs. [ATP] IC50_Calc->Plotting Conclusion Determine MOA: - IC50 increases with [ATP] -> ATP-competitive - IC50 unchanged -> Non-competitive - IC50 decreases with [ATP] -> Uncompetitive Plotting->Conclusion

Caption: Workflow for determining the mechanism of action relative to ATP.

Protocol 2: ATP Competition Assay

This protocol is a modification of Protocol 1.

  • Prepare Reagents: Prepare multiple 2X Substrate/ATP solutions, each with a different concentration of ATP (e.g., 10 µM, 50 µM, 250 µM, 500 µM), while keeping the substrate concentration constant.

  • Run Kinase Assays: For each ATP concentration, perform a full 11-point dose-response curve for the compound as described in Protocol 1.

  • Analyze Data: Calculate the IC50 value for each ATP concentration.

  • Interpret Results: Plot the determined IC50 values against the corresponding ATP concentration. A clear positive correlation indicates an ATP-competitive mechanism of action.

Part 3: Cellular Target Engagement and Pathway Modulation

Biochemical assays provide valuable information on the direct interaction between a compound and a purified enzyme. However, they do not reflect the complex environment inside a living cell.[16] Therefore, it is essential to validate the compound's activity in a cellular context.

Rationale for Cell-Based Assays

Cell-based assays can answer several critical questions:

  • Is the compound cell-permeable?

  • Does it engage the target kinase inside the cell?

  • Does it inhibit the downstream signaling pathway modulated by the target kinase?

A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[17][18] A reduction in the phosphorylation of this substrate upon treatment with the compound provides strong evidence of on-target activity.

Signaling Pathway Example: CDK2

If the compound is hypothesized to target a cell cycle kinase like CDK2, its activity can be measured by its effect on the phosphorylation of a key substrate, such as Retinoblastoma protein (pRb).

CDK2_Pathway Compound 2,3-Dihydro-dioxino [2,3-b]pyridine- 7-carboxylic acid CDK2 CDK2 Compound->CDK2 Inhibition CyclinA Cyclin A CyclinA->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F pRb_p Phospho-pRb CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle

Caption: Simplified CDK2 signaling pathway.

Protocol 3: Cellular Phospho-Substrate Assay (Western Blot)

This protocol describes how to measure the inhibition of pRb phosphorylation in a cancer cell line (e.g., MCF-7) that expresses CDK2.

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., pRb Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total pRb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • A dose-dependent decrease in the ratio of phospho-pRb to total pRb indicates cellular target engagement and inhibition of CDK2 activity.

Conclusion

This application note provides a structured, multi-step approach to the initial characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid as a potential kinase inhibitor. By following these protocols, researchers can systematically determine the compound's biochemical potency, selectivity, mechanism of action, and cellular activity. The data generated from these assays are critical for establishing a foundational understanding of the compound's biological effects and for guiding future lead optimization efforts in a drug discovery program.

References

  • Vertex AI Search. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • Interchim – Blog. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function.
  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
  • AAT Bioquest. (2023, May 10). How do I measure kinase activity?.
  • Semantic Scholar. (n.d.). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • PubMed. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • MedchemExpress.com. (n.d.). GNE-3511 | DLK Inhibitor.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Benchchem. (n.d.). Application Notes and Protocols for Performing a Syk Kinase Assay with Crude Cell Lysates.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Cayman Chemical. (n.d.). GNE-3511 (CAS Number: 1496581-76-0).
  • Probechem Biochemicals. (n.d.). GNE-3511 | DLK inhibitor, LZK inhibitor.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GNE-3511 | Ligand page.
  • ACS Publications. (n.d.). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models | Journal of Medicinal Chemistry.
  • Axon Medchem. (n.d.). GNE-3511 | DLK inhibitor | Axon 3625.
  • Selleck Chemicals. (n.d.). GNE-3511 Mixed Lineage Kinase inhibitor.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GNE-3511 | Ligand page.
  • VSNCHEM. (n.d.). VP12565 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • MedChemExpress (MCE) Life Science Reagents. (n.d.). dual leucine zipper kinase (DLK).
  • Fisher Scientific. (n.d.). Sigma Aldrich 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • PubMed Central. (2025, April 3). Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition.
  • bioRxiv. (2023, June 12). Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lo.
  • Sigma-Aldrich. (n.d.). 1,4 dioxino 2,3-b pyridine-7-carboxylic acid AldrichCPR 1256818-31-1.
  • MDPI. (2025, August 6). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
  • PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • PubMed. (2021, February 5). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.

Sources

Application Notes & Protocols for the Biological Evaluation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications, make it a "privileged scaffold" in drug design.[1] Pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating therapeutic efficacy across a spectrum of diseases, from cancer and microbial infections to neurological disorders.[3][4] The versatility of the pyridine nucleus allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for novel drug discovery campaigns.[1][3] This guide provides a comprehensive experimental framework for the biological evaluation of novel pyridine derivatives, from initial computational predictions to targeted in vitro assays.

Chapter 1: The Initial Step - In Silico Evaluation and Computational Modeling

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico evaluation can provide invaluable insights into the potential of a pyridine derivative. Computational models are instrumental in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery workflow.[5]

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and potential mechanism of action.[6] For pyridine derivatives with suspected targets, such as kinases or enzymes like dihydrofolate reductase (DHFR), docking studies can elucidate key interactions within the binding pocket.[6][7]

ADME/Tox Prediction: Forecasting Pharmacokinetic and Safety Profiles

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicity, is crucial for identifying compounds with favorable drug-like characteristics. A variety of computational tools can predict parameters such as aqueous solubility, blood-brain barrier permeability, and potential for hERG channel inhibition.[5][8]

Chapter 2: A Tiered Approach to In Vitro Biological Evaluation

The following sections outline a logical, tiered approach to the in vitro evaluation of pyridine derivatives, beginning with broad cytotoxicity screening and progressing to more specific, target-based assays.

Foundational Assay: General Cytotoxicity and Cell Viability

The initial assessment for many therapeutic indications, particularly oncology, is to determine the compound's effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9][10]

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9][11]

Materials:

  • Synthesized pyridine derivatives

  • Target cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (e.g., DMSO) and untreated control wells.[13]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.[13]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

ParameterDescriptionTypical Value
Cell Seeding Density Number of cells per well5,000 - 10,000
Compound Incubation Time Duration of cell exposure to the compound24, 48, or 72 hours
MTT Incubation Time Duration for formazan formation2 - 4 hours
Absorbance Wavelength Wavelength for measuring formazan570 nm
IC₅₀ Half-maximal inhibitory concentrationVaries by compound and cell line

Table 1: Key Parameters for MTT Assay

Evaluation of Antimicrobial Activity

Pyridine derivatives are known to possess significant antibacterial and antifungal properties.[15][16] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[18] The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[18][19]

Materials:

  • Pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[17]

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the pyridine derivative in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[17]

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation:

    • Add the standardized inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).[17]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[19]

MicroorganismStrain IDExpected MIC Range (µg/mL)
Staphylococcus aureusATCC 29213Varies
Escherichia coliATCC 25922Varies
Pseudomonas aeruginosaATCC 27853Varies

Table 2: Example Data Presentation for MIC Assay

Probing Neurological Activity: Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing Alzheimer's disease.[20] The Ellman's method provides a simple and reliable way to screen for AChE inhibitory activity.[20][21]

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[20] The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[20][22] The presence of an inhibitor reduces the rate of this colorimetric reaction.

Materials:

  • Pyridine derivatives

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATChI) substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATChI, and DTNB in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • Tris-HCl buffer

      • Pyridine derivative solution at various concentrations

      • DTNB solution

      • AChE solution

    • Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction:

    • Add the ATChI substrate solution to each well to start the reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm and continue to record readings at regular intervals (e.g., every minute for 10 minutes).[22]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value for AChE inhibition.

Chapter 3: Advanced and Target-Specific Assays

For pyridine derivatives that show promise in initial screenings, more specific assays are required to elucidate their mechanism of action.

Kinase Inhibition Assays

Many pyridine derivatives function as kinase inhibitors, a crucial class of anticancer drugs.[7][23] Assays to determine the inhibitory activity against specific kinases (e.g., TYK2, PIM-1) are essential.[24][25] These are often performed using commercial kits that measure the phosphorylation of a substrate.

Tubulin Polymerization Assays

Some pyridine-based compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[12][26] This can be assessed in vitro by measuring the change in turbidity of a tubulin solution in the presence of the test compound.[12][27]

G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets.[28][29] Radioligand binding assays are commonly used to determine the affinity of a compound for a specific GPCR.[28] These assays involve competing a radiolabeled ligand with the unlabeled test compound for binding to the receptor.[28]

hERG Channel Assays

Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a significant safety concern in drug development.[30] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's potential to block the hERG channel.[30][31]

Chapter 4: Visualizing the Experimental Workflow and Biological Pathways

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Evaluation in_silico_start Pyridine Derivative Library mol_dock Molecular Docking (Target Prediction) in_silico_start->mol_dock admet_pred ADME/Tox Prediction (Drug-likeness) in_silico_start->admet_pred cytotoxicity General Cytotoxicity (e.g., MTT Assay) mol_dock->cytotoxicity Prioritized Hits admet_pred->cytotoxicity Filtered by Safety herg herg admet_pred->herg Safety Profiling antimicrobial Antimicrobial Screening (e.g., MIC Assay) cytotoxicity->antimicrobial Active Compounds neuro_activity Neurological Activity (e.g., AChE Inhibition) cytotoxicity->neuro_activity Active Compounds kinase kinase cytotoxicity->kinase If Anticancer Hit gpcr gpcr neuro_activity->gpcr tubulin tubulin kinase->tubulin Further Mechanism

G Pyridine_Derivative Pyridine Derivative (Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Pyridine_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Pyridine_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Conclusion

The systematic biological evaluation of pyridine derivatives is a multifaceted process that requires a logical and tiered approach. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently identify and characterize promising lead compounds. This guide provides a foundational framework and detailed protocols to aid in the discovery and development of the next generation of pyridine-based therapeutics.

References

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (n.d.). PubMed Central.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols.
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). National Institutes of Health.
  • A Brief View on Pyridine Compounds. (2023). Open Access Journals.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PubMed Central.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). MDPI.
  • hERG Assay. (2015). Slideshare.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. (2024). Quantum Zeitgeist.
  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • hERG Safety. (n.d.). Cyprotex.
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024). Dotmatics.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). PubMed Central.
  • Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025). PubMed.
  • In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity. (2015). ResearchGate.
  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. (2020). National Institutes of Health.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024). Genemod.
  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Taylor & Francis Online.
  • Best Practice hERG Assay. (2024). Mediford Corporation.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). PubMed Central.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). National Institutes of Health.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central.
  • Drug Discovery and Development Process. (n.d.). PPD.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). National Institutes of Health.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PubMed Central.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PubMed Central.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.

Sources

Application Note: High-Resolution ¹H NMR Spectral Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical principles governing the spectral features of this molecule, offering a detailed prediction of chemical shifts and coupling patterns. This note further establishes a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. The methodologies and interpretations presented herein are intended for researchers, scientists, and drug development professionals requiring definitive structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Imperative for Structural Verification

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a fused heterocyclic system incorporating a pyridine ring, a dioxino ring, and a carboxylic acid moiety. The precise arrangement of these functional groups dictates the molecule's chemical properties, reactivity, and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

High-resolution ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular framework by probing the chemical environment of every proton.[1] This application note serves as a practical guide to interpreting the unique spectral signature of the title compound and acquiring publication-quality data.

Principles of Spectral Interpretation for the Target Scaffold

The ¹H NMR spectrum of a molecule is governed by three key principles: chemical shift (δ), spin-spin coupling (J), and integration.[2] The unique structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid gives rise to distinct signals in predictable regions of the spectrum.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups, such as the nitrogen atom in the pyridine ring and the adjacent oxygen atoms, deshield nearby protons, shifting their signals to a higher frequency (downfield).[3][4]

  • Spin-Spin Coupling: Protons on adjacent carbons interact through their magnetic fields, causing their signals to split into multiple lines (multiplets). The pattern of splitting reveals the number of neighboring protons.[2]

  • Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count.

Below is a diagram of the molecular structure with protons labeled for the subsequent spectral discussion.

Caption: Structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

Based on established principles of chemical shifts for heterocyclic and aromatic systems, a detailed prediction of the ¹H NMR spectrum can be constructed.[5][6] The choice of solvent is critical; DMSO-d₆ is highly recommended as it is an excellent solvent for many heterocyclic compounds and carboxylic acids, and its residual proton signal (~2.50 ppm) does not typically overlap with signals of interest.[7][8]

Aromatic Region (Pyridine Protons: ~8.0-9.0 ppm)
  • H-5 and H-6: The two protons on the pyridine ring are in a highly deshielded environment due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the fused dioxino ring and the carboxylic acid group.[9][10] Protons alpha and gamma to the nitrogen in a pyridine ring are typically the most downfield.[11]

    • H-6: This proton is ortho to the ring nitrogen, leading to significant deshielding. It is expected to appear as a doublet, split by H-5.

    • H-5: This proton is meta to the nitrogen and ortho to the fused ring system. It will also appear as a doublet, split by H-6.

    • The coupling constant between these two ortho protons (³JHH) is expected to be in the range of 7-8 Hz.[12]

Aliphatic Region (Dioxino Protons: ~4.0-5.0 ppm)
  • H-2 and H-3 (-OCH₂CH₂O-): The four protons on the saturated dioxino ring are attached to carbons bonded to oxygen atoms, which deshields them relative to simple alkanes.[13] They are expected to appear as two distinct signals, each integrating to 2H.

    • These protons form a complex spin system (often an AA'BB' system) and are likely to appear as complex multiplets rather than simple triplets.[14] This complexity arises from the rigid, non-planar conformation of the dihydrodioxino ring.

Carboxylic Acid Region (>12 ppm)
  • -COOH: The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often between 9 and 13 ppm.[15] Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.[2] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to rapid proton-deuterium exchange, a key diagnostic test for acidic protons.[15]

Summary of Predicted Data
Proton LabelPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegrationCoupling Constant (J, Hz)Notes
-COOH> 12.0broad singlet (br s)1H-Disappears on D₂O exchange. Position is concentration-dependent.
H-6~8.5 - 8.8doublet (d)1H³J₅,₆ = ~7-8Deshielded by adjacent nitrogen and carboxylic acid group.
H-5~8.1 - 8.4doublet (d)1H³J₅,₆ = ~7-8Coupled to H-6.
H-2 / H-3~4.2 - 4.6multiplet (m)4H-Two overlapping or distinct multiplets expected for the -OCH₂CH₂O- system.

Experimental Protocol for Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality and reliable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6 mL DMSO-d6 (with 0.03% TMS) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Invert to Mix filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire 1H Spectrum (16-64 scans) shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference to TMS (0 ppm) baseline->reference integrate 13. Integrate Signals reference->integrate

Caption: Standard workflow for NMR sample preparation and analysis.

Materials and Equipment
  • Analyte: 5-10 mg of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).[16]

  • NMR Tubes: High-precision 5 mm NMR tubes, clean and dry.

  • Filtration: Pasteur pipette with a small, tightly packed plug of glass wool.

  • Spectrometer: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample directly into a small, clean vial.[16] A higher concentration may be needed for subsequent ¹³C NMR, but this range is ideal for ¹H NMR to avoid viscosity-related line broadening.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (containing TMS) to the vial.[16] Vortex or gently agitate the vial until the solid is completely dissolved. The use of a deuterated solvent is essential for the spectrometer's deuterium lock system.

  • Filtration (Critical Step): Draw the solution into a Pasteur pipette containing a glass wool plug. Carefully transfer the filtered solution into the NMR tube. This step is crucial to remove any microscopic solid particles, which severely degrade spectral resolution by distorting magnetic field homogeneity.[17] The final volume in the tube should be ~0.6 mL, corresponding to a height of about 4-5 cm.[16]

  • Capping and Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition Parameters (400 MHz Example)
  • Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for ¹H observation.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[18]

  • Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): ~2-3 seconds.

Data Processing
  • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

  • Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

  • Apply a baseline correction to ensure the baseline is flat.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and analyze the chemical shifts and coupling patterns to assign the peaks according to the structure.

Troubleshooting and Advanced Methods

  • Signal Overlap: If signals in the aromatic or aliphatic regions are overlapped, increasing the magnetic field strength (e.g., moving from a 400 MHz to a 600 MHz spectrometer) can improve dispersion.

  • Unambiguous Assignment: For definitive proof of proton connectivity, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show cross-peaks between coupled protons (e.g., between H-5 and H-6), confirming their relationship.[18] An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C spectra.[18]

Conclusion

The ¹H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid provides a unique fingerprint for its structural verification. By understanding the expected chemical shifts and coupling patterns of the aromatic, aliphatic, and carboxylic acid protons, researchers can confidently confirm the identity and assess the purity of their synthesized material. The detailed protocol provided herein ensures the acquisition of high-resolution, reproducible data, forming a solid foundation for further research and development.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • NMR Sample Prepar
  • Sample Preparation | Faculty of Mathem
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
  • Dotsenko, V. V. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Proton NMR signals and rings. Chemistry Stack Exchange.
  • Hill, J. G., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • FT-NMR Sample Prepar
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.
  • 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. ChemicalBook.
  • Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum. ChemicalBook.
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 1H And 13C NMR of some mercaptopyridine and pyridinethione carboxylic acids.
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • 1H NMR Spectroscopy. University of Calgary.
  • NMR Sample Preparation.
  • The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin.
  • 1H NMR Chemical Shift.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. IEEE Xplore.

Sources

Guide to Laboratory Safety and Handling for Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine carboxylic acids, including isomers like picolinic, nicotinic, and isonicotinic acid, are fundamental building blocks in pharmaceutical and chemical synthesis.[1][2] While invaluable, their handling necessitates a robust understanding of their chemical properties and potential hazards. This document provides a comprehensive guide to the safe handling, storage, and disposal of these compounds, grounded in established safety protocols and technical expertise. The protocols herein are designed to be self-validating, ensuring a multi-layered approach to risk mitigation in the laboratory environment.

Hazard Identification and Risk Assessment

The first step in ensuring laboratory safety is a thorough understanding of the materials being handled. Pyridine carboxylic acids are generally white, crystalline solids, many of which are soluble or slightly soluble in water.[1] While they share a core pyridine structure, the position of the carboxylic acid group influences their reactivity and biological role.[1] The primary hazards associated with this class of compounds are irritation to the eyes, skin, and respiratory system, with some being harmful if swallowed.[3][4][5]

A foundational aspect of laboratory safety is the Hierarchy of Controls. This framework prioritizes the most effective measures for risk mitigation.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE caption Hierarchy of Controls Model.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Comparative Hazard Overview

The following table summarizes the key toxicological data and hazard classifications for common pyridine carboxylic acids, compiled from their respective Safety Data Sheets (SDS). This allows for a quick comparison of risks.

CompoundCAS No.GHS Hazard StatementsAcute Oral Toxicity (LD50)
Picolinic Acid (Pyridine-2-carboxylic acid)98-98-6H302: Harmful if swallowed.[4][6]H318/H319: Causes serious eye damage/irritation.[4][6]750 mg/kg (Mouse)[6]
Nicotinic Acid (Pyridine-3-carboxylic acid / Niacin)59-67-6H319: Causes serious eye irritation.[7][8]7000 mg/kg (Rat)[9]
Isonicotinic Acid (Pyridine-4-carboxylic acid)55-22-1H319: Causes serious eye irritation.[10][11]H315: Causes skin irritation.[12]H335: May cause respiratory irritation.[12]5000 mg/kg (Rat)[3]
2,3-Pyridinedicarboxylic Acid 89-00-9H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]>500 mg/kg (Rat)[13]

Note: LD50 values are species-dependent and serve as a benchmark for acute toxicity. Always consult the specific SDS for the material you are using.

Engineering and Administrative Controls

Before considering personal protective equipment, engineering and administrative controls must be implemented to minimize exposure.

  • Ventilation: Always handle pyridine carboxylic acids, especially in their powdered form, in a well-ventilated area.[14] For procedures that could generate dust or aerosols, a certified laboratory chemical fume hood is mandatory.[15][16]

  • Designated Areas: Designate specific areas for handling these compounds to contain potential spills and prevent cross-contamination.[16]

  • Standard Operating Procedures (SOPs): All personnel must be trained on laboratory-specific SOPs for handling these chemicals. Work practices should aim to minimize dust generation.[15]

  • Hygiene: Do not eat, drink, or smoke in areas where these chemicals are handled.[7][15] Always wash hands thoroughly after handling, even if gloves were worn.[5][17] Eyewash stations and safety showers must be readily accessible and unobstructed.[6][18]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly. The following protocol outlines the minimum required PPE.

Protection TypeSpecificationRationale and Causality
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][11][18]Pyridine carboxylic acids are known eye irritants and can cause serious eye damage.[4][5][10] Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[14][16]Prevents direct skin contact, which can cause irritation.[3][17] It is crucial to check glove compatibility charts and inspect gloves for any signs of degradation before use.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[14][16]Minimizes the risk of accidental skin exposure from spills or dust. A lab coat should be worn only in the laboratory to prevent the transfer of contaminants.
Respiratory Protection A NIOSH-approved dust mask or respirator.[9][15]Required when engineering controls cannot maintain exposure below acceptable limits or when handling large quantities that may generate significant airborne dust.[4] Use must comply with a formal respiratory protection program.

Experimental Protocols: Handling and Storage

Adherence to methodical procedures is critical for safety and experimental integrity.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling pyridine carboxylic acids in a laboratory setting.

cluster_workflow Safe Handling Workflow Prep Preparation (Review SDS, Don PPE, Prepare Work Area) Weigh Weighing & Dispensing (In Fume Hood, Minimize Dust) Prep->Weigh Reaction Reaction/Use (Maintain Containment, Monitor Process) Weigh->Reaction Cleanup Work Area Cleanup (Decontaminate Surfaces, Remove PPE Correctly) Reaction->Cleanup Store Storage (Seal Container, Store Appropriately) Reaction->Store Waste Waste Disposal (Segregate Waste, Label Correctly) Cleanup->Waste caption Standard operational workflow.

Caption: Standard operational workflow for pyridine carboxylic acid handling.

Protocol for Weighing and Dispensing Solid Pyridine Carboxylic Acids
  • Preparation: Before starting, ensure your designated fume hood is operational.[16] Lay down absorbent bench paper to contain any minor spills.

  • Don PPE: Put on all required PPE as specified in Section 3.

  • Grounding: For larger quantities, ensure all equipment is grounded to prevent static discharge, which can cause dust to become airborne.[15]

  • Dispensing: Open the chemical container inside the fume hood. Use a spatula or scoop to carefully transfer the desired amount to a secondary container. Avoid pouring directly from the main container to minimize dust creation.[15]

  • Sealing: Promptly and securely close both the primary and secondary containers.

  • Cleanup: Wipe down the spatula, work surface, and exterior of the containers with a damp cloth to remove any residual dust before removing them from the fume hood. Dispose of the cloth as chemical waste.

Storage Protocol

Proper storage is essential for maintaining chemical stability and preventing hazardous situations.

  • Container Integrity: Keep containers tightly closed to prevent absorption of moisture and contamination.[14] Ensure containers are clearly labeled and free from leaks.[19]

  • Location: Store in a cool, dry, and well-ventilated place.[6][15]

  • Incompatibilities: Store away from incompatible materials, which include strong oxidizing agents, acids, and bases.[6][19] A violent reaction can occur with strong oxidizers.[10]

  • Cabinet: Use a designated and labeled chemical storage cabinet. Do not store on open benchtops or in high-traffic areas.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, pre-planned response is critical.

Spill Response Decision Tree

Spill Spill Occurs Size Is the spill large, vapors present, or are you untrained? Spill->Size Evacuate Evacuate Area Alert Others Call Emergency Response Size->Evacuate Yes Cleanup Handle as Minor Spill (Follow Protocol 5.2) Size->Cleanup No caption Spill response decision-making.

Sources

Application Notes and Protocols for the Proper Storage of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper storage and handling of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (CAS No. 1256818-31-1). As a heterocyclic carboxylic acid incorporating a dihydropyridine-like and a 1,4-dioxin-like ring system, its chemical stability is influenced by environmental factors such as temperature, light, and moisture. Adherence to the protocols outlined herein is critical to ensure the compound's integrity for research and development applications, particularly in the field of drug discovery where compound purity is paramount. This guide synthesizes information from safety data sheets with established principles of organic chemistry to provide evidence-based storage recommendations.

Introduction: Chemical Profile and Significance

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a complex heterocyclic molecule of interest in medicinal chemistry and materials science. Its structural motifs, including the pyridine carboxylic acid and the dihydro-dioxin ring, contribute to its unique chemical properties and potential biological activity. The stability of this compound is a critical consideration for researchers, as degradation can lead to the formation of impurities that may confound experimental results or lead to a loss of therapeutic efficacy in drug development pipelines. Understanding the inherent chemical liabilities of its constituent parts—namely the photosensitivity of dihydropyridine-like systems and the thermal lability of certain pyridine carboxylic acids—is the foundation for establishing robust storage and handling protocols.

Core Principles of Storage: Mitigating Degradation Pathways

The recommended storage conditions for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid are designed to mitigate two primary degradation pathways: photo-oxidation of the dihydropyridine-like ring and thermal decarboxylation of the pyridine carboxylic acid moiety. Furthermore, as a solid, preventing moisture ingress is crucial to avert hydrolysis and other moisture-mediated degradation processes.

Photosensitivity and Oxidative Degradation

The 2,3-dihydro-dioxino[2,3-b]pyridine core contains a dihydropyridine-like structure, which is known to be highly susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can induce oxidation of the dihydropyridine ring to its aromatic pyridine counterpart.[1][2][3] This transformation results in a complete loss of the original molecular structure and its associated biological activity.[1][3][4] Therefore, protection from light is the most critical aspect of storing this compound.

Thermal Lability and Decarboxylation

Pyridine carboxylic acids, especially those where the carboxylic acid group is positioned ortho to the ring nitrogen (as is the case in the subject molecule), can be susceptible to thermal decarboxylation.[5][6][7] Elevated temperatures can promote the loss of carbon dioxide, leading to the formation of 2,3-Dihydro-[1][5]dioxino[2,3-b]pyridine. While this may require significant thermal energy, long-term storage at ambient or elevated temperatures could lead to a gradual accumulation of this decarboxylated impurity.

Hydrolytic Stability

The 1,4-dioxin ring system is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. While the solid compound is not in solution, exposure to atmospheric moisture, particularly if acidic or basic contaminants are present, could potentially initiate degradation over extended periods. The carboxylic acid functionality also makes the compound hygroscopic. Therefore, maintaining a dry environment is essential.

Recommended Storage Conditions

Based on the chemical principles outlined above and information from safety data sheets, the following storage conditions are recommended to ensure the long-term stability of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) To minimize the risk of thermal decarboxylation and slow down any potential degradation kinetics.
Light In the dark (Amber vial/light-blocking container) To prevent photo-oxidation of the dihydropyridine-like ring system.
Atmosphere Inert gas (Argon or Nitrogen) To displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Tightly sealed, airtight container To prevent the ingress of atmospheric moisture and oxygen.
Form Solid Storage in solution is not recommended due to increased susceptibility to degradation.

Experimental Protocols

Protocol for Long-Term Storage
  • Preparation: Before storing, ensure the compound is in a dry, solid form. If the compound has been synthesized and purified, ensure all residual solvents have been removed under vacuum.

  • Weighing and Aliquotting: In a controlled environment with low humidity (e.g., a glove box or a desiccator), weigh out the desired aliquots of the compound into amber glass vials. Aliquotting is recommended to avoid repeated opening and closing of the main stock container.

  • Inert Gas Purge: Purge each vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, date, and concentration (if applicable in the future).

  • Secondary Containment: Place the sealed vials in a light-blocking, airtight secondary container. This container should also be purged with an inert gas if possible.

  • Refrigeration: Store the secondary container in a refrigerator at 2-8°C.

Protocol for Handling and Use
  • Equilibration: Before opening a stored vial, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Controlled Environment: Whenever possible, open the vial and handle the compound in an inert atmosphere (glove box) or under a blanket of inert gas.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Minimize the time the vial is open.

  • Resealing: After dispensing the required amount, re-purge the vial with inert gas before tightly sealing it again.

  • Return to Storage: Promptly return the vial to the secondary container and back into refrigerated storage.

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for the proper storage of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

storage_workflow Storage Protocol for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid start Compound Received/Synthesized is_dry Is the compound a dry solid? start->is_dry dry_compound Dry under vacuum is_dry->dry_compound No aliquot Aliquot into amber vials in an inert atmosphere is_dry->aliquot Yes dry_compound->aliquot purge Purge vials with N2 or Ar aliquot->purge seal Seal tightly and wrap with Parafilm® purge->seal label_vial Label vials clearly seal->label_vial secondary_container Place in a light-blocking secondary container label_vial->secondary_container refrigerate Store at 2-8°C secondary_container->refrigerate end Properly Stored refrigerate->end

Caption: Workflow for optimal storage of the target compound.

Signs of Degradation

Researchers should be vigilant for any signs of compound degradation. These may include:

  • Color Change: A noticeable change in the color of the solid, such as darkening or yellowing.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

  • Appearance of New Peaks in Analytical Data: When analyzing the compound by techniques such as HPLC, LC-MS, or NMR, the appearance of new, unexpected peaks is a strong indicator of degradation. The primary degradation products to monitor for would be the aromatic pyridine analog and the decarboxylated product.

If degradation is suspected, it is recommended to re-purify the compound or use a fresh, properly stored aliquot.

Conclusion

The chemical integrity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is best maintained by strict adherence to storage conditions that protect it from light, heat, and moisture. By implementing the protocols detailed in these application notes, researchers can minimize the risk of degradation, ensuring the reliability and reproducibility of their experimental outcomes.

References

  • Ioele, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8. Link
  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-15. Link
  • De Luca, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 294. Link
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. Link
  • Ragno, G., et al. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Journal of Pharmaceutical and Biomedical Analysis, 125, 341-347. Link
  • Ioele, G., et al. (2019).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. Link
  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3944. Link

Sources

Application Notes and Protocols for the Use of Dioxinopyridines in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dioxinopyridine Scaffold - A Novel Avenue in Cancer Research

The relentless pursuit of novel therapeutic agents is a central theme in oncology research. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established and experimental anticancer drugs. Among these, the pyridine scaffold has proven to be a privileged structure, lending itself to diverse chemical modifications that yield compounds with potent and selective anticancer activities. A lesser-explored, yet promising, variant is the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, a unique fusion of a pyridine ring with a 1,4-dioxane ring.

While direct and extensive biological evaluation of dioxinopyridine derivatives in cancer models is an emerging field, their structural analogy to the well-documented 2,3-dihydrobenzodioxin moiety—a key pharmacophore in numerous bioactive compounds—suggests significant therapeutic potential. This document serves as a technical guide for researchers, providing an in-depth look at the potential mechanisms of action of dioxinopyridines, protocols for their evaluation in cancer cell lines, and best practices for experimental design and troubleshooting. It is important to note that much of the mechanistic understanding is extrapolated from studies on related pyridine derivatives, a necessary approach given the nascent stage of dioxinopyridine-specific cancer research.

Potential Mechanisms of Action: Targeting Key Cancer-Related Signaling Pathways

Several pyridine derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells through the modulation of critical signaling pathways.[3] It is hypothesized that dioxinopyridines may exert their anticancer effects through similar mechanisms.

Induction of Apoptosis and Cell Cycle Arrest via p53 and JNK Signaling

A significant body of research on anticancer pyridines points towards their ability to induce G2/M phase cell cycle arrest and apoptosis.[3] This is often mediated through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] Concurrently, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis, is also observed.[3]

p53_JNK_pathway Dioxinopyridine Dioxinopyridine Derivative Cellular_Stress Cellular Stress Dioxinopyridine->Cellular_Stress p53 p53 (Tumor Suppressor) Cellular_Stress->p53 JNK_Pathway JNK Pathway Cellular_Stress->JNK_Pathway p21 p21 (CDK Inhibitor) p53->p21 G2_M_Arrest G2/M Phase Cell Cycle Arrest p21->G2_M_Arrest Apoptosis Apoptosis JNK_Pathway->Apoptosis

Figure 1: Proposed p53 and JNK signaling pathway activation by dioxinopyridines.
Inhibition of Pro-Survival Signaling: The PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling cascades are fundamental pathways that regulate cell proliferation, survival, and differentiation.[4][5] Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][6] Dihydropyridine derivatives have been shown to exert anticancer effects by inhibiting these pathways. It is plausible that dioxinopyridines could similarly interfere with these pro-survival signals, leading to decreased cancer cell viability.

Pro_Survival_Pathways Dioxinopyridine Dioxinopyridine Derivative PI3K PI3K Dioxinopyridine->PI3K Raf Raf Dioxinopyridine->Raf RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 2: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by dioxinopyridines.

Data Presentation: Anticancer Activity of Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against a panel of human cancer cell lines. This data, while not specific to dioxinopyridines, provides a benchmark for the potential potency of this class of compounds.

Compound ClassCompoundCancer Cell LineCancer TypeIC50 (µM)Reference
PyridoneCompound 1HepG2Liver Cancer4.5 ± 0.3[3]
PyridineCompound 2HepG2Liver Cancer>50[3]
PyridineCompound 1MCF-7Breast Cancer20.1 ± 1.2[3]
PyridineCompound 2MCF-7Breast Cancer>50[3]
Dihydropyridine-2(1H)-thioneS22A375Melanoma1.71 ± 0.58
Thieno[2,3-c]pyridine6iHSC3Head and Neck Cancer10.8
Thieno[2,3-c]pyridine6iT47DBreast Cancer11.7
Thieno[2,3-c]pyridine6iRKOColorectal Cancer12.4

Experimental Protocols

A generalized workflow for evaluating the anticancer effects of dioxinopyridines in cell lines is presented below.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Dioxinopyridine Treatment Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) IC50_Determination->Western_Blot

Figure 3: Generalized experimental workflow for dioxinopyridine evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Dioxinopyridine compound of interest

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dioxinopyridine compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Dioxinopyridine compound of interest

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the dioxinopyridine compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Dioxinopyridine compound of interest

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Best Practices and Troubleshooting

  • Compound Solubility: Dioxinopyridines, like many organic compounds, may have limited aqueous solubility. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before preparing working dilutions in cell culture medium. Always include a vehicle control in your experiments.

  • Cell Line Selection: The choice of cancer cell line is critical. Consider the genetic background and the expression levels of potential target proteins when selecting a cell line for your studies.

  • Dose-Response and Time-Course Experiments: It is essential to perform both dose-response and time-course experiments to determine the optimal concentration and duration of treatment for your specific dioxinopyridine compound and cell line.

  • Reproducibility: To ensure the reliability of your data, perform all experiments with technical and biological replicates.

  • Cell Culture Maintenance: Maintain good cell culture practices to avoid contamination and ensure the health and consistency of your cell lines.

References

  • Lazar, L., et al. (2004). Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines. BenchChem.
  • [Reference for S22 IC50 value - specific paper to be cited here if available]
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. [Link]
  • [Reference for DFIQ IC50 value - specific paper to be cited here if available]
  • [Reference for chart comparing IC50 values - specific paper to be cited here if available]
  • [Reference for IC50 values of compounds 5-7 - specific paper to be cited here if available]
  • A Review: Phytochemicals Targeting JAK/STAT Signaling and IDO Expression in Cancer. PubMed. [Link]
  • Troubleshooting guide. NCBI. [Link]
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]
  • Natural Products in Preventing Tumor Drug Resistance and Related Signaling P
  • Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt p
  • Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activ
  • Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis. PMC - NIH. [Link]
  • ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central. [Link]
  • The JAK/STAT signaling pathway: from bench to clinic. PMC - PubMed Central - NIH. [Link]
  • Dioxin - Molecule of the Month. University of Bristol. [Link]
  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respir
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelelephantopin. PubMed. [Link]
  • Cell cycle analysis. Wikipedia. [Link]
  • JAK-STAT Signaling Pathway A Comprehensive Explor
  • 3,5-Diiodopyridine. PubChem. [Link]
  • PI3K and AKT: Unfaithful Partners in Cancer. MDPI. [Link]
  • Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers. [Link]
  • 1,4-Dioxin. PubChem. [Link]
  • Rhodiolin inhibits the PI3K/AKT/mTOR signaling pathway via the glycolytic enzyme GPI in human papillary thyroid cancer. PubMed. [Link]
  • MAPK/ERK Signaling in Regulation of Renal Differenti
  • ERK1/2-RSK2 Signaling in Regulation of ERα-Medi
  • PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. YouTube. [Link]
  • Mechanisms of Jak/STAT signaling in immunity and disease. PMC - PubMed Central. [Link]
  • Activation and role of MAP kinase-dependent pathways in retinal pigment epithelial cells: ERK and RPE cell prolifer
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. [Link]

Sources

analytical techniques for characterizing substituted dioxinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Substituted Dioxinopyridines in Drug Development

Abstract: Substituted dioxinopyridines represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), a thorough and rigorous analytical characterization is paramount to ensure safety, efficacy, and quality. This guide provides an in-depth exploration of the essential analytical techniques required to fully characterize these molecules, from initial structural elucidation to comprehensive physicochemical profiling. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory expectations.

Introduction: The Imperative of Comprehensive Characterization

The journey of a novel chemical entity from discovery to a marketable drug product is underpinned by a deep understanding of its chemical and physical properties. For substituted dioxinopyridines, this process is critical. Their complex heterocyclic structure necessitates a multi-faceted analytical approach to confirm identity, establish purity, and understand behavior in a physiological and formulation context.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate a comprehensive characterization of any new drug substance.[1][2] A specification, which is a list of tests, analytical procedures, and acceptance criteria, is a critical quality standard that ensures the drug substance is acceptable for its intended use.[2] This guide outlines the development of a robust analytical package that forms the basis of such a specification, ensuring product quality and consistency.[2][3]

An Integrated Analytical Workflow

The characterization of a new substituted dioxinopyridine is not a linear process but an integrated strategy where data from multiple techniques are synthesized to build a complete profile. The following workflow illustrates the typical progression from a newly synthesized compound to a well-understood API.

Characterization_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Full Characterization cluster_Structure Part 1: Structural Elucidation cluster_Purity Part 2: Purity & Impurity Profiling cluster_PhysChem Part 3: Physicochemical Properties cluster_Final Drug Substance Specification Synthesis New Substituted Dioxinopyridine Synthesized NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS HPLC HPLC-UV/MS (Purity, Impurities) NMR->HPLC Specification Finalized Drug Substance (API Specification) NMR->Specification MS->HPLC MS->Specification XRay X-ray Crystallography (If possible) SolidState Solid-State Analysis (XRPD, DSC, TGA) XRay->SolidState XRay->Specification FTIR FTIR Spectroscopy FTIR->Specification HPLC->SolidState PhysChem Solubility, pKa, LogP HPLC->PhysChem HPLC->Specification SolidState->Specification PhysChem->Specification

Caption: Integrated workflow for the characterization of a new drug substance.

Part 1: Structural Elucidation & Confirmation

The foundational step in characterizing a new molecule is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution.[4][5] For heterocyclic systems like dioxinopyridines, a suite of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and establish connectivity.[6]

Causality Behind the Experiments: We don't just run experiments; we ask specific questions. ¹H NMR tells us about the electronic environment of protons. ¹³C NMR provides information on the carbon skeleton. 2D experiments like COSY reveal which protons are coupled (i.e., close to each other through bonds), while HSQC correlates protons directly to the carbons they are attached to. Finally, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing the molecular puzzle together by showing longer-range correlations between protons and carbons (typically 2-3 bonds away), connecting molecular fragments.

NMR_Connectivity cluster_1D 1D NMR cluster_2D 2D NMR Structure Molecular Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC HMBC->Structure

Caption: Logic of 2D NMR experiments for structural elucidation.

Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve ~5-10 mg of the substituted dioxinopyridine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Rationale: DMSO is an excellent choice for many nitrogen-containing heterocycles due to its high solubilizing power.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the following:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish connectivity across quaternary carbons and between different spin systems.

  • Data Interpretation: Integrate data from all spectra to build the molecular structure. Assign all chemical shifts and coupling constants.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers additional structural confirmation.[5] High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: HRMS for Molecular Formula Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) or Orbitrap mass spectrometer. Rationale: ESI is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and preserving the molecular ion. TOF and Orbitrap analyzers provide the high mass accuracy required.

  • Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The presence of the basic pyridine nitrogen makes positive ionization highly efficient.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental formula that matches the measured mass within a narrow tolerance (e.g., < 5 ppm).

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional atomic structure of a molecule.[5][7] This technique is invaluable for confirming absolute stereochemistry.[8]

Protocol: Single Crystal Growth for X-ray Analysis

  • Purification: The compound must be highly pure (>99%).

  • Screening: Use techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion to screen for crystallization conditions.[9]

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate). Loosely cap the vial and leave it undisturbed in a vibration-free environment.

  • Crystal Selection: Select a well-formed, defect-free crystal under a microscope.

  • Data Collection and Analysis: Mount the crystal on a diffractometer and collect diffraction data. The resulting electron density map is used to solve and refine the molecular structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][10] It serves as a valuable "fingerprinting" technique for identity confirmation.[11]

Protocol: FTIR Analysis

  • Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal sample preparation and is suitable for solid powders.

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to functional groups expected in the substituted dioxinopyridine structure (e.g., C=N stretching from the pyridine ring, C-O-C stretching from the dioxino moiety, and vibrations from any substituents).

Part 2: Purity and Impurity Profiling

ICH guidelines require that impurities in a new drug substance be identified and quantified to ensure patient safety.[2] HPLC is the gold standard for this purpose.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant method for purity analysis of small-molecule APIs. It separates compounds based on their hydrophobicity.

Causality in Method Development: The goal is to develop a stability-indicating method—one that can separate the main compound from its degradation products and process-related impurities.

  • Column Choice: A C18 column is the standard starting point for its versatility in separating a wide range of compounds.[12]

  • Mobile Phase: A mixture of an aqueous buffer (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) is used. For basic compounds like pyridines, adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is critical. This protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[13]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is preferred as it provides spectral information, helping to assess peak purity and identify chromophorically distinct impurities. Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying the structure of unknown impurities.

Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column C18, 150 x 4.6 mm, 3.5 µm General purpose column with good efficiency.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure good peak shape for the basic pyridine moiety.[13]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV transparency.
    Gradient 5% to 95% B over 20 min A gradient ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection DAD, 210-400 nm Monitors across a wide range to detect all chromophoric species.

    | Injection Vol. | 5 µL | Small volume to prevent peak distortion. |

  • Data Analysis: Integrate the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities relative to the main peak.

Part 3: Physicochemical and Solid-State Characterization

The physical properties of an API profoundly impact its formulation, stability, and bioavailability.[10][14][15]

Solid-State Characterization

Different solid forms (polymorphs) of the same API can have different solubilities, stabilities, and melting points. It is a regulatory requirement to investigate and control the polymorphic form.[16]

  • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a specific crystalline form. It is the primary technique for identifying polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and identify different polymorphic forms or solvates.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water in the sample.

Protocol: Basic Solid-State Screen

  • XRPD: Analyze the bulk powder using an XRPD instrument to obtain its characteristic diffraction pattern.

  • DSC: Heat a small amount of sample (2-5 mg) in an aluminum pan at a controlled rate (e.g., 10 °C/min) to determine its melting point and detect any phase transitions.

  • TGA: Heat a sample (5-10 mg) at a controlled rate (e.g., 10 °C/min) to determine the percentage of weight loss, which can correspond to desolvation or decomposition.

Determination of pKa and LogP
  • pKa: The acid dissociation constant is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, governs its solubility and permeability across biological membranes. Potentiometric titration is a common method for its determination.

  • LogP: The octanol-water partition coefficient is a measure of a compound's lipophilicity. It is a key predictor of its absorption and distribution characteristics. Shake-flask or HPLC-based methods can be used for its measurement.

These physicochemical properties are essential inputs for pre-formulation studies and for predicting the in vivo behavior of the drug substance.[10][15]

Conclusion

The characterization of substituted dioxinopyridines is a comprehensive endeavor that requires the strategic application of a suite of orthogonal analytical techniques. From the definitive structural assignment by NMR and X-ray crystallography to the meticulous purity assessment by HPLC and the crucial solid-state analysis by XRPD and DSC, each technique provides a vital piece of the puzzle. By following the integrated workflow and detailed protocols outlined in this guide, researchers and drug developers can build a robust data package that ensures a deep understanding of the molecule, satisfies regulatory requirements, and ultimately paves the way for successful clinical development.

References

  • Physical and Chemical Characteriz
  • HPLC Methods for analysis of Pyridine.
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore.
  • API Physical & Chemical Characterization.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Physicochemical properties of active pharmaceutical ingredients (APIs).
  • Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (2024). LinkedIn.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.SIELC Technologies.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.Langhua Pharma.
  • ICH Q6 Guidelines.MasterControl.
  • H.NMR-Spectrum of Heterocyclic Compound {2}. (2021).
  • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). PubMed Central.
  • ICH Guidelines on particle properties.Pharmaceutical Networking.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). ICH.
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • X‐ray crystal structure of 6 a, displaying the pyridyl‐nitrogen N‐alkylation. (2020).
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.Benchchem.
  • ICH guideline Q11 on development and manufacture of drug substances. (2012). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. (1999). ICH.
  • Review of the dioxin problem. Mass spectrometric analyses of tetrachlorodioxins in environmental samples. (1980). PubMed.
  • X-Ray Structures of Some Heterocyclic Sulfones. (2015). MDPI.
  • The Analysis of Dioxin Using a Benchtop Mass Spectrometer.Agilent Technologies.
  • X-ray crystallography.Wikipedia.
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2026). Journal of the American Chemical Society.
  • Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. (2010). PubMed Central.
  • Applications of Fourier transform infrared spectroscopic imaging to tablet dissolution and drug release. (2015). PubMed.
  • Synchrotron Radiation FTIR Microspectroscopy Study of Biomolecular Alterations in Vincristine-Treated WRL68 Cells at the Single-Cell Level. (2022). PubMed Central.
  • Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy-Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo N
  • Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this important heterocyclic compound.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a key building block in medicinal chemistry. Its rigid, heterocyclic structure is of interest for the development of novel therapeutic agents. The synthesis of this molecule, while achievable, can present several challenges that may lead to suboptimal yields. This guide provides in-depth troubleshooting advice based on established chemical principles and analogous synthetic transformations.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid involves a multi-step sequence starting from a substituted pyridine. The following pathway is a plausible and robust approach:

Synthetic Pathway A 2,3-dichloro-5-cyanopyridine B 2-chloro-3-(2-hydroxyethoxy)-5-cyanopyridine A->B Ethylene glycol, NaH, THF C 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile B->C NaH, THF, reflux D 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid C->D Acid or base hydrolysis

Caption: Proposed synthetic pathway for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Step 1 & 2: Synthesis of the Dioxane Ring

Question 1: I am observing a low yield in the formation of the dioxane ring from 2,3-dichloro-5-cyanopyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the dioxane ring are often due to a combination of factors including incomplete reaction, side reactions, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The use of sodium hydride (NaH) necessitates strictly anhydrous conditions. Any residual water will quench the hydride, reducing its effectiveness and leading to lower yields.

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions such as polymerization of ethylene glycol or decomposition of the starting material can occur.

    • Troubleshooting: Begin the reaction at a lower temperature (e.g., 0 °C) for the initial deprotonation of ethylene glycol, and then slowly warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of ethylene glycol can lead to the formation of di-substituted byproducts, while an excess of the pyridine starting material will result in incomplete conversion.

    • Troubleshooting: A slight excess of ethylene glycol (e.g., 1.1-1.2 equivalents) is often beneficial to ensure full consumption of the dichloropyridine. The amount of sodium hydride should be sufficient to deprotonate the ethylene glycol and neutralize the HCl generated during the reaction.

Table 1: Recommended Reaction Conditions for Dioxane Ring Formation

ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood solubility for reactants, inert under reaction conditions.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base suitable for deprotonating alcohols.
Temperature 0 °C to refluxAllows for controlled reaction initiation and progression.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the base and unwanted side reactions.

Question 2: I am seeing multiple spots on my TLC plate after the dioxane ring formation step. What are the possible side products?

Answer:

The formation of multiple products is a common issue in this step. The likely side products depend on the reaction conditions.

Common Side Products:

  • Mono-substituted Intermediate: The reaction may stall after the first substitution, leaving the 2-chloro-3-(2-hydroxyethoxy)-5-cyanopyridine intermediate.

  • Polymerization Products: Ethylene glycol can polymerize under strongly basic conditions, especially at elevated temperatures.

  • Hydrolysis Products: If there is any water present, the cyano group can be partially or fully hydrolyzed to an amide or carboxylic acid.

Troubleshooting Decision Tree:

Troubleshooting Side Products Start Multiple spots on TLC Q1 Is the major spot the mono-substituted intermediate? Start->Q1 A1_Yes Increase reaction time and/or temperature Q1->A1_Yes Yes A1_No Consider other side reactions Q1->A1_No No Q2 Is there evidence of polymerization (e.g., insoluble material)? A1_No->Q2 A2_Yes Lower reaction temperature and control base addition Q2->A2_Yes Yes A2_No Check for hydrolysis Q2->A2_No No Q3 Does mass spectrometry confirm hydrolysis of the cyano group? A2_No->Q3 A3_Yes Ensure strictly anhydrous conditions Q3->A3_Yes Yes A3_No Re-evaluate starting material purity Q3->A3_No No

Caption: Decision tree for troubleshooting side products in dioxane ring formation.

Step 3: Hydrolysis of the Nitrile

Question 3: The hydrolysis of the cyano group to the carboxylic acid is giving me a low yield. How can I optimize this step?

Answer:

The hydrolysis of an aromatic nitrile to a carboxylic acid can be performed under acidic or basic conditions. The choice of conditions can significantly impact the yield and purity of the final product.

Acid Hydrolysis:

  • Reagents: Typically, a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water or an alcohol-water mixture is used.

  • Potential Issues:

    • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage.

    • Decomposition: The dioxino-pyridine core may be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC to ensure complete conversion to the carboxylic acid.

    • Use a Co-solvent: Adding a co-solvent like ethanol or dioxane can improve the solubility of the starting material and facilitate a more homogenous reaction.

Base Hydrolysis:

  • Reagents: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or an aqueous alcohol solution is common.

  • Potential Issues:

    • Incomplete Hydrolysis: Similar to acid hydrolysis, the reaction can stall at the amide.

    • Product Solubility: The resulting carboxylate salt may be highly soluble in the aqueous medium, making extraction difficult.

  • Troubleshooting:

    • Careful Acidification: After the reaction is complete, the mixture must be carefully acidified to a pH of around 3-4 to precipitate the carboxylic acid. Adding the acid too quickly can lead to localized heating and potential degradation.

    • Extraction: If the product remains in solution after acidification, extraction with an organic solvent like ethyl acetate may be necessary.

Table 2: Comparison of Hydrolysis Methods

MethodAdvantagesDisadvantages
Acid Hydrolysis Easier product isolation (precipitation).Risk of decomposition under harsh conditions.
Base Hydrolysis Generally faster and more efficient for electron-deficient nitriles.Product isolation can be more challenging.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile in a mixture of ethanol and water.

  • Base Addition: Add an excess of aqueous sodium hydroxide (e.g., 3-5 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is approximately 3-4.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

General FAQs

Question 4: How can I effectively purify the final product, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid?

Answer:

The purification of the final product is critical to obtain a high-purity compound for subsequent applications.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be challenging due to streaking. If chromatography is necessary, consider adding a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

Question 5: What analytical techniques are recommended for characterizing the intermediates and the final product?

Answer:

A combination of spectroscopic and analytical techniques should be used to confirm the structure and purity of your compounds at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N stretch around 2230 cm⁻¹) and the carboxylic acid (O-H and C=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Synthesis of Urolithin M6: The synthesis of this related natural product involves the formation of a dibenzo-pyranone core, which shares some synthetic challenges with the target molecule.[1][3]
  • General Pyridine Carboxylic Acid Synthesis: For a broader understanding of the synthesis of pyridine carboxylic acids, various methods have been reviewed.[4][5]
  • Side Reactions in Heterocyclic Synthesis: Understanding common side reactions in the synthesis of pyridine deriv

Sources

Technical Support Center: Purification of Crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies outlined below are grounded in established chemical principles and aim to ensure the high purity of your target compound, a critical factor for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid?

A1: The nature of impurities is largely dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of an alkylpyridine, you might find residual starting material or partially oxidized intermediates.[1] Inorganic salts may also be present from workup procedures.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: A dark, oily residue suggests the presence of significant impurities, possibly polymeric byproducts or colored contaminants. An effective first step is often an acid-base extraction.[2][3][4][5] This technique leverages the acidic nature of your carboxylic acid to separate it from neutral and basic impurities. By dissolving your crude product in an organic solvent and washing with a weak aqueous base (like sodium bicarbonate), your carboxylic acid will be converted to its water-soluble salt and move to the aqueous layer.[3][4] The organic layer containing neutral and basic impurities can then be discarded. Subsequent acidification of the aqueous layer will precipitate your purified product.[3][5] For removing coloring impurities, treatment with activated carbon can be effective.[1]

Q3: I'm observing significant streaking of my compound on a silica gel TLC plate. What's causing this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a common issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[6] This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing the characteristic tailing or streaking. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This will ensure your compound remains fully protonated and migrates as a more compact spot.

Q4: Is recrystallization a suitable method for purifying 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid?

A4: Yes, recrystallization is often an excellent final purification step for solid compounds, provided a suitable solvent or solvent system can be identified. The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Pyridine carboxylic acids, in general, can be recrystallized from various solvents, including water, ethanol, or benzene.[7][8] The choice of solvent will depend on the specific solubility profile of your compound and its impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Symptom Recommended Solution
Low recovery after acid-base extractionThe final precipitated product mass is significantly lower than expected.Incomplete Extraction: Ensure you have performed multiple extractions with the basic solution to fully transfer the carboxylate salt to the aqueous phase.[6] Incomplete Precipitation: After acidification, ensure the pH is sufficiently low to fully protonate the carboxylate. Chilling the solution in an ice bath can also enhance precipitation.[6] Check the pH with litmus paper to confirm acidity.
Product is still impure after recrystallizationTLC analysis of the recrystallized solid shows multiple spots, or the melting point is broad and lower than the literature value.Inappropriate Solvent: The chosen recrystallization solvent may be dissolving some of the impurities along with your product. Try a different solvent or a multi-solvent system. Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Oily product after acidificationInstead of a solid precipitate, an oil forms when the aqueous layer is acidified."Oiling out" is common when the melting point of the compound is lower than the temperature of the solution. Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.[6] If oiling persists, you can try to extract the oil with a fresh portion of organic solvent, dry the organic layer, and then evaporate the solvent.
Column chromatography yields poor separationThe desired compound co-elutes with impurities.Solvent System Optimization: Your eluent may be too polar, causing all components to move too quickly down the column. Try a less polar solvent system. The addition of a small amount of acid (e.g., acetic acid) to the mobile phase can improve the peak shape of carboxylic acids.[6] Stationary Phase Choice: For highly polar compounds, reversed-phase chromatography (e.g., C18) might provide better separation than normal-phase silica gel.[9]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.[6]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[6] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with litmus paper).[6] Your purified carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by suction filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization

This protocol is for the final purification of the solid product.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely and then reappears upon cooling, the solvent is a good candidate.

  • Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry them completely.

Purification Strategy Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily/Gummy) recrystallize Recrystallization is_solid->recrystallize Yes check_purity Check Purity (TLC, MP) acid_base->check_purity recrystallize->check_purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity->chromatography Purity Not Acceptable check_purity->pure_product Purity Acceptable

Caption: Decision workflow for purification.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236.
  • Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Hossu, A. M., et al. (2012). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • W. C. Heraeus GmbH. (2014). Process for the purification of carboxylic acids. WIPO Patent Application WO/2014/095080 A2.
  • Różyło, J. K., & Deryło-Marczewska, A. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-17.
  • Al-dujaili, L. J., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar.
  • Filarowski, A., et al. (2019). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 21(3), 444-456.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • BP Chemicals Limited. (1995). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713 A.
  • Al-dujaili, L. J., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(19), 4478.
  • DSM N.V. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid. European Patent No. EP 0947508 B1.
  • Ghorab, M. M., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5558.
  • Lonza Inc. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid. European Patent Application No. EP0232118A2.

Sources

Technical Support Center: Overcoming Solubility Issues of Dioxinopyridines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dioxinopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising class of heterocyclic compounds. Our goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to ensure the success of your experiments.

Dioxinopyridines, which feature a pyridine ring fused to a 1,4-dioxane ring, represent a relatively underexplored scaffold in medicinal chemistry.[1] Their structural similarity to biologically active benzodioxins suggests significant therapeutic potential. However, like many nitrogen-containing heterocyclic compounds, dioxinopyridines can exhibit poor aqueous solubility, posing a significant hurdle for in vitro and in vivo studies.[2][3]

This guide is structured to address these challenges head-on, providing a logical workflow for diagnosing and overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my dioxinopyridine compounds poorly soluble in aqueous buffers?

A1: The solubility of dioxinopyridine derivatives is dictated by their physicochemical properties. As heterocyclic compounds, their solubility can be influenced by factors such as molecular weight, lipophilicity, and crystal lattice energy.[4][5] The presence of the pyridine ring introduces a basic nitrogen atom, making their solubility pH-dependent.[6][7] If the compound is precipitating out of your aqueous buffer, it is likely that the current formulation does not adequately counteract these inherent properties.

Q2: What is the general approach to improving the solubility of a dioxinopyridine compound?

A2: A systematic approach is recommended. Start with the simplest methods and progress to more complex formulations as needed. The typical workflow involves:

  • pH Adjustment: Leveraging the basicity of the pyridine nitrogen.

  • Co-solvent Systems: Introducing a water-miscible organic solvent to increase the solvent's polarity.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic dioxinopyridine molecule within a cyclodextrin.

  • Surfactant-based Formulations: Using surfactants to form micelles that can solubilize the compound.

The choice of method depends on the specific properties of your dioxinopyridine derivative and the requirements of your experiment.

Q3: How do I determine the best solubilization strategy for my specific dioxinopyridine derivative?

A3: A preliminary assessment of your compound's properties will guide your strategy. While specific pKa values for novel dioxinopyridines may not be available, the pyridine moiety suggests a pKa of the conjugate acid in the range of 5-6, similar to pyridine itself (pKa of pyridinium is ~5.25).[7] This indicates that the compound is likely a weak base. Therefore, pH adjustment is an excellent starting point. If pH modification is insufficient or not compatible with your experimental system, a screening of co-solvents, cyclodextrins, or surfactants should be performed.

Troubleshooting Guides

Guide 1: pH Adjustment for Solubilizing Dioxinopyridines

The basic nitrogen atom in the pyridine ring of dioxinopyridines can be protonated at acidic pH, forming a more soluble salt.[6][7] This is often the most straightforward approach to enhancing aqueous solubility.

Q&A and Troubleshooting

Q: I've dissolved my dioxinopyridine in an acidic buffer, but it precipitates when I dilute it into my neutral pH cell culture media. What's happening?

A: This is a common issue. The protonated, soluble form of the dioxinopyridine exists in equilibrium with the neutral, less soluble form. When you dilute the acidic stock into a neutral buffer, the pH increases, shifting the equilibrium towards the neutral form and causing it to precipitate.

Q: How can I maintain the solubility of my dioxinopyridine at physiological pH (e.g., pH 7.4)?

A: If the intrinsic solubility of the neutral form at pH 7.4 is too low for your required concentration, pH adjustment alone may not be sufficient. You may need to consider a combination approach, such as using a co-solvent or a cyclodextrin in your final formulation to keep the compound in solution at neutral pH.

Experimental Protocol: pH-Dependent Solubility Assessment

This protocol will help you determine the solubility of your dioxinopyridine at different pH values.

Materials:

  • Dioxinopyridine compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess of the dioxinopyridine compound to each buffer in separate vials.

  • Equilibrate the samples in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved dioxinopyridine in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility as a function of pH.

Troubleshooting Table: pH Adjustment
IssueProbable CauseSolution
Compound precipitates upon addition to neutral buffer. The compound is a weak base and is no longer protonated at the higher pH.Lower the pH of the final solution if the experiment allows. Otherwise, consider a co-solvent or cyclodextrin to maintain solubility at neutral pH.
Compound is not soluble even at low pH. The compound may have very low intrinsic solubility, or the salt form itself is not sufficiently soluble.Try a different acid for salt formation (e.g., HCl, HBr, tartaric acid). If still insoluble, proceed to other solubilization methods.
Compound degrades at low pH. The compound is chemically unstable in acidic conditions.Assess the stability of your compound at different pH values using a time-course experiment. If degradation is observed, avoid acidic conditions and explore other solubilization techniques.
Workflow for pH Adjustment Strategy

ph_adjustment_workflow start Start: Poorly Soluble Dioxinopyridine assess_pka Assess Likely pKa (Weak Base?) start->assess_pka prepare_acidic_stock Prepare Stock Solution in Acidic Buffer (e.g., pH 3-4) assess_pka->prepare_acidic_stock check_solubility Check Solubility at Desired Concentration prepare_acidic_stock->check_solubility soluble Soluble check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No dilute_in_final_buffer Dilute into Final Aqueous Buffer soluble->dilute_in_final_buffer troubleshoot Troubleshoot: Consider Co-solvents, Cyclodextrins, or Surfactants insoluble->troubleshoot check_precipitation Check for Precipitation dilute_in_final_buffer->check_precipitation no_precipitate No Precipitation: Proceed with Experiment check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes precipitate->troubleshoot

Caption: Decision workflow for using pH adjustment to solubilize dioxinopyridines.

Guide 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8]

Q&A and Troubleshooting

Q: What are the best co-solvents to start with for my dioxinopyridine?

A: Common co-solvents used in research settings include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs). For in vitro studies, DMSO is a popular choice due to its high solubilizing power. However, it's crucial to keep the final concentration of DMSO low (typically <0.5%) as it can have biological effects.

Q: My compound dissolves in the co-solvent, but precipitates when I add it to the aqueous buffer. How can I prevent this?

A: This is known as "crashing out." It occurs when the drug is no longer soluble as the proportion of the co-solvent is diluted. To mitigate this, you can try:

  • Increasing the percentage of the co-solvent in the final solution (if your experimental system can tolerate it).

  • Using a combination of co-solvents.

  • Adding a surfactant to the formulation to help stabilize the dissolved drug.

Experimental Protocol: Co-solvent Screening

Materials:

  • Dioxinopyridine compound

  • A panel of co-solvents (e.g., DMSO, DMF, Ethanol, PEG 400, Propylene Glycol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer and sonicator

Procedure:

  • Prepare a high-concentration stock solution of the dioxinopyridine in each co-solvent (e.g., 10-50 mM). Use vortexing and sonication to aid dissolution.

  • Serially dilute the stock solution into the aqueous buffer to determine the maximum concentration at which the compound remains in solution.

  • Visually inspect for precipitation immediately after dilution and after a set period (e.g., 1-2 hours) at room temperature.

  • Select the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent.

Troubleshooting Table: Co-solvent Systems
IssueProbable CauseSolution
Compound precipitates upon dilution. The final concentration of the co-solvent is too low to maintain solubility.Increase the co-solvent percentage in the final solution. If not possible, screen other co-solvents or use a combination of solubilization techniques.
The required co-solvent concentration is toxic to my cells. The experimental system is sensitive to the co-solvent.Screen for less toxic co-solvents (e.g., PEG 400, propylene glycol). Keep the final co-solvent concentration as low as possible. Consider cyclodextrins as an alternative.
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique.Ensure the stock solution is fully dissolved before each use. Add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing.
Workflow for Co-solvent Selection

cosolvent_workflow start Start: Dioxinopyridine Insoluble in Aqueous Buffer screen_cosolvents Screen Panel of Co-solvents (DMSO, DMF, Ethanol, PEG 400) start->screen_cosolvents prepare_stocks Prepare High-Concentration Stock Solutions screen_cosolvents->prepare_stocks dilution_series Perform Dilution Series into Aqueous Buffer prepare_stocks->dilution_series assess_solubility Assess Solubility & Precipitation at Target Concentration dilution_series->assess_solubility success Success: Compound Solubilized assess_solubility->success Soluble failure Failure: Precipitation Occurs assess_solubility->failure Precipitates check_toxicity Check for Co-solvent Toxicity in Experimental System success->check_toxicity optimize Optimize Formulation: - Lower co-solvent % - Try other solubilizers failure->optimize acceptable_toxicity Toxicity Acceptable: Proceed with Experiment check_toxicity->acceptable_toxicity Yes unacceptable_toxicity Toxicity Unacceptable check_toxicity->unacceptable_toxicity No unacceptable_toxicity->optimize

Caption: Workflow for selecting and optimizing a co-solvent system.

Guide 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like dioxinopyridines, forming inclusion complexes that are more water-soluble.[9][10]

Q&A and Troubleshooting

Q: Which cyclodextrin should I use for my dioxinopyridine?

A: The most commonly used cyclodextrins in pharmaceutical research are β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The derivatives generally offer higher solubility and lower toxicity. A screening of different cyclodextrins is recommended to find the one that forms the most stable complex with your compound.

Q: How do I know if an inclusion complex has formed?

A: The formation of an inclusion complex can be confirmed by observing a significant increase in the aqueous solubility of your compound in the presence of the cyclodextrin. This is typically assessed using a phase solubility study.

Experimental Protocol: Phase Solubility Study

Materials:

  • Dioxinopyridine compound

  • A selection of cyclodextrins (e.g., HP-β-CD, SBE-β-CD)

  • Aqueous buffer

  • Thermostatic shaker

  • Analytical instrumentation for concentration measurement (HPLC or UV-Vis)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of the dioxinopyridine to each cyclodextrin solution.

  • Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate the undissolved solid and quantify the concentration of the dissolved dioxinopyridine in each solution.

  • Plot the concentration of the dissolved dioxinopyridine against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of a soluble inclusion complex.

Troubleshooting Table: Cyclodextrin Complexation
IssueProbable CauseSolution
No significant increase in solubility. The cyclodextrin cavity is not a good fit for the dioxinopyridine molecule.Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD and their derivatives).
A precipitate forms at high cyclodextrin concentrations. The cyclodextrin-drug complex itself may have limited solubility.This is less common with highly soluble derivatives like HP-β-CD. Ensure you are using a high-purity cyclodextrin and that the buffer conditions are optimal.
The required cyclodextrin concentration interferes with my assay. Cyclodextrins can interact with other components in the assay (e.g., cell membranes, proteins).Use the lowest effective concentration of cyclodextrin. Run appropriate vehicle controls to account for any effects of the cyclodextrin itself.
Diagram: Cyclodextrin Inclusion Complex Formation

cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation dioxinopyridine Dioxinopyridine (Poorly Soluble) complex Soluble Inclusion Complex dioxinopyridine->complex water Aqueous Buffer cyclodextrin Cyclodextrin cyclodextrin->complex

Caption: Encapsulation of a dioxinopyridine within a cyclodextrin to form a soluble complex.

Guide 4: Surfactant-based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[11]

Q&A and Troubleshooting

Q: What surfactants are suitable for laboratory use?

A: For in vitro experiments, non-ionic surfactants are generally preferred due to their lower toxicity. Common examples include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and polyoxyethylene-polyoxypropylene block copolymers (Pluronics®).

Q: How do I determine the right concentration of surfactant to use?

A: The surfactant concentration must be above its CMC to form micelles and effectively solubilize your compound. CMC values for common surfactants are available in the literature. It is advisable to use the lowest concentration above the CMC that achieves the desired solubility to minimize potential biological effects of the surfactant.

Experimental Protocol: Surfactant Solubilization Screening

Materials:

  • Dioxinopyridine compound

  • A selection of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68)

  • Aqueous buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their known CMC.

  • Add an excess of the dioxinopyridine compound to each surfactant solution.

  • Equilibrate the samples by shaking or stirring for several hours.

  • Separate the undissolved solid.

  • Quantify the concentration of the dissolved dioxinopyridine.

  • Select the surfactant and concentration that provides the required solubility.

Troubleshooting Table: Surfactant-based Formulations
IssueProbable CauseSolution
Low solubilization efficiency. The surfactant concentration is below the CMC, or the compound does not partition well into the micelles.Ensure the surfactant concentration is above the CMC. Screen different types of surfactants.
The surfactant interferes with the biological assay. Surfactants can disrupt cell membranes or denature proteins.Use the lowest effective surfactant concentration. Screen for biocompatible surfactants (e.g., Pluronics®). Include appropriate vehicle controls in all experiments.
The solution is cloudy or forms a gel. The surfactant concentration is too high, or there are unfavorable interactions with other buffer components.Reduce the surfactant concentration. Check for compatibility with all buffer components.
Diagram: Micellar Solubilization

micellar_solubilization cluster_micelle Surfactant Micelle center Hydrophobic Core s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 dioxinopyridine Dioxinopyridine dioxinopyridine->center Solubilized in Core

Caption: A surfactant micelle with a hydrophobic core solubilizing a dioxinopyridine molecule.

References

  • Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems. (2024, September 23). Pearson.
  • pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es. (n.d.).
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020, January 23). PubMed.
  • Basicity of nitrogen heterocyclic compounds. (2018, February 14). Chemistry Stack Exchange.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019, December 19). ACS Publications.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). National Center for Biotechnology Information.
  • Basicity of heterocyclic anions and acidity of solvents studied. (n.d.). ResearchGate.
  • Pyridine. (n.d.). Wikipedia.
  • Basicity of Cyclic Nitrogen Compounds. (2023, August 27). YouTube.
  • List of Poorly Soluble Drugs with Carriers. (n.d.). ResearchGate.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. (2020, December 21). DFE Pharma.
  • Heterocycles in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). ResearchGate.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). National Center for Biotechnology Information.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). ACS Publications.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2025, December 5). Preprints.org.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). PubMed.
  • Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (2024, October 18). MDPI.

Sources

troubleshooting failed reactions in dioxinopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dioxinopyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dioxinopyridine synthesis. This guide is designed to provide practical, in-depth troubleshooting advice for common challenges encountered during the synthesis of this important heterocyclic scaffold. The dioxinopyridine core is a valuable structural motif in medicinal chemistry, and mastering its synthesis is key to unlocking its therapeutic potential.[1] This resource combines mechanistic explanations with actionable protocols to help you navigate failed reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction to form the dioxinopyridine core is failing. What is the most common culprit?

A: The most frequent cause of failure in Pictet-Spengler reactions is the deactivation of the electrophile (the aldehyde or ketone) or insufficient nucleophilicity of the pyridine ring.[2][3][4] This is often due to three main factors: (1) inadequate acidity of the catalyst, which fails to efficiently generate the reactive iminium ion intermediate; (2) the presence of moisture, which can hydrolyze the iminium ion; or (3) steric hindrance that prevents the intramolecular cyclization. A systematic check of your acid catalyst's strength and pKa, rigorous drying of reagents and solvents, and ensuring substrate compatibility are the first critical troubleshooting steps.[2]

Q2: I'm observing multiple spots on my TLC plate, none of which correspond to my desired product. What are the likely side products?

A: In dioxinopyridine synthesis, particularly via Pictet-Spengler type cyclizations, common side products include unreacted starting materials, the intermediate imine (formed from the amine and aldehyde condensation but before cyclization), and over-oxidized or rearranged products. If using starting materials with sensitive functional groups, you may also see byproducts from their degradation under acidic conditions.[5] LC-MS analysis of the crude reaction mixture is the most effective way to identify these species and guide your troubleshooting strategy.

Q3: How critical is the choice of acid catalyst?

A: The choice of acid catalyst is paramount. The reaction requires a Brønsted or Lewis acid to protonate the carbonyl group, facilitating imine formation, and then to generate the key N-acyliminium ion for the cyclization.[2] The optimal acid depends on the electronic properties of your specific substrates. Electron-rich pyridines may cyclize with milder acids, while electron-deficient systems often require stronger acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H).[6] It is often beneficial to perform a small-scale screen of different acids to find the optimal balance between reactivity and side product formation.[7]

Q4: Can the solvent choice rescue a low-yield reaction?

A: Absolutely. Solvent polarity can dramatically influence reaction rates and outcomes by stabilizing or destabilizing transition states.[8] For Pictet-Spengler reactions, solvents must be able to dissolve the starting materials while being inert to the acidic conditions.[8] Polar aprotic solvents can sometimes accelerate the reaction, but care must be taken to use anhydrous solvents to prevent hydrolysis of key intermediates.[5] If solubility is an issue, changing to a different solvent or using a co-solvent system can lead to significant improvements in yield.[8][9]

Troubleshooting Guide: From Failed Reaction to Optimized Protocol

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Low or No Product Yield with Unconsumed Starting Material

This is one of the most common issues, suggesting that the reaction activation energy is not being overcome.

Potential Causes & Mechanistic Rationale:

  • Insufficient Catalyst Acidity: The acid catalyst may not be strong enough to promote the formation of the reactive N-acyliminium ion, which is the key electrophile for the ring-closing step. The reaction essentially stalls after initial imine formation.[2]

  • Low Reaction Temperature: The intramolecular cyclization step often has a significant activation barrier. Insufficient thermal energy can lead to very slow or negligible conversion.[6]

  • Poor Solubility of Reactants: If one of the starting materials is not fully dissolved, the reaction becomes heterogeneous and the effective concentration in solution is too low for a reasonable reaction rate.

  • Presence of Reaction Inhibitors: Trace impurities in starting materials, solvents, or from glassware (e.g., basic residue) can neutralize the acid catalyst, effectively halting the reaction.

Troubleshooting Workflow:

G start Problem: Low/No Yield (Starting Material Present) check_sol Are all reactants fully dissolved? start->check_sol check_temp Is reaction temperature optimized? check_sol->check_temp Yes solution_sol Solution: - Change solvent - Use co-solvent - Increase temperature check_sol->solution_sol No check_acid Is the acid catalyst appropriate and active? check_temp->check_acid Yes solution_temp Solution: - Incrementally increase temp (e.g., 20°C steps) - Monitor by TLC/LC-MS check_temp->solution_temp No solution_acid Solution: - Use a stronger acid (e.g., TFA) - Screen multiple catalysts - Ensure anhydrous conditions check_acid->solution_acid No

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols:

  • Protocol 1: Catalyst Screening on a Microscale

    • In parallel vials, set up the reaction (0.1 mmol scale) with your standard conditions.

    • In separate vials, substitute the standard acid catalyst with alternatives (e.g., TFA, p-TsOH, MeSO₃H, Sc(OTf)₃) at the same molar equivalence.

    • Run all reactions at the previously attempted temperature for a set time (e.g., 12 hours).

    • Quench a small aliquot from each vial and analyze by LC-MS to compare product formation versus starting material consumption. This quickly identifies a more effective catalyst.

Problem 2: Formation of a Major, Unidentified Side Product

When a new, dominant spot appears on TLC, it indicates a competing reaction pathway is favored.

Potential Causes & Mechanistic Rationale:

  • Iminium Ion Instability: The crucial N-acyliminium ion intermediate might be undergoing decomposition, hydrolysis (if water is present), or rearrangement instead of the desired intramolecular cyclization.

  • Substrate Decomposition: The starting materials, particularly the pyridine derivative, may be unstable to the strong acidic conditions or high temperatures, leading to degradation products.

  • Intermolecular Reactions: At high concentrations, instead of the intramolecular Pictet-Spengler cyclization, intermolecular condensation between two molecules of starting material can occur, leading to dimer or polymer formation.

Troubleshooting Workflow:

G start Problem: Major Side Product Formation identify_sp Identify Side Product (LC-MS, NMR) start->identify_sp is_hydrolysis Is mass consistent with hydrolysis of imine/iminium ion? identify_sp->is_hydrolysis is_dimer Is mass consistent with dimerization? is_hydrolysis->is_dimer No solution_hydrolysis Solution: - Use anhydrous solvent/reagents - Run under inert atmosphere is_hydrolysis->solution_hydrolysis Yes is_degradation Is it a degradation product? is_dimer->is_degradation No solution_dimer Solution: - Lower reaction concentration (e.g., from 0.1M to 0.01M) is_dimer->solution_dimer Yes solution_degradation Solution: - Lower reaction temperature - Use a milder acid catalyst is_degradation->solution_degradation Yes

Caption: Diagnostic tree for side product formation.

Experimental Protocols:

  • Protocol 2: Verifying the Impact of Water

    • Set up two parallel reactions under strictly anhydrous conditions (oven-dried glassware, freshly distilled anhydrous solvent, inert atmosphere).

    • To one reaction ("wet" control), add a controlled amount of water (e.g., 2 equivalents relative to the limiting reagent).

    • Monitor both reactions by TLC or LC-MS. If the side product is significantly enhanced in the "wet" reaction, water is the culprit.

  • Protocol 3: The Effect of Concentration

    • Set up three parallel reactions at different concentrations, for example: 0.5 M, 0.1 M, and 0.02 M.

    • Ensure all other parameters (temperature, catalyst loading) are identical.

    • After a standard reaction time, analyze the product-to-side-product ratio by LC-MS or ¹H NMR of the crude mixture. If the side product is diminished at lower concentrations, an intermolecular pathway is likely.

Quantitative Data Summary: Catalyst and Solvent Effects

The following table summarizes typical starting points for reaction optimization based on literature precedent and empirical data. Yields are highly substrate-dependent.

Catalyst (1.1 eq)Common SolventTypical Temp. (°C)Relative ReactivityKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to 40HighStrong acid; can cause degradation of sensitive substrates.
Methanesulfonic Acid1,2-Dichloroethane (DCE)60 to 80HighGood for less reactive systems; non-volatile.[6]
p-Toluenesulfonic AcidToluene80 to 110ModerateOften requires Dean-Stark trap to remove water.
Scandium (III) TriflateAcetonitrile (MeCN)25 to 60Moderate-HighLewis acid; effective and can be milder than Brønsted acids.
Acetic AcidAcetic Acid80 to 120Low-ModerateActs as both catalyst and solvent; suitable for robust substrates.[7]

References

  • Optimization of the reaction conditions. ResearchGate.
  • Optimization of Reaction Conditions. ResearchGate.
  • List, B., et al. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions.ACS Central Science.
  • Jacobsen, E. N., et al. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant.Journal of the American Chemical Society.
  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
  • The Pictet-Spengler Reaction Updates Its Habits.Molecules.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.Beilstein Journal of Organic Chemistry.
  • Optimization of the reaction condition for the synthesis of. ResearchGate.
  • Literature/resources on reaction conditions optimization? Reddit.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.Journal of Organic Chemistry.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis.Frontiers in Chemistry.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet-Spengler Reaction.Pure and Applied Chemistry.
  • The Pictet-Spengler Reaction Updates Its Habits. PubMed.
  • The effect of solvent volume ratio and extraction time on the yield of red dye from sappanwood. ResearchGate.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers.Chemical Communications.
  • Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. MDPI.

Sources

optimizing reaction conditions for Smiles rearrangement in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Smiles and Truce-Smiles rearrangements. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction. As a versatile tool for forming C-C, C-O, C-N, and C-S bonds, the Smiles rearrangement offers an atom-economical pathway to complex molecular architectures.[1][2][3] However, its success is highly dependent on a delicate interplay of electronic effects, steric factors, and reaction conditions.[1][4]

This document moves beyond a simple recitation of procedures. Here, we delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot common issues and rationally optimize your reaction conditions.

Part 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The classical Smiles rearrangement is an intramolecular SNAr reaction.[5][6] The process is generally base-mediated and involves three key steps:

  • Deprotonation: A base removes a proton from the nucleophilic group (YH), generating the active nucleophile.

  • Ipso-Attack & Intermediate Formation: The tethered nucleophile attacks the ipso-carbon of the activated aromatic ring, forming a transient, spirocyclic intermediate known as a Meisenheimer complex.[5][6][7] The stability of this intermediate is crucial for the reaction to proceed.

  • Ring-Opening & Rearomatization: The C-X bond cleaves, expelling the leaving group and leading to the rearranged product.

The Truce-Smiles rearrangement is a significant variant where the nucleophile is a carbanion, enabling the formation of a new C-C bond.[6][7][8] This typically requires stronger bases (e.g., organolithiums) to generate the carbanion.[9]

Visualizing the Mechanism

Smiles_Mechanism sub Substrate (Ar-X-Linker-YH) nuc Activated Nucleophile (Ar-X-Linker-Y⁻) sub->nuc + Base - H⁺ mc Meisenheimer Complex (Spirocyclic Intermediate) nuc->mc Intramolecular ipso-Attack prod Rearranged Product (Ar-Y-Linker-XH) mc->prod Ring Opening (Leaving Group Expulsion)

Caption: The general mechanism of the base-catalyzed Smiles rearrangement.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the Smiles rearrangement in a practical Q&A format.

Issue 1: Reaction Failure or Low Conversion

Q1: My reaction isn't starting, or I'm recovering only my starting material. What's the first thing I should check?

A1: The first and most critical parameter to verify is the deprotonation step. The base you are using must be strong enough to deprotonate your nucleophile (XH) under the reaction conditions. The pKa of your base's conjugate acid should be significantly higher than the pKa of your nucleophile. For alcohols or thiols, bases like NaH, KHMDS, or KOtBu are often sufficient. For the carbanionic Truce-Smiles variant, much stronger bases like n-BuLi or LDA are typically required.[7][10]

Q2: I'm confident my base is strong enough, but the reaction is still sluggish or incomplete. What is the next logical step?

A2: The issue likely lies with the stability of the Meisenheimer complex. This intermediate is stabilized by electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group on the migrating aromatic ring.[7][11]

  • Causality: EWGs delocalize the negative charge that builds up in the ring during the SNAr process, lowering the activation energy for the formation of the Meisenheimer adduct.[7] Without sufficient activation, the equilibrium will favor the starting materials.

  • Solution: If your substrate design allows, consider using a migrating aryl ring with stronger EWGs (e.g., -NO₂, -CN, -SO₂R) or multiple EWGs. If the substrate cannot be changed, the next step is to increase the reaction temperature. Thermal energy can help overcome the activation barrier, but be mindful that this can also promote side reactions.

Q3: Can the solvent be the reason for low conversion?

A3: Absolutely. The Smiles rearrangement generally benefits from polar, aprotic solvents like DMF, DMSO, or THF.

  • Causality: These solvents are effective at solvating the counter-ion (e.g., Na⁺, K⁺) of the generated nucleophile, making the nucleophile "freer" and more reactive. Furthermore, polar solvents can help stabilize the charged Meisenheimer intermediate.

  • Troubleshooting: If you are using a less polar solvent like toluene or dioxane and observing low reactivity, switching to DMSO or DMF can often dramatically increase the reaction rate.

Issue 2: Poor Yield and/or Side Product Formation

Q4: My starting material is consumed, but the yield of my desired product is low. I'm seeing several other spots on my TLC. What's happening?

A4: This points to competing reaction pathways. The most common side product in a Smiles rearrangement arises from nucleophilic attack at the ortho-position of the migrating ring instead of the desired ipso-position.[7] This leads to the formation of a regioisomeric product. Other possibilities include substrate decomposition under harsh basic conditions or intermolecular reactions if the concentration is too high.

Q5: How can I favor the desired ipso-attack over the competing ortho-attack?

A5:

  • Enhance Electronic Bias: As mentioned, strong EWGs at the para-position will electronically favor ipso-attack. An EWG at the ortho-position also activates the ring but can sometimes sterically hinder the approach to the ipso-carbon.

  • Temperature Control: Lowering the reaction temperature often increases selectivity. While this may slow the reaction rate, it can provide a cleaner reaction profile by favoring the thermodynamically more stable ipso-attack pathway over less selective, kinetically driven side reactions.

  • The Thorpe-Ingold Effect: The rate of intramolecular reactions can sometimes be accelerated by introducing gem-disubstitution on the linking chain.[5] This conformational effect can pre-organize the substrate into a geometry that favors the desired cyclization.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield / No Reaction sm_check Is Starting Material Consumed? start->sm_check no_rxn_node Cause: No Activation sm_check->no_rxn_node No side_prod_node Cause: Side Reactions sm_check->side_prod_node Yes sol_base 1. Verify Base Strength (pKa Base >> pKa Nucleophile) no_rxn_node->sol_base sol_ewg 2. Check Ring Activation (Need strong EWG) no_rxn_node->sol_ewg sol_temp 3. Increase Temperature no_rxn_node->sol_temp sol_ortho 1. Analyze for ortho-attack Isomer side_prod_node->sol_ortho sol_temp_select 2. Lower Temperature for Selectivity side_prod_node->sol_temp_select sol_conc 3. Check Concentration (High conc. -> intermolecular) side_prod_node->sol_conc

Caption: A logical workflow for troubleshooting common Smiles rearrangement issues.

Part 3: Experimental Protocols & Data

General Protocol for a Base-Mediated Smiles Rearrangement

This protocol is a representative starting point and should be optimized for your specific substrate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Smiles substrate (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF) to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Cooling: Cool the solution to the desired starting temperature (typically 0 °C to prevent an initial exotherm) using an ice-water bath.

  • Base Addition: Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution. For liquid bases like KHMDS, add via syringe.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature, 60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slow addition of a saturated aqueous NH₄Cl solution or water.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (or another suitable organic solvent) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Table 1: Influence of Reaction Parameters on a Model Rearrangement

The following table illustrates the typical effects of varying base and solvent on the rearrangement of a model substrate, 2-(4-nitrophenoxy)ethan-1-amine. The data is representative and intended for illustrative purposes.

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile8024< 5
2KOtBu (1.2)THF251265
3NaH (1.2)THF25882
4NaH (1.2)DMF25295
5NaH (1.2)DMSO251.597

Analysis: This data demonstrates a clear trend. A weak inorganic base (Entry 1) is insufficient. Stronger alkoxide or hydride bases are necessary. The reaction rate is significantly accelerated in more polar solvents (THF < DMF < DMSO), reflecting their ability to stabilize the charged intermediate and promote the reaction.[1][4]

References

  • Ellison, R. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry. [Link]
  • Xia, S. et al. (2017). Smiles Rearrangement in Synthetic Chemistry.
  • Grokipedia. (n.d.). Smiles rearrangement. Grokipedia. [Link]
  • Kumar, S., et al. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Current Organic Chemistry. [Link]
  • Greaney, M. F., & Whalley, D. M. (2022).
  • Kumar, K. S., et al. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Bentham Science. [Link]
  • Kumar, K. S., et al. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Current Organic Chemistry. [Link]
  • Sapi, J., & Finet, J.-P. (2014).
  • Bunnett, J. F., & Zahler, R. E. (1951).
  • Popali, S. (2016). SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare. [Link]
  • Kumar, K. S., et al. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement.
  • Wubbels, G. G., et al. (1982). Regioselectivity of photochemical and thermal Smiles rearrangements and related reactions of .beta.-(nitrophenoxy)methylamines. The Journal of Organic Chemistry. [Link]
  • Chemistry Guide. (2025). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Organic Chemistry Reaction. [Link]
  • Lawson, C. A., et al. (2020).
  • Ellison, R. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing. [Link]
  • Greaney, M. F. (n.d.). Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]
  • chemeurope.com. (n.d.). Smiles rearrangement. chemeurope.com. [Link]
  • Synthesis Workshop. (2021). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube. [Link]
  • Ellison, R. (2017).
  • SynArchive. (n.d.). Smiles Rearrangement. SynArchive. [Link]

Sources

Technical Support Center: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (Compound 1 , CAS 1256818-31-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this heterocyclic building block. Achieving high purity is critical for reproducible downstream applications, and this document provides a framework for identifying, characterizing, and resolving common impurities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and analysis of Compound 1 .

Q1: What are the most probable impurities I might encounter during the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid?

While the specific impurity profile depends heavily on the synthetic route employed, we can anticipate several classes of impurities based on a common synthetic strategy (e.g., cyclization followed by functional group manipulation).

  • Process-Related Impurities (Starting Materials & Intermediates): The most common impurities are often unreacted starting materials or stable intermediates. For a plausible synthesis starting from a substituted dihalopyridine, you might encounter:

    • Unreacted Precursors: Such as 2,3-dichloro-pyridine-7-carbonitrile or a related ester.

    • Incomplete Cyclization Products: Mono-alkoxylated intermediates where ethylene glycol has reacted at only one of the halo-positions.

    • Hydrolysis Intermediates: If the carboxylic acid is formed by hydrolysis of a nitrile or ester, you may see residual amounts of these functional groups.

  • Side-Reaction Byproducts:

    • Decarboxylated Product: Pyridine carboxylic acids can undergo decarboxylation, particularly under harsh thermal or acidic/basic conditions, leading to the formation of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[2][3]

    • Over-alkylation or Ring-Opening Products: Though less common, harsh conditions could lead to reactions on the dioxino ring or the pyridine nitrogen.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO, pyridine) or reagents used in the synthesis can be difficult to remove.

Q2: My initial analysis (TLC/¹H NMR) suggests the presence of an impurity. What is the immediate next step?

The first principle of troubleshooting is data collection and confirmation. Before attempting any purification, a systematic approach to identify the impurity is essential.

  • Confirm Identity of Main Product: First, ensure the major signals in your analytical data (NMR, MS) correspond to the desired 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid structure.[4]

  • High-Resolution Analysis: Obtain a high-performance liquid chromatography (HPLC) trace to determine the number of components and their relative abundance (area %).

  • Structural Elucidation: Couple the HPLC to a mass spectrometer (LC-MS) to get the molecular weight of each impurity. This is the single most powerful step in diagnosing the problem.[5][6] Concurrently, detailed analysis of high-field NMR (¹H, ¹³C, COSY) spectra can often reveal the impurity's structure, especially if it's a known starting material or intermediate.

Q3: How can I distinguish between starting materials, regioisomers, and degradation products?

This requires correlating data from multiple analytical techniques.

  • Starting Materials vs. Products: Compare the LC-MS and NMR data of your crude product with the analytical data of your starting materials. Spiking a small amount of starting material into your crude sample and re-running the HPLC can confirm the identity of a peak by observing an increase in its area.

  • Regioisomers: The formation of regioisomers is a known challenge in pyridine synthesis.[1] While less likely for this specific symmetric dioxino ring closure, isomers could arise from the initial pyridine precursor. Regioisomers will have the identical mass spectrum but different fragmentation patterns and distinct NMR spectra and HPLC retention times.

  • Degradation Products: Products like the decarboxylated impurity will have a specific mass loss (44 Da for CO₂). This can be easily identified by LC-MS.

Troubleshooting Guide 1: Identification & Characterization

This section provides detailed protocols for resolving specific analytical challenges.

Issue: My ¹H NMR spectrum shows unexpected signals.

An NMR spectrum is a rich source of structural information but can be confusing when impure. A systematic approach is key.

Protocol: Systematic NMR Analysis for Impurity Identification

  • Solvent Peak Identification: Identify residual solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm, CDCl₃ at 7.26 ppm).

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton (-COOH) should disappear.[7] This confirms its presence and helps de-clutter the aromatic region.

  • Compare to Known Spectra: Compare your spectrum to reference spectra of potential starting materials or byproducts. For example, the pyridine protons in the product will have a specific splitting pattern and chemical shift that will differ from a di-halogenated precursor.

  • Integration Analysis: Carefully integrate all peaks. The ratio of impurity signals to product signals provides a quantitative estimate of the impurity level, which can be correlated with HPLC data.

Table 1: Representative ¹H NMR Chemical Shifts for Compound 1 and Potential Impurities.

Compound/Impurity Type Key Protons Expected Chemical Shift (ppm, DMSO-d₆) Rationale
Product (1) -COOH > 12.0 (broad s) Highly deshielded acidic proton.[7]
Pyridine-H 7.5 - 8.5 (d, d) Aromatic protons on the electron-deficient pyridine ring.
-OCH₂CH₂O- 4.0 - 4.5 (m) Dioxino ring protons adjacent to oxygen.
Starting Material (Ester) -COOCH₃ ~3.8 (s) Methyl ester singlet.
Starting Material (Nitrile) - - No unique ¹H signal, but will alter aromatic shifts.
Decarboxylated Impurity Pyridine-H (new) ~6.5 - 7.0 (s) A new proton appears in place of the carboxyl group.

| Residual Pyridine | Pyridine-H | 7.2-8.6 (m) | Characteristic multiplet pattern if used as a solvent.[8] |

Issue: My HPLC shows multiple peaks that are not well-resolved.

Poor resolution in HPLC prevents accurate quantification and isolation of impurities. Method optimization is required.

Protocol: Rapid HPLC Method Development for Pyridine Carboxylic Acids

  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice. For highly polar compounds, a column with an alternate stationary phase (e.g., Phenyl-Hexyl, Cyano, or HILIC) may be necessary.[6][9]

  • Mobile Phase pH: The pH of the aqueous mobile phase is critical. Compound 1 is amphoteric (acidic COOH, basic pyridine N).

    • At low pH (~2.5-3, using formic or phosphoric acid), the carboxylic acid will be protonated (neutral) and the pyridine nitrogen will be protonated (positive charge). This often yields sharp peaks.

    • At neutral pH, the compound may exist as a zwitterion, which can lead to poor peak shape.

  • Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 15 minutes). Based on the results, create a shallower gradient around the elution time of your compound to improve the resolution of closely eluting impurities.[10]

  • Flow Rate and Temperature: Adjust the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase the number of theoretical plates. Increasing column temperature (e.g., to 40 °C) can reduce viscosity and improve peak efficiency.

Diagram: Impurity Identification Workflow

This diagram illustrates the logical flow from initial suspicion of an impurity to its structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation start Crude Product Analysis (TLC, ¹H NMR) hplc Run HPLC Analysis start->hplc quant Quantify Purity (% Area) & Number of Impurities hplc->quant lcms LC-MS Analysis quant->lcms Is MW known? nmr High-Field NMR (¹H, ¹³C, 2D) lcms->nmr Hypothesis: Byproduct spike Co-injection (Spiking) with Starting Materials lcms->spike Hypothesis: SM/Intermediate elucidate Propose Impurity Structure nmr->elucidate spike->elucidate confirm Impurity Structure Confirmed elucidate->confirm

Caption: Logical workflow for identifying and characterizing unknown impurities.

Troubleshooting Guide 2: Purification & Resolution Strategies

Once an impurity is identified, a targeted purification strategy can be developed.

Issue: A known impurity persists after standard workup and recrystallization.

When simple crystallization fails, more advanced or chemically-driven techniques are necessary.

Protocol 1: pH-Mediated Purification (Acid-Base Extraction)

This technique leverages the amphoteric nature of Compound 1 to separate it from neutral or differently charged impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Wash: Extract the organic layer with a weak aqueous base (e.g., 5% NaHCO₃ solution). The acidic carboxylic acid of your product will be deprotonated to its carboxylate salt, moving it into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. Your product will precipitate as a solid as its carboxylic acid is reformed.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. This method is highly effective for removing non-acidic impurities.

Protocol 2: Optimized Recrystallization

If acid-base extraction is not effective (e.g., for acidic impurities), a carefully chosen recrystallization is the next step.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at reflux. Ideal solvents will show poor solubility at room temperature but high solubility when heated. Candidates for a polar molecule like this include:

    • Alcohols (Isopropanol, Ethanol)

    • Ketones (Acetone)

    • Esters (Ethyl Acetate)

    • Aqueous mixtures (e.g., Ethanol/Water, Acetic Acid/Water)

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter through a pad of celite to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Diagram: Purification Strategy Decision Tree

This diagram helps in selecting the most appropriate purification technique based on the impurity's properties.

G cluster_properties Impurity Properties cluster_methods Recommended Method start Impurity Identified (e.g., by LC-MS) is_neutral Neutral pH? start->is_neutral is_acidic Acidic? start->is_acidic is_basic Basic? start->is_basic acid_base Acid-Base Extraction is_neutral->acid_base Yes is_similar Similar Polarity & pKa? is_acidic->is_similar is_basic->acid_base Yes recrystal Optimized Recrystallization is_similar->recrystal No chromatography Preparative HPLC or Column Chromatography is_similar->chromatography Yes

Caption: Decision tree for selecting a purification method.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. [Link: provided in search results]
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link: provided in search results]
  • Sigma-Aldrich. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid AldrichCPR. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/758392]
  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link: provided in search results]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link: provided in search results]
  • Benchchem. Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide. [Link: provided in search results]
  • VSNCHEM. VP12565 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. [Link: provided in search results]
  • MinistryOfMaterial.com. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid Compound (CAS No. 1256818-31-1). [Link: provided in search results]
  • ResearchGate. 161 questions with answers in PYRIDINES | Science topic. [Link: https://www.
  • ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. [Link: provided in search results]
  • BLD Pharm. 1305325-09-0|7-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-8-carboxylic acid. [Link: provided in search results]
  • ChemicalBook. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02189098.htm]
  • Fisher Scientific. Sigma Aldrich 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. [Link: https://www.fishersci.com/shop/products/sigma-aldrich-2-3-dihydro-1-4-dioxino-2-3-b-pyridine-7-carboxylic-acid-3/S758392]
  • PubMed Central (PMC). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link: provided in search results]
  • PubMed Central (PMC). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10607908/]
  • Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation. [Link: https://patents.google.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link: provided in search results]
  • NIST WebBook. 2,3-Pyridinedicarboxylic anhydride. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C699989&Mask=200]
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link: https://pubmed.ncbi.nlm.nih.gov/11432457/]
  • Google Patents. US5387713A - Process for purification of carboxylic acids. [Link: https://patents.google.
  • Semantic Scholar. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link: provided in search results]
  • PubMed Central. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179047/]
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. [Link: https://www.chemicalbook.com/SpectrumEN_1452-77-3_1HNMR.htm]
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link: provided in search results]
  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. [Link: https://www.chemicalbook.com/SpectrumEN_100-26-5_1HNMR.htm]
  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link: https://www.govinfo.app/details/GOVPUB-C13-NSRDS-29777174e760a7479633e4e9435272a0]
  • Sigma-Aldrich. 1,4 dioxino 2,3-b pyridine-7-carboxylic acid AldrichCPR 1256818-31-1. [Link: provided in search results]
  • Parchem. 2,3-Dihydro-[1][2]Dioxino[2,3-B]Pyridine-7-Carboxylic Acid. [Link: https://www.parchem.com/chemical-supplier-distributor/2,3-Dihydro-[1][2]Dioxino[2,3-B]Pyridine-7-Carboxylic-Acid-088820.aspx]
  • TCI Chemicals. HPLC Labeling Reagents. [Link: provided in search results]
  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link: https://www.mdpi.com/1420-3049/28/7/3155]
  • PubMed Central (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395914/]
  • Google Patents. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. [Link: https://patents.google.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids. [Link: https://patents.google.
  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link: provided in search results]
  • PubMed Central (PMC). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11515949/]
  • ResearchGate. (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link: https://www.researchgate.net/publication/384813083_HPLC-MSMS_based_method_for_the_determination_of_2-3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl-13-thiazolidine-4-carboxylic_acid_in_human_plasma]
  • ResearchGate. (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link: provided in search results]

Sources

Technical Support Center: Stability Testing of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for designing and troubleshooting solution stability studies of this heterocyclic carboxylic acid.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.15 g/mol . Understanding its stability in solution is critical for its development as a potential therapeutic agent, for defining storage conditions, and for ensuring the quality and safety of drug products. This guide provides a comprehensive framework for conducting these essential studies, from initial forced degradation to the development of a robust stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on the structure, which combines a pyridine ring, a carboxylic acid, and a dioxino moiety, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[1][2] Pyridine rings can be susceptible to oxidation, and the carboxylic acid group can influence pH-dependent hydrolysis. The overall aromatic system may be sensitive to photolytic degradation.[3][4][5]

Q2: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A2: Forced degradation studies are accelerated experiments designed to intentionally degrade the molecule under more severe conditions than it would typically encounter during storage.[1][6] These studies are crucial for several reasons:

  • To identify likely degradation products.

  • To understand the degradation pathways.

  • To demonstrate the specificity of your analytical method, ensuring that it can separate the parent compound from its degradants. This is a key requirement for a "stability-indicating method".[1][7]

Q3: What analytical technique is most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies of small molecules like 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.[8][9][10] This method offers the necessary resolution to separate the parent compound from potential impurities and degradation products. A photodiode array (PDA) detector is particularly useful for assessing peak purity. For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[11][12]

Q4: How much degradation should I aim for in my forced degradation studies?

A4: A general guideline is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] Significant degradation beyond this range can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.

Experimental Design: A Step-by-Step Guide to Forced Degradation Studies

A well-designed forced degradation study is the cornerstone of understanding the stability of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. The following protocol provides a systematic approach.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stress_Conditions->Oxidation Thermal Thermal (Elevated Temperature) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Analysis Analyze Samples by HPLC-UV/MS Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analysis->Data_Eval Pathway Propose Degradation Pathways Data_Eval->Pathway Method_Dev Develop Stability-Indicating Method Data_Eval->Method_Dev

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation
  • Stock Solution Preparation : Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[13]

  • Stress Conditions : Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample stored at 4°C in the dark.

  • Sample Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method.

Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl at 60°CUp to 24 hoursIf no degradation is observed, a higher temperature or acid concentration can be used.[13]
Base Hydrolysis 0.1 M NaOH at 60°CUp to 24 hoursThis compound may be more susceptible to base-catalyzed hydrolysis. Monitor closely.[13]
Oxidation 3% H₂O₂ at room temperatureUp to 24 hoursThe pyridine nitrogen is a potential site for oxidation.[7][14]
Thermal Degradation 80°C in solutionUp to 72 hoursCompare results with a solid-state thermal stress study if possible.[15][16][17]
Photostability ICH Q1B conditions (UV/Vis light)As per guidelinesExpose the solution in a photostability chamber. A control sample should be wrapped in foil.[13]

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause : The molecule is highly stable under the applied conditions.

  • Troubleshooting Steps :

    • Increase Stress Severity : For thermal and hydrolytic studies, increase the temperature (e.g., from 60°C to 80°C). For chemical studies, increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl, or 3% H₂O₂ to 10% H₂O₂).[13]

    • Extend Duration : Increase the exposure time, taking samples at later time points (e.g., 48, 72 hours).

Issue 2: The parent peak disappears completely, and multiple small peaks appear.

  • Possible Cause : The degradation is too extensive, leading to secondary and tertiary degradation products.

  • Troubleshooting Steps :

    • Reduce Stress Severity : Decrease the temperature, concentration of the stressor, or exposure time.

    • Time-Course Study : Analyze samples at much earlier time points to capture the primary degradants before they further decompose.

Issue 3: Poor peak shape (tailing or fronting) for the parent compound or degradants in HPLC analysis.

  • Possible Cause :

    • Suboptimal mobile phase pH for the carboxylic acid moiety.

    • Interaction of the pyridine nitrogen with residual silanols on the HPLC column.

    • Column overload.

  • Troubleshooting Steps :

    • Adjust Mobile Phase pH : Buffer the aqueous portion of your mobile phase to a pH that ensures the carboxylic acid is either fully protonated (pH < pKa - 2) or fully deprotonated (pH > pKa + 2).

    • Use a Different Column : Consider a column with end-capping or a different stationary phase to minimize secondary interactions.

    • Reduce Sample Concentration : Dilute the sample to ensure you are not overloading the column.

Troubleshooting Logic Diagram

Troubleshooting_HPLC Start Poor Peak Shape Observed Check_pH Is mobile phase pH controlled with a buffer? Start->Check_pH Add_Buffer Add a buffer (e.g., phosphate or acetate) to the aqueous mobile phase Check_pH->Add_Buffer No Check_Concentration Is sample concentration too high? Check_pH->Check_Concentration Yes Resolved Peak Shape Improved Add_Buffer->Resolved Dilute_Sample Dilute the sample and reinject Check_Concentration->Dilute_Sample Yes Consider_Column Consider secondary interactions with the column Check_Concentration->Consider_Column No Dilute_Sample->Resolved Change_Column Try a different column (e.g., with end-capping) Consider_Column->Change_Column Change_Column->Resolved

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Developing a Stability-Indicating HPLC Method

The data from the forced degradation studies are essential for developing a stability-indicating HPLC method. The goal is to achieve baseline separation of the parent peak from all significant degradation products and any process-related impurities.

Key HPLC Method Parameters to Optimize
  • Column : A C18 column is a good starting point.

  • Mobile Phase : A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 3.0) and an organic modifier (acetonitrile or methanol) is typically required to resolve polar and non-polar species.[8]

  • Detection Wavelength : Use a PDA detector to identify an optimal wavelength for detecting both the parent compound and the degradants.

  • Column Temperature : Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.[8]

  • Flow Rate : A flow rate of 1.0 mL/min is standard for analytical columns (e.g., 4.6 mm internal diameter).

By following this structured approach, researchers can effectively characterize the stability of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in solution, develop a robust analytical method, and generate the high-quality data required for regulatory submissions and further drug development.

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]
  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. [Link]
  • Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237-250. [Link]
  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. [Link]
  • Vaishnav, D. D., & Maier, W. J. (2005). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 71(5), 2494-2497. [Link]
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. [Link]
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • S. S. Sonawane, A. A. Shirkhedkar, R. J. Fegade, C. J. Patil. (2016).
  • Kumar, V., & Sharma, V. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
  • Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., ... & Kumar, R. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
  • Atanasova, M., Tsenov, G., & Zlatkov, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Grechkina, M. V., Bogomolov, O. V., & Moskvin, A. A. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. [Link]
  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Saimalakondaiah, D., Ranjeet Kumar, V., Rama Mohan Reddy, T., Ajitha, A., & Uma Maheshwara Rao, V. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
  • Zając, M., Jelińska, A., & Cielecka-Piontek, J. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(5), 339-344. [Link]
  • Zając, M., Jelińska, A., & Cielecka-Piontek, J. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(5), 339-344. [Link]
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. [Link]
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
  • Hubert, C., Houbart, V., Le-Croisier, F., Roland, S., & Hubert, P. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 73-81. [Link]
  • Neychev, O., Doytchinova, I., & Kostova, I. (2001). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2',3'-dideoxythymidine derivatives. Die Pharmazie, 56(1), 74-76. [Link]
  • PubChem. (n.d.). 2,3-Dihydroxypyridine. [Link]
  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. [Link]
  • Zając, M., Jelińska, A., & Cielecka-Piontek, J. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(5), 339-344. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Dioxinopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up synthesis of dioxinopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for transitioning dioxinopyridine synthesis from the laboratory bench to larger-scale production.

Introduction

Dioxinopyridine scaffolds are of growing interest in medicinal chemistry due to their presence in various biologically active molecules. However, scaling up their synthesis from milligrams to kilograms presents a unique set of challenges that can impact yield, purity, and process safety. This guide provides a structured approach to identifying, understanding, and overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of dioxinopyridine synthesis, presented in a practical question-and-answer format.

Issue 1: Low or Inconsistent Yields in Intramolecular Williamson Ether Synthesis for Dioxin Ring Formation

Question: Our lab-scale synthesis of a dioxinopyridine via intramolecular Williamson ether synthesis provides a good yield (85-90%). However, upon scaling to a 10L reactor, the yield has dropped to below 50%, with significant amounts of unreacted starting material and a polymeric byproduct. What are the likely causes and how can we troubleshoot this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and actionable solutions:

  • Cause A: Inefficient Deprotonation. On a larger scale, achieving uniform and complete deprotonation of the precursor diol can be difficult, leading to a significant portion of unreacted starting material.

    • Solution:

      • Base Selection: Ensure the base is strong enough for complete deprotonation. While NaOH or KOH might suffice at a small scale, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are often more effective in larger volumes.

      • Dispersion: For solid bases like NaH, proper dispersion is critical. Ensure your reactor's agitation is sufficient to maintain a fine suspension. Consider using a commercially available dispersion of NaH in mineral oil.

      • Staggered Addition: Instead of a single charge, consider a portion-wise addition of the base to maintain better temperature control and ensure consistent deprotonation.

  • Cause B: Intermolecular vs. Intramolecular Reaction. At higher concentrations typical of scaled-up reactions, the rate of intermolecular reactions (polymerization) can begin to compete with and even dominate the desired intramolecular cyclization.

    • Solution:

      • High-Dilution Conditions: This is the most critical parameter to control. Implement a slow, controlled addition of the diol precursor to a heated solution of the base in the solvent. This maintains a low instantaneous concentration of the reactive species, favoring the intramolecular pathway.[1]

      • Solvent Volume: Increasing the solvent volume can also favor intramolecular reactions, though this has implications for process efficiency. A careful balance must be struck.

  • Cause C: Poor Temperature Control. Localized hot spots due to inefficient mixing can lead to the degradation of starting materials or the product, and can also promote side reactions.

    • Solution:

      • Reactor Design: Ensure your reactor is equipped with appropriate baffles and an impeller design that provides good top-to-bottom mixing.

      • Controlled Heating: Utilize a jacketed reactor with a reliable temperature control unit to maintain a consistent internal temperature.

Issue 2: Impurity Profile Changes in Pictet-Spengler Reaction for Tetrahydrodioxinopyridine Core Formation

Question: We are using a Pictet-Spengler reaction to construct a tetrahydrodioxinopyridine system. On a small scale, the reaction is clean. However, on a larger scale, we are observing the formation of several new impurities that are difficult to separate. What are these impurities likely to be and how can we mitigate their formation?

Answer: The Pictet-Spengler reaction is a powerful tool, but its success on a large scale hinges on careful control of the reaction conditions to manage the electrophilicity of the intermediate iminium ion and prevent side reactions.[2]

  • Likely Impurities & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Over-alkylation/Dimerization Excess aldehyde or prolonged reaction times at elevated temperatures.Use a slight excess of the amine component to ensure complete consumption of the aldehyde.[3] Monitor the reaction closely by HPLC and quench it promptly upon completion.
Oxidation Products Presence of oxygen, especially if the product is an electron-rich dihydropyridine.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side-chain Elimination Products Use of overly harsh acidic conditions or high temperatures with sensitive substrates.Screen for milder acid catalysts (e.g., Brønsted acids like p-toluenesulfonic acid) and optimize the reaction temperature.
Incomplete Cyclization Insufficient acidity or a deactivated aromatic ring.For less nucleophilic pyridine rings, stronger acids like trifluoroacetic acid or harsher conditions may be necessary.[2][4] However, this must be balanced against the potential for side reactions.
  • Troubleshooting Workflow for Pictet-Spengler Scale-Up:

Caption: Troubleshooting Decision Tree for Pictet-Spengler Scale-Up.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of dioxinopyridine compounds?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many of the reactions, particularly those involving strong bases or acids, can be exothermic. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) should be conducted before scale-up.

  • Reagent Handling: The handling of large quantities of hazardous reagents like sodium hydride, strong acids, and flammable solvents requires appropriate engineering controls (e.g., fume hoods, closed-system transfers) and personal protective equipment.

  • Pressure Management: Reactions that evolve gas (e.g., hydrogen from the use of NaH) must be conducted in reactors equipped with adequate venting and pressure relief systems.

Q2: How do I choose the right solvent for a scaled-up dioxinopyridine synthesis?

A2: Solvent selection for scale-up involves a balance of chemical compatibility, process efficiency, and safety.

  • For Williamson Ether Synthesis: Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically used to facilitate the SN2 reaction.[5] However, for large-scale operations, consider the boiling point for ease of removal and the potential for decomposition at higher temperatures.

  • For Pictet-Spengler Reactions: The choice of solvent depends on the acid catalyst used. Protic solvents are common with traditional acid catalysis, while aprotic media have shown superior yields in some cases.[2]

  • Process Considerations: The solvent should allow for a suitable temperature range for the reaction, be easily recoverable if possible, and not pose significant environmental or safety risks.

Q3: My final dioxinopyridine product is difficult to purify at a large scale. What are some strategies to improve purification?

A3: Purification is a common bottleneck in scale-up.

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale. Screen a variety of solvents and solvent mixtures to find conditions that provide good crystal formation and effectively reject impurities.

  • Chromatography: While column chromatography is a staple in the lab, it can be expensive and time-consuming at a large scale. Consider using techniques like medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for larger quantities.

  • Impurity Control: The best approach to purification is to control the formation of impurities in the first place through careful reaction optimization.

Part 3: Experimental Protocols & Data

Protocol: Scaled-Up Intramolecular Williamson Ether Synthesis

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Solvent and Base: Charge the reactor with the chosen anhydrous polar aprotic solvent (e.g., DMF). Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Substrate Addition: Prepare a solution of the diol precursor in the same anhydrous solvent. Using a syringe pump or a pressure-equalizing dropping funnel, add the precursor solution to the heated base suspension over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium hydride by the slow addition of isopropanol, followed by water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or chromatography.

Table: Recommended Starting Conditions for Scale-Up Optimization
ParameterWilliamson Ether SynthesisPictet-Spengler Reaction
Base/Acid NaH, K-tert-butoxide (1.2-1.5 eq)p-TsOH, TFA, HCl (catalytic to stoichiometric)
Solvent DMF, DMSO, AcetonitrileAcetonitrile, Toluene, Dichloromethane
Temperature 80 - 120 °C25 - 110 °C
Concentration High dilution (slow addition)0.1 - 0.5 M
Atmosphere Inert (Nitrogen or Argon)Inert (if product is air-sensitive)

Part 4: Visualizations

Workflow for Scaling Up Dioxinopyridine Synthesis

scale_up_workflow cluster_lab Lab Scale (mg-g) cluster_pilot Pilot Scale (g-kg) cluster_production Production Scale (kg+) lab_synthesis Develop Synthetic Route lab_optimization Optimize Reaction Conditions (Temp, Conc, Catalyst) lab_synthesis->lab_optimization lab_analysis Characterize Product & Impurities lab_optimization->lab_analysis safety_assessment Thermal Hazard & Safety Assessment lab_analysis->safety_assessment process_development Process Optimization (Mixing, Dosing, Heat Transfer) safety_assessment->process_development impurity_profiling Impurity Fate Mapping process_development->impurity_profiling tech_transfer Technology Transfer & Validation impurity_profiling->tech_transfer manufacturing Campaign Manufacturing tech_transfer->manufacturing qc_qa Quality Control & Quality Assurance manufacturing->qc_qa

Caption: General Workflow for Scaling Up Chemical Synthesis.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

williamson_ether diol HO-R-OH (Diol Precursor) base + 2 B: alkoxide ⁻O-R-O⁻ (Dialkoxide) base->alkoxide Deprotonation cyclization Intramolecular SN2 Attack alkoxide->cyclization product Dioxinopyridine Product cyclization->product

Caption: Simplified Mechanism of Intramolecular Etherification.

References

  • BenchChem. (2025). Technical Support Center: 4H-Dioxino[4,5-b]pyridine Synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Phillips, E. M., McNally, A., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J. Am. Chem. Soc.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). Dioxinopyridine derivatives.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Google Patents. (n.d.). Synthesis method of cyanopyridine and derivatives thereof.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.

Sources

Technical Support Center: Minimizing Side Product Formation in Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Pyridine Chemist

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and prevalence in bioactive molecules make its precise functionalization a critical task for researchers. However, the very nature of the pyridine ring—its electron deficiency and the coordinating nitrogen atom—presents significant challenges, often leading to mixtures of regioisomers, unwanted side reactions, and complex purification profiles.

This technical support center is designed for the practicing scientist. It moves beyond textbook theory to address the common, practical problems encountered at the bench. Structured as a series of troubleshooting guides and frequently asked questions (FAQs), this document provides not only solutions but also the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the electron-deficient pyridine ring is notoriously difficult, often requiring harsh conditions that can lead to a host of side products.[1][2] The primary challenge stems from two factors: the pyridine nitrogen deactivates the ring towards electrophiles, and it can act as a Lewis base, complexing with the electrophile or acid catalyst, further deactivating the ring.[1][2]

FAQ 1.1: My nitration/sulfonation/halogenation of pyridine is giving extremely low yields and a mixture of isomers. What is happening and how can I fix it?

Root Cause Analysis:

Low yields are expected because the pyridine ring is strongly deactivated, comparable to nitrobenzene.[1][2] The nitrogen atom's inductive electron withdrawal disfavors the formation of the positively charged intermediate (the σ-complex) required for EAS. Furthermore, under the strongly acidic conditions typical for these reactions, the pyridine nitrogen is protonated, creating a pyridinium cation. This positive charge dramatically increases the deactivation of the ring, making substitution even more difficult.

Regioselectivity is governed by the stability of the σ-complex intermediate. Attack at the C3 (meta) position is favored because the positive charge in the resonance structures of the intermediate never resides on the electronegative nitrogen atom, which would be a highly unstable arrangement.[1][2] Attack at C2 or C4 forces a resonance structure where the nitrogen bears a positive charge, which is highly unfavorable.[1][2]

Troubleshooting Strategies:

  • Leverage Pyridine N-Oxides: This is the most effective and common strategy. The N-oxide oxygen atom is a powerful activating group. It can donate electron density into the ring via resonance, activating the C2 and C4 positions. After the electrophilic substitution (which now preferentially occurs at C4), the N-oxide can be easily removed by deoxygenation with reagents like PCl₃ or zinc dust to yield the desired substituted pyridine.[3]

  • Use Milder Conditions with More Reactive Substrates: If your pyridine substrate has pre-existing electron-donating groups (EDGs), you may be able to use less harsh conditions. However, the directing effects of the EDG will compete with the inherent preference for C3 substitution, potentially leading to isomer mixtures.[4]

  • Consider Alternative Synthetic Routes: Direct EAS on an unsubstituted pyridine is often a low-yielding "last resort." Building the ring from acyclic precursors or using cross-coupling strategies on a pre-functionalized pyridine (e.g., a halopyridine) is frequently more efficient.

Workflow for Improving Pyridine EAS Reactions

eas_troubleshooting start Low Yield or Poor Regioselectivity in Pyridine EAS check_activation Is the ring activated with an N-oxide? start->check_activation strategy_n_oxide Strategy 1: Synthesize Pyridine N-Oxide check_activation->strategy_n_oxide No check_edg Does the substrate have strong Electron-Donating Groups (EDGs)? check_activation->check_edg Yes protocol_n_oxide Perform EAS on N-Oxide (targets C4), then deoxygenate. strategy_n_oxide->protocol_n_oxide strategy_milder Strategy 2: Optimize Conditions check_edg->strategy_milder Yes strategy_alternative Strategy 3: Change Overall Synthetic Plan check_edg->strategy_alternative No protocol_milder Screen milder reagents and lower temperatures. Expect potential isomer mixtures. strategy_milder->protocol_milder protocol_alternative Consider cross-coupling, lithiation, or building the ring from acyclic precursors. strategy_alternative->protocol_alternative

Caption: Decision tree for troubleshooting electrophilic aromatic substitution on pyridines.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it well-suited for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C2 or C4 position.[5][6] These positions are activated because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][7]

FAQ 2.1: My SNAr reaction on a 2-chloropyridine is slow and gives low conversion. How can I drive it to completion?

Root Cause Analysis:

Several factors can impede SNAr reactions on pyridines:

  • Leaving Group Ability: In SNAr, the rate-determining step is often the nucleophilic attack, not the loss of the leaving group.[7] The leaving group's ability to activate the ring through electron withdrawal is critical. For halopyridines, the reactivity order is often F > Cl > Br > I, which is the reverse of SN2 reactions.[7][8] The high electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic and susceptible to attack.[7]

  • Ring Activation: The presence of additional electron-withdrawing groups (EWGs) on the ring will further increase the rate of SNAr. If your substrate is only activated by the ring nitrogen, the reaction may be sluggish.[8]

  • Reaction Conditions: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[7][8] The solvent also plays a crucial role; polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation but not the nucleophile, preserving its reactivity.[7]

Troubleshooting Strategies:

ParameterRecommended ChangeRationale
Leaving Group Switch from Cl/Br to a fluoro pyridine if possible.Fluorine is a superior activating group for SNAr due to its strong inductive effect, accelerating the initial nucleophilic attack.[7][8]
Temperature Increase the temperature, potentially using microwave irradiation.Many SNAr reactions require significant thermal energy (e.g., 80-150 °C) to proceed at a reasonable rate.[7][8]
Solvent Use a high-boiling polar aprotic solvent like DMSO or NMP.These solvents effectively solubilize reagents and stabilize the charged Meisenheimer intermediate without deactivating the nucleophile.[7]
Nucleophile Ensure the nucleophile is sufficiently reactive. For alcohols/amines, pre-deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) is critical.A more potent nucleophile will attack the electron-deficient ring more readily.
FAQ 2.2: I'm observing di-substitution or other side reactions with my amine nucleophile. How can I improve selectivity?

Root Cause Analysis:

This issue often arises when the product of the initial SNAr reaction is more reactive than the starting material, or when the nucleophile can react in multiple ways. For instance, an amine nucleophile might add twice, or a solvent like DMF could decompose at high temperatures to generate dimethylamine, which then acts as a competing nucleophile.[7]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile, but avoid a large excess which can promote side reactions.

  • Lower Temperature: If the reaction proceeds at a lower temperature, it can often minimize side reactions that have a higher activation energy.

  • Choose a Stable Solvent: If you suspect solvent decomposition, switch from DMF to a more thermally robust solvent like DMSO.[7]

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure only the desired site reacts.

Part 3: Challenges in Metalation and Lithiation

Direct deprotonation (metalation) of the pyridine ring is a powerful way to introduce a nucleophilic site for reaction with electrophiles. However, it is plagued by a major side reaction: the nucleophilic addition of the organolithium reagent to the C=N bond.[9][10]

FAQ 3.1: My lithiation of a substituted pyridine with n-BuLi results in a complex mixture, and I suspect nucleophilic addition is the main problem. How can I achieve clean deprotonation?

Root Cause Analysis:

Simple alkyllithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. They readily attack the electrophilic C2 position of the pyridine ring, leading to dihydropyridine intermediates and subsequent side products.[9] Achieving selective deprotonation requires tipping the balance from nucleophilicity towards basicity.

Troubleshooting Strategies:

  • Use Hindered Amide Bases: The most common and effective solution is to switch from an alkyllithium to a sterically hindered, non-nucleophilic lithium amide base. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices.[9] Their bulk prevents them from attacking the C2 position, so they act purely as bases.

  • Incorporate a Directing Metalating Group (DMG): If your pyridine has a substituent that can coordinate to lithium (e.g., -CONR₂, -OMe, -SO₂NR₂), it can direct the lithiation to the ortho position.[10][11][12] This "Directed ortho-Metalation" (DoM) is a highly reliable strategy. The DMG chelates the lithium base, delivering it to the adjacent C-H bond and dramatically increasing the rate of deprotonation at that specific site.[11]

  • Control Temperature: Lithiation reactions are almost always performed at very low temperatures (e.g., -78 °C) to suppress side reactions and ensure the stability of the resulting lithiated pyridine intermediate.[9][13]

Protocol: Directed ortho-Metalation (DoM) of 2-Methoxypyridine

Materials:

  • 2-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous Diisopropylamine

  • Electrophile (e.g., Iodomethane)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

  • Slowly add diisopropylamine (1.1 eq).

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to pre-form the LDA.

  • Add 2-methoxypyridine (1.0 eq) dropwise via syringe. The methoxy group will direct the lithiation to the C3 position. Stir for 1-2 hours at -78 °C.

  • Add the electrophile (e.g., iodomethane, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[8]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of DoM vs. Nucleophilic Addition

dom_vs_addition cluster_path1 Path A: Nucleophilic Addition (Undesired) cluster_path2 Path B: Directed ortho-Metalation (Desired) start_A Pyridine + n-BuLi intermed_A n-BuLi acts as a nucleophile, attacks C2 position start_A->intermed_A product_A Formation of Dihydropyridine Adducts (Side Products) intermed_A->product_A start_B Pyridine with DMG + LDA intermed_B DMG coordinates LDA, facilitating ortho C-H abstraction start_B->intermed_B product_B Regioselective Lithiated Pyridine (Product Precursor) intermed_B->product_B

Caption: Competing pathways in the reaction of pyridines with organolithium reagents.

Part 4: Minimizing Side Reactions in Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for C-C and C-N bond formation. A common and frustrating side reaction is the homocoupling of the organometallic reagent (e.g., boronic acid), which consumes starting material and complicates purification.[14]

FAQ 4.1: My Suzuki coupling of a pyridine boronic ester is plagued by homocoupling of the boronic ester. How can I suppress this?

Root Cause Analysis:

Homocoupling in Suzuki reactions is primarily promoted by two factors:

  • Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[14] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[14][15]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst must be reduced in situ to the active Pd(0) form.[14] One pathway for this reduction involves the boronic acid itself acting as the reductant, which inherently generates the homocoupled byproduct.[14]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step.[14] Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. For even more effective oxygen removal, use the "freeze-pump-thaw" method (3 cycles).[14]

  • Use a Pd(0) Precatalyst: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the initial reduction step where homocoupling can occur.[16]

  • Add a Mild Reducing Agent: If you must use a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) without involving the boronic acid, thus suppressing homocoupling.[15][17]

  • Slow Addition of Boronic Acid: Using a syringe pump to add the boronic acid slowly over the course of the reaction keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[14]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate-limiting reductive elimination step of the main catalytic cycle, making the desired cross-coupling kinetically favored over side reactions.[16]

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (2025). BenchChem.
  • Why does pyridine undergo electrophilic substitution at the C3 position? (2022). Quora.
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (2025). BenchChem.
  • Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine. (2025). BenchChem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). BenchChem.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (2018). ACS Publications.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. (2025). BenchChem.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010). Journal of the American Chemical Society.
  • Pyridine-n-oxide. (n.d.). Organic Syntheses.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES.
  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal.
  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025). ResearchGate.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). ACS Publications.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC, NIH.
  • Nucleophilic aromatic substitutions. (2019). YouTube.
  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010). PubMed.
  • Directed (ortho) Metallation. (n.d.). University of Rochester.
  • Directed Ortho Metalation Guide. (n.d.). Scribd.
  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Directed Ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization. (2022). PubMed.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
  • C-H Functionalization of Pyridines. (n.d.). ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. (n.d.). MDPI.

Sources

Technical Support Center: Enhancing the Purity of Synthesized Dioxinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dioxinopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve the highest possible purity for your synthesized molecules.

The synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, an aza-analogue of the biologically significant 2,3-dihydro[1][2]benzodioxin moiety, is a key focus in modern drug discovery.[3] Methodologies often start from precursors like 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine and may involve a key Smiles rearrangement to form the dioxin ring.[3] The purification of these derivatives is critical, as even minor impurities can significantly impact downstream biological assays and clinical outcomes.

This guide is structured to provide direct, actionable solutions to specific problems you may encounter in the lab.

Troubleshooting Guide: From Crude Reaction to Purified Compound

This section addresses specific issues that can arise during the workup and purification of dioxinopyridine derivatives, providing insights into the underlying causes and step-by-step protocols for resolution.

Chromatography Troubleshooting

Flash column chromatography is a primary tool for purifying dioxinopyridine derivatives. However, the unique properties of these nitrogen-containing heterocycles can present challenges.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Poor separation is a frequent hurdle, leading to impure fractions and reduced yields.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimized to differentiate between your target compound and closely related impurities.

    • Solution: Systematic Solvent System Optimization.

      • Initial Screening: Use Thin Layer Chromatography (TLC) to test a range of solvent systems. A good starting point for many pyridine derivatives is a hexane/ethyl acetate or dichloromethane/methanol system.[1]

      • Fine-Tuning: Adjust the ratio of the polar to non-polar solvent to achieve a target Rf value of 0.2-0.4 for your desired compound.[2] This generally provides the best separation.

      • Alternative Solvents: If adjusting the ratio is insufficient, consider a different solvent system to alter the selectivity. For example, replacing ethyl acetate with acetone or using a ternary system (e.g., hexane/ethyl acetate/triethylamine) can be effective.

  • Possible Cause 2: Compound Tailing on Silica Gel. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to broad, tailing peaks and poor separation.

    • Solution: Deactivating the Stationary Phase.

      • Adding a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your eluent. This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks.

      • Using Deactivated Silica: For highly sensitive compounds, consider using commercially available deactivated silica gel or deactivating it yourself by treating it with a base.[2]

      • Alternative Stationary Phases: If tailing persists, switching to a less acidic stationary phase like alumina (basic or neutral) or Florisil can be an effective strategy.[2] A quick test on a small scale can determine if your compound is stable on these alternative phases.[4]

  • Possible Cause 3: Column Overloading. Exceeding the capacity of your column will inevitably lead to poor separation.

    • Solution: Adjusting the Sample Load.

      • Rule of Thumb: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[1]

      • Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter rather than simply increasing the length.[1]

Issue 2: The Compound is Not Eluting from the Column or Decomposes

This can be a frustrating experience, leading to complete loss of your valuable product.

  • Possible Cause 1: Compound is Too Polar. The compound may be irreversibly adsorbed onto the silica gel if the eluent is not polar enough.

    • Solution: Increase Eluent Polarity. Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system). In extreme cases, a solvent system containing acetic acid or ammonia may be necessary to elute highly polar compounds.

  • Possible Cause 2: Compound Instability on Silica Gel. Dioxinopyridine derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[2]

    • Solution: Assess Compound Stability.

      • TLC Stability Test: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.

      • Alternative Purification Methods: If instability is confirmed, avoid silica gel chromatography. Consider the options outlined in the purification decision tree below.

Crystallization Troubleshooting

Recrystallization is a powerful technique for achieving high purity, especially for solid compounds.

Issue 1: Oiling Out Instead of Crystallizing

The compound separates from the solution as a liquid (oil) rather than forming solid crystals.

  • Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly.

    • Solution: Controlled Cooling and Nucleation.

      • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1]

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1]

      • Seed Crystals: Adding a tiny crystal of the pure compound can induce crystallization.[1]

  • Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Pre-Purification. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[1][2]

Issue 2: Low Recovery of Crystalline Product

While the purity may be high, a low yield is often undesirable.

  • Possible Cause 1: Using Too Much Solvent. The compound remains dissolved in the mother liquor even after cooling.

    • Solution: Minimize Solvent Usage. Use the minimum amount of hot solvent required to fully dissolve the compound.[1] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[1]

  • Possible Cause 2: Significant Solubility in Cold Solvent.

    • Solution: Optimize Solvent System and Temperature.

      • Lower Temperature: Cool the flask in an ice bath or refrigerator to minimize the solubility of your compound.[1]

      • Change Solvents: Select a solvent in which your compound has very low solubility at cold temperatures.

      • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be very effective.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my dioxinopyridine derivative?

A1: The choice depends on the properties of your compound and the nature of the impurities.[1] A decision tree can guide your selection process.

G start Is the crude product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes chromatography Proceed to Chromatography start->chromatography No is_solid_yes Yes is_solid_no No recrystallization->chromatography No (oiling out, low recovery) success success recrystallization->success Successful? success_yes High Purity Achieved success->success_yes G crude Crude Reaction Mixture workup Aqueous Workup (e.g., Acid-Base Extraction) crude->workup concentrate1 Concentrate Organic Layer workup->concentrate1 chromatography Column Chromatography concentrate1->chromatography combine Combine Pure Fractions chromatography->combine concentrate2 Concentrate Pure Fractions combine->concentrate2 purity_check Purity Check (NMR, LC-MS) concentrate2->purity_check final_product Final Pure Product purity_check->final_product >98% Pure recrystallize Recrystallization purity_check->recrystallize <98% Pure & Solid recrystallize->final_product

Sources

Technical Support Center: Dioxinopyridine Synthesis Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, safety-driven procedures for the handling, decontamination, and disposal of chemical waste generated during the synthesis of dioxinopyridine scaffolds. As these compounds are structurally analogous to dioxins—a class of highly toxic and persistent organic pollutants (POPs)—all waste materials must be managed with extreme caution. The following question-and-answer guides and protocols are designed for researchers, chemists, and drug development professionals to ensure laboratory safety and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the classification and handling of waste from dioxinopyridine synthesis.

Question 1: How should I classify the waste generated from my dioxinopyridine synthesis?

Answer: All waste streams from dioxinopyridine synthesis must be classified as Acutely Hazardous Waste . This is based on the structural analogy to dioxins and the specific reagents used. The U.S. Environmental Protection Agency (EPA) designates wastes from the production of related chlorinated phenols and their derivatives with codes such as F020, F021, F023, and F027, which are subject to stringent management standards.[1][2] While your specific dioxinopyridine may not be explicitly listed, the "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) mandates a conservative approach.

Furthermore, common solvents used in the synthesis and purification, such as pyridine and toluene, are listed under the F005 hazardous waste code when spent.[3][4] Therefore, all process waste—including reaction mixtures, solvents, contaminated labware, and personal protective equipment (PPE)—must be segregated, clearly labeled as "Acutely Hazardous Waste," and disposed of through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration.

Question 2: What are the primary chemical hazards I need to be aware of during the waste handling process?

Answer: The hazards stem from multiple components of the synthesis:

  • Starting Materials: The precursor, 3-hydroxy-2-nitropyridine, is a known skin, eye, and respiratory irritant.[5][6][7] All handling should be done in a fume hood with appropriate PPE.

  • Reagents: Sodium hydride (NaH), a common base for the key cyclization step, is a highly water-reactive and flammable solid.[8] It reacts violently with water and other protic sources to generate hydrogen gas, which can ignite spontaneously. Extreme care must be taken to work under inert conditions and to safely quench any excess NaH before it enters a waste stream.

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used.[9] These have their own health risks and are flammable.

  • Product and Byproducts: The final dioxinopyridine product and any related impurities should be treated as highly toxic. Their persistence and potential to bioaccumulate mirror the hazards of regulated dioxins.

Question 3: Can I neutralize or treat any of this waste in my lab before disposal?

Answer: The only in-lab treatment that is not only permissible but mandatory is the quenching of unreacted, highly reactive reagents like sodium hydride immediately upon completion of the reaction.[8][10] This procedure must be performed under controlled conditions within the reaction flask before the workup. You should never attempt to neutralize the final dioxinopyridine product or the combined hazardous waste streams. The chemical stability of the dioxin-like core makes it resistant to simple acid-base neutralization or chemical degradation in a standard laboratory setting. The only approved method for the destruction of these compounds is high-temperature incineration.[11]

Question 4: What is the minimum Personal Protective Equipment (PPE) required for handling these waste streams?

Answer: A stringent PPE protocol is non-negotiable. At a minimum, all personnel handling any stage of the waste disposal process must wear:

  • Flame-retardant lab coat.

  • Chemical splash goggles AND a full-face shield.

  • Two pairs of chemically resistant nitrile gloves. Change the outer pair immediately upon any suspected contamination.

  • Long pants and closed-toe shoes.

All handling of open waste containers, quenching procedures, and decontamination steps must be performed within a certified chemical fume hood.[8][12]

Part 2: Troubleshooting Guides & Standard Operating Procedures (SOPs)

This section provides detailed, step-by-step protocols for specific challenges encountered during the waste disposal workflow.

Guide 1: Reaction Quenching and Workup

Question: My reaction using sodium hydride (NaH) in DMF is complete. How do I safely quench the excess NaH and proceed with the workup?

Answer: Unreacted sodium hydride is a significant hazard. Quenching must be done carefully in the reaction flask, which should remain under an inert atmosphere (Nitrogen or Argon) and in an ice bath to control the exothermic reaction.[8][13]

  • Preparation: Ensure the reaction flask is in an ice/water bath and under a positive pressure of inert gas. Have all quenching reagents ready and drawn into syringes if necessary.

  • Initial, Slow Quench: Very slowly, add isopropanol dropwise via a syringe with vigorous stirring. Isopropanol is a mild quenching agent that reacts more controllably with NaH than more reactive alcohols or water.[10][14] You will observe hydrogen gas evolution; control the addition rate to keep bubbling steady but not violent.

  • Secondary Quench: Once the gas evolution from isopropanol addition has subsided, switch to a more reactive alcohol like ethanol or methanol .[8] Add it dropwise, again monitoring the rate of gas evolution.

  • Final Quench: After gas evolution has completely ceased, you can very cautiously add water dropwise to ensure no pockets of reactive NaH remain.[8]

  • Proceed to Workup: Only after this multi-stage quenching process is complete is it safe to proceed with the aqueous workup (e.g., adding water and extracting with ethyl acetate).[15]

Causality Explanation: The staged addition of increasingly reactive protic sources (isopropanol → ethanol → water) is a critical safety control. Starting directly with water would cause a violent, uncontrolled release of hydrogen gas, creating a significant fire and explosion risk, especially in the presence of flammable organic solvents.[8]

Guide 2: Waste Stream Management

Question: How do I correctly segregate the different liquid and solid wastes generated during my experiment?

Answer: Proper segregation at the point of generation is crucial for safe disposal. Use separate, clearly labeled hazardous waste containers for each stream. The diagram below outlines the decision-making process for segregating waste from the point of generation to final disposal.

Diagram: Waste Disposal Workflow for Dioxinopyridine Synthesis

cluster_1 Waste Segregation reaction_flask Reaction Flask (Post-Quench) workup Aqueous Workup (Separatory Funnel) reaction_flask->workup Transfer glassware Contaminated Glassware & Equipment reaction_flask->glassware purification Column Chromatography workup->purification Organic Layer (with product) workup->glassware aqueous_waste Aqueous Waste (RCRA: F005, D002 if basic) workup->aqueous_waste purification->glassware organic_waste Organic Solvent Waste (RCRA: F005, Acutely Hazardous) purification->organic_waste Solvent Eluent solid_waste Solid Waste (Gloves, Silica, Paper) (Acutely Hazardous) purification->solid_waste Contaminated Silica Gel decon_waste Decontamination Waste (Rinsate, Wipes) (Acutely Hazardous) glassware->decon_waste Decontamination Rinsate

Caption: Waste segregation workflow from experimental procedures to final waste containers.

Waste StreamLikely ComponentsEPA Waste Code(s)Primary Disposal Route
Aqueous Waste Water, salts (e.g., NaCl), residual DMF, trace organics.F005, D002 (if pH > 12.5)[16]Collect in a dedicated "Aqueous Hazardous Waste" container. Label as Acutely Hazardous.
Organic Solvent Waste Ethyl acetate, chromatography eluents (e.g., hexane/EtOAc), residual product/byproducts.F005, plus designation as Acutely Hazardous due to dioxinopyridine content.[4]Collect in a dedicated "Non-Halogenated Solvent Waste" container. Label as Acutely Hazardous.
Solid Waste Used gloves, TLC plates, filter paper, contaminated silica gel, weighing paper.Acutely Hazardous (due to contact with product).Double-bag in clear plastic bags, then place in a designated "Solid Hazardous Waste" container.
Decontamination Waste Rinsate (water, soap, ethanol), contaminated paper towels.Acutely Hazardous (due to contact with product).Collect liquid rinsate in the Aqueous Waste container. Bag solid wipes with other Solid Waste.
Guide 3: Equipment Decontamination

Question: What is the definitive procedure for cleaning my glassware and equipment to ensure it is free from hazardous residue?

Answer: Decontamination is a multi-step process designed to remove all traces of hazardous chemical residue. Simply rinsing with a solvent is insufficient. All decontamination steps should be performed in a fume hood.[17][18]

  • Initial Mechanical Removal & Rinse: Scrape out any solid residues (like silica gel) into the solid waste stream. Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of organic material. This rinsate MUST be collected as Organic Solvent Waste.

  • Detergent Wash: Thoroughly scrub all surfaces with warm water and a laboratory detergent (e.g., Alconox). This step removes water-soluble materials and remaining films.[19] Dispose of this initial wash water as Aqueous Hazardous Waste.

  • Secondary Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized (DI) water. This water can typically be disposed of down the drain, but consult your institutional EHS policy.

  • Final Solvent Rinse (Optional but Recommended): For equipment that will be used for sensitive reactions later, a final rinse with a clean, volatile solvent (like acetone or ethanol) can be performed to ensure it is completely dry.

  • Drying: Allow equipment to air-dry in the hood or place in a designated laboratory drying oven.

Diagram: Decontamination Logic for Laboratory Equipment

start Contaminated Equipment step1 Step 1: Gross Decontamination (Scrape solids, initial solvent rinse) start->step1 step2 Step 2: Detergent Wash (Scrub with soap & warm water) step1->step2 waste1 Collect as Organic Solvent Waste step1->waste1 step3 Step 3: Water Rinse (Tap water -> DI water) step2->step3 waste2 Collect as Aqueous Hazardous Waste step2->waste2 step4 Step 4: Final Solvent Rinse (Optional: Acetone/Ethanol) step3->step4 end Clean Equipment (Ready for reuse or storage) step4->end

Caption: Decision logic for the multi-step decontamination of laboratory equipment.

Guide 4: Spill Management

Question: I've had a small spill (<100 mL) of the crude reaction mixture on the floor of my fume hood. What is the procedure?

Answer: For small spills inside a fume hood, immediate and careful cleanup is essential to prevent exposure and further contamination.

  • Alert & Secure: Alert personnel in your immediate area. Ensure the fume hood sash is kept as low as possible while still allowing access. Do not allow anyone to walk through the spill area.

  • Don PPE: If not already wearing it, don the full PPE outlined in the FAQ section.

  • Absorb: Cover the spill with an appropriate absorbent material. For organic solvent-based mixtures, use a chemical sorbent like vermiculite or a commercial spill pad. Do NOT use paper towels initially as they can degrade.

  • Collect Waste: Carefully scoop the absorbed material from the outside-in using a plastic scoop or spark-proof tool. Place all contaminated sorbent into a heavy-duty plastic bag.

  • Decontaminate Surface: Wipe the spill area with a towel soaked in soapy water. Place the used towel in the bag with the sorbent material.[17]

  • Package Waste: Seal the bag, then place it inside a second plastic bag (double-bagging). Label it clearly as "Acutely Hazardous Spill Debris" and dispose of it in the Solid Hazardous Waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, per institutional policy.

References

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. Available at: https://www.ehs.ucla.edu/sites/default/files/docs/sop/Sodium-Hydride-SOP.pdf
  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Hydroxy-2-nitropyridine. Available at: https://www.apolloscientific.co.uk/msds/OR0523_msds.pdf
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-2-nitropyridine. Available at: https://www.fishersci.com/sds?productName=AC121850050
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Available at: https://rcrainfo.epa.gov/rcrainfoweb/action/modules/main/codes/view?code=F005
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-2-nitropyridine. Available at: https://www.thermofisher.
  • BenchChem. (2025). General Synthesis Methods for 2,3-Dihydro-[3][8]dioxino[2,3-b]pyridine. Available at: https://www.benchchem.com/product/bcp166548/technical-support
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: https://www.epa.gov/hw/hazardous-waste-listings
  • ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS. Available at: https://www.echemi.com/sds/3-hydroxy-2-nitropyridine-cas15128-82-2.html
  • World Health Organization. (2023). Dioxins and their effects on human health. Available at: https://www.who.int/news-room/fact-sheets/detail/dioxins-and-their-effects-on-human-health
  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Available at: https://www.scribd.com/document/443658514/The-Safe-Use-of-Sodium-Hydride-On-Scale-pdf
  • Lazar, L., et al. (2004). Synthesis of New Compounds Containing the 2,3-Dihydro[3][8]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ResearchGate. Available at: https://www.researchgate.net/publication/228678689_Synthesis_of_New_Compounds_Containing_the_23-Dihydro14dioxino23-bpyridine_Heterocyclic_System_as_a_Substructure
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: https://www.pearson.com/en-us/higher-education/mastering-chemistry/products-and-services/SNAr-Reactions-of-Pyridine.html
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: https://www.epa.gov/sites/default/files/2015-04/documents/b-3.pdf
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Available at: https://www.benchchem.com/product/bcp027465/technical-support
  • University of California, Los Angeles. (2018). Sodium-quench-reaction-gone-bad. Available at: https://www.chem.ucla.edu/sites/default/files/safety/newsletter/Sodium-quench-reaction-gone-bad.pdf
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Available at: https://www.chem.vt.edu/content/dam/chem_vt_edu/safety/docs/Quenching-Reactive-Substances.pdf
  • PLESCA, V. (2019). Radical Smiles Rearrangement: An Update. MDPI. Available at: https://www.mdpi.com/1420-3049/24/11/2148
  • R&D Laboratory Equipment. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Available at: https://rdlabequipment.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: https://essr.umd.edu/epa-hazardous-waste-codes
  • Aport. (2025). Decontamination Protocols for Lab Equipment. Available at: https://www.aportglobal.
  • Chemistry Learner. (2025). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Available at: https://www.chemistrylearner.com/smiles-rearrangement.html
  • Organic Reactions. (n.d.). The Smiles and Related Rearrangements of Aromatic Systems. Available at: https://organicreactions.org/index.
  • University of Minnesota. (n.d.). Decontamination and Laboratory Cleanup. University Health & Safety. Available at: https://uhs.umn.
  • SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. Available at: https://typeset.io/papers/modern-aspects-of-the-smiles-rearrangement-2p5q8z9y7x
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Available at: https://www.cmich.
  • Canadian Journal of Chemistry. (2020). The Truce–Smiles rearrangement and related reactions: a review. Available at: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0159
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Available at: https://research.wayne.
  • ScholarWorks@GVSU. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: https://scholarworks.gvsu.edu/chem_articles/39/
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: https://chemistry.stackexchange.
  • Wikipedia. (n.d.). Smiles rearrangement. Available at: https://en.wikipedia.org/wiki/Smiles_rearrangement
  • PubMed. (2017). Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties. Available at: https://pubmed.ncbi.nlm.nih.gov/28354519/
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/dihydropyridones.shtm
  • CUSABIO. (n.d.). 2,3-Dihydro-[3][8]dioxino[2,3-b]pyridine. Available at: https://www.cusabio.com/Polypeptide/2-3-Dihydro-1-4-dioxino-2-3-b-pyridine-1622210.html
  • ResearchGate. (2025). Smiles Rearrangement in Synthetic Chemistry. Available at: https://www.researchgate.net/publication/305822340_Smiles_Rearrangement_in_Synthetic_Chemistry
  • PubMed. (1966). Smiles rearrangement as a tool for the preparation of dihydrodipyridopyrazines. Available at: https://pubmed.ncbi.nlm.nih.gov/5958938/
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes
  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available at: https://www.derpharmachemica.
  • PubMed. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. Available at: https://pubmed.ncbi.nlm.nih.gov/5958938/

Sources

Technical Support Center: A Guide to Refining Protocols for Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to enhancing the reproducibility and reliability of their experimental findings. Inconsistent results are a common challenge in the laboratory, often stemming from subtle variations in protocol execution.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and address the root causes of experimental variability. Our goal is to empower you with the scientific principles and practical insights needed to achieve consistent and trustworthy data.

I. Core Principles of Experimental Consistency: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin experimental reproducibility across various disciplines.

Q1: What are the most common overarching sources of experimental variability?

Experimental inconsistency can generally be traced back to two primary sources: uncontrolled experimental conditions and random experimental error.[1][2] Uncontrolled conditions arise when variables that could influence the outcome are not kept constant between experiments.[1] Random experimental error is inherent to any measurement process, as no measurement can be perfectly exact.[1][2]

Q2: How critical is reagent quality to experimental consistency?

Reagent quality is paramount for accurate and reproducible results.[3][4] Substandard or inconsistent reagents can introduce contaminants and impurities, leading to flawed data.[4] It is crucial to source high-quality reagents from reputable suppliers and implement robust quality control measures.[3][4]

Q3: What are the best practices for documenting laboratory protocols?

Clear and detailed documentation is essential for ensuring that experiments are performed consistently over time and by different researchers.[5][6][7] A well-written protocol should include a comprehensive list of all reagents and equipment, including catalog numbers and supplier information.[6][7] The protocol should be broken down into a series of numbered, easy-to-follow steps.[6][7]

Q4: How can I minimize the impact of random experimental error?

While random error cannot be entirely eliminated, its influence can be minimized by increasing the number of measurements taken.[1][2] Taking multiple measurements allows for the balancing out of random errors, leading to more consistent and reliable results.[1]

II. Troubleshooting Guide: Polymerase Chain Reaction (PCR)

PCR is a powerful and ubiquitous technique, but it is also sensitive to small variations in reaction conditions. This guide will help you troubleshoot common PCR problems.

Q1: I'm not seeing any amplification product in my PCR. What should I check first?

The absence of a PCR product is a common issue with several potential causes. The first step is to systematically check all components of the reaction.[8][9] A positive control should always be included to verify that all reagents are functional.[9] If the positive control works, the issue likely lies with the template DNA or primers.

  • Troubleshooting Steps for No Amplification:

    • Confirm all reagents were added: Double-check that all components (polymerase, dNTPs, buffer, primers, and template) were included in the reaction mix.[8]

    • Verify template quality: The DNA template may be degraded or contain PCR inhibitors.[8][10] Consider purifying the template again.[10]

    • Check primer design and concentration: Ensure primers are specific to the target sequence and are used at an optimal concentration, typically between 0.05 and 1 µM.[10]

    • Optimize annealing temperature: The annealing temperature may be too high. Try running a temperature gradient to find the optimal annealing temperature.[10][11]

    • Increase cycle number: If the target is present in low abundance, increasing the number of PCR cycles (up to 40) may be necessary.[9]

Q2: My PCR is producing non-specific bands or a smear. How can I improve specificity?

Non-specific amplification can obscure the desired product and interfere with downstream applications. Optimizing reaction conditions is key to improving specificity.

  • Troubleshooting Steps for Non-Specific Amplification:

    • Increase annealing temperature: This is often the most effective way to reduce non-specific primer binding.[9][10]

    • Optimize Mg²⁺ concentration: Magnesium concentration affects polymerase activity and primer annealing. A concentration gradient can help identify the optimal level.[11][12]

    • Reduce primer concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[8]

    • Use a hot-start polymerase: This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[8]

Parameter Recommendation for Improving Specificity Causality
Annealing Temperature Increase in 2°C incrementsHigher temperatures increase the stringency of primer binding to the template DNA.
Mg²⁺ Concentration Decrease in 0.5 mM incrementsLowering Mg²⁺ concentration can reduce non-specific primer annealing and polymerase activity.
Primer Concentration Decrease to the lowest effective concentrationReduces the likelihood of primer-dimer formation and non-specific binding.

PCR Workflow Diagram

PCR_Workflow cluster_prep Reaction Preparation cluster_cycling Thermal Cycling cluster_analysis Analysis Template Template DNA Mix Reaction Mix Template->Mix Primers Primers Primers->Mix dNTPs dNTPs dNTPs->Mix Buffer Buffer (with Mg²⁺) Buffer->Mix Polymerase Taq Polymerase Polymerase->Mix Denaturation Denaturation (95°C) Mix->Denaturation Place in Cycler Annealing Annealing (55-65°C) Denaturation->Annealing Cool Extension Extension (72°C) Annealing->Extension Warm Extension->Denaturation Repeat Cycles (25-35x) Gel Agarose Gel Electrophoresis Extension->Gel Final Product Visualization Visualization Gel->Visualization UV Light

Caption: A simplified workflow for a typical Polymerase Chain Reaction (PCR) experiment.

III. Troubleshooting Guide: Western Blotting

Western blotting is a widely used technique for protein detection, but it involves multiple steps that can introduce variability.

Q1: I'm getting a weak or no signal on my Western blot. What are the likely causes?

A faint or absent signal can be frustrating. The issue could lie in any step from sample preparation to antibody incubation.[13]

  • Troubleshooting Steps for Weak/No Signal:

    • Verify protein transfer: Check that your protein of interest has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane.

    • Increase primary antibody concentration: The concentration of the primary antibody may be too low.[13] Titrating the antibody is recommended to find the optimal concentration.[14][15]

    • Optimize incubation times: Extend the primary antibody incubation time, for example, overnight at 4°C.[13]

    • Check antibody activity: Ensure the primary and secondary antibodies have been stored correctly and have not expired.[13]

    • Increase protein load: If your target protein is of low abundance, increasing the amount of protein loaded onto the gel may be necessary.[14]

Q2: My Western blot has high background. How can I reduce it?

High background can make it difficult to distinguish your protein of interest from non-specific signals.

  • Troubleshooting Steps for High Background:

    • Optimize blocking: Increase the blocking time or try a different blocking buffer.[13][16] Some antibodies work better with specific blockers, so check the manufacturer's recommendations.[16]

    • Increase washing stringency: Increase the duration and volume of your washes, and consider adding a detergent like Tween 20 to your wash buffer.[15][17]

    • Reduce antibody concentrations: High concentrations of primary or secondary antibodies can contribute to non-specific binding.[13]

    • Ensure the membrane does not dry out: The membrane should remain covered in buffer throughout the procedure to prevent non-specific binding.[13]

Parameter Recommendation for Reducing Background Causality
Blocking Increase time to 1-2 hours at RT or overnight at 4°C; test alternative blockers (e.g., BSA vs. milk)Thorough blocking prevents non-specific antibody binding to the membrane.
Washing Increase number and duration of washes; add 0.05-0.1% Tween 20 to wash bufferMore stringent washing removes loosely bound, non-specific antibodies.
Antibody Concentration Decrease primary and secondary antibody concentrationsLower concentrations reduce the likelihood of non-specific binding.

Western Blot Workflow Diagram

Western_Blot_Workflow SamplePrep Sample Preparation (Lysis & Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Detection Detection (Chemiluminescence/Fluorescence) Washing2->Detection

Caption: The sequential steps involved in a standard Western blotting experiment.

IV. Troubleshooting Guide: Cell Culture

Maintaining healthy, contamination-free cell cultures is fundamental to many life science experiments.

Q1: I suspect my cell culture is contaminated. What are the common signs and sources?

Cell culture contamination is a serious and frequent issue that can invalidate experimental results.[18] Contaminants can be biological (bacteria, fungi, yeast, mycoplasma, viruses) or chemical.[19][20]

  • Signs of Contamination:

    • Bacteria: Sudden drop in pH (media turns yellow), cloudiness, visible moving particles under the microscope.[20]

    • Fungi/Yeast: Visible colonies (often white or gray), turbidity, and a rise in pH for some yeasts.[21]

    • Mycoplasma: Often no visible signs, but can alter cell morphology and growth rates.[20]

  • Common Sources of Contamination:

    • Improper aseptic technique: This is a major source of contamination.[17][21]

    • Contaminated reagents or media: Always use sterile reagents and aliquot them to minimize the risk of contaminating stock solutions.[17]

    • Dirty incubators and hoods: Regular cleaning and decontamination of equipment are crucial.[17]

    • Cross-contamination from other cell lines: Handle only one cell line at a time.[18][21]

Q2: How can I prevent cell culture contamination?

A proactive approach is the best defense against contamination.[19]

  • Prevention Strategies:

    • Strict Aseptic Technique: Always work in a certified laminar flow hood, wear appropriate personal protective equipment (PPE), and disinfect all surfaces with 70% ethanol.[5][17][21]

    • Regularly Test for Mycoplasma: Since mycoplasma is not visible, routine testing (e.g., by PCR) is essential.[18][21]

    • Quarantine New Cell Lines: Before introducing new cell lines into the main lab, culture them in a separate area and test for contamination.[18]

    • Avoid Routine Use of Antibiotics: While antibiotics can be used in specific short-term situations, their routine use can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[18][21]

Aseptic Technique Logic Diagram

Aseptic_Technique Start Start of Cell Culture Work PPE Wear PPE (Lab coat, gloves) Start->PPE CleanHood Disinfect Hood with 70% Ethanol PPE->CleanHood Prepare Place Sterile Materials in Hood CleanHood->Prepare Work Perform Cell Culture Manipulations Prepare->Work CleanUp Disinfect Hood and Remove Waste Work->CleanUp End End of Session CleanUp->End

Caption: A flowchart illustrating the key steps of aseptic technique for cell culture.

V. References

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). Vertex AI Search.

  • Nature Protocols - Wikipedia. Wikipedia.

  • Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog.

  • The Importance of High-Quality Reagents in Accurate Experimental Results. MB-Labs.

  • Preventing and Avoiding Cell Culture Contamination. (2024, October 29). Technology Networks.

  • PCR Troubleshooting Guide. NEB.

  • Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. PubMed Central.

  • Prevention of Contaminations in Cell Culture. ibidi.

  • How To Optimize Your Western Blot. Proteintech Group.

  • ATCC Primary Cell Culture Guide. ATCC.

  • PCR Basic Troubleshooting Guide. Creative Biogene.

  • The Simple Ways to Prevent Cell Culture Contamination. Fisher Scientific.

  • Cell Culture Contamination | How to Prevent Contamination in Cell Culture. Corning.

  • PCR Troubleshooting Guide. ResearchGate.

  • Troubleshooting your PCR. Takara Bio.

  • PCR Troubleshooting: Common Problems and Solutions. MyBioSource Learning Center.

  • Identifying Potential Reasons for Inconsistent Experiment Results. Study.com.

  • Best practices in the Laboratory. (2023, May 16). Dispendix.

  • Western Blot Troubleshooting. Thermo Fisher Scientific - US.

  • Building Blocks of Research: The Importance of High-Quality Reagents. (2024, March 12). Biocompare.

  • 7 Tips For Optimizing Your Western Blotting Experiments. Proteintech.

  • Identifying Potential Reasons for Inconsistent Experiment Results - Lesson. Study.com.

  • How to Write a Clear Lab Protocol with Templates and Safety Tips. (2025, April 18). Ucallmlabs.

  • How to Write an Effective Lab Protocol. (2025, January 22). Bitesize Bio.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Dioxinopyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic compounds, understanding the nuanced differences between isomers is paramount. This guide provides an in-depth technical comparison of the biological activity of dioxinopyridine isomers, focusing on the underlying principles of their structure-activity relationships and the experimental methodologies used for their evaluation. While direct comparative studies on dioxinopyridine isomers are not extensively available in the public domain, this guide synthesizes established principles from related dioxin-like compounds and pyridine derivatives to provide a robust framework for understanding and predicting their biological effects.

Introduction: The Significance of Isomerism in Dioxinopyridines

Dioxinopyridines, a class of heterocyclic compounds containing both a dioxin and a pyridine ring, present a fascinating area of study due to their structural similarity to highly potent dioxin-like compounds. The precise arrangement of the nitrogen atom within the pyridine ring and the fusion of the dioxin moiety create distinct positional isomers, each with a unique electronic distribution and three-dimensional shape. These subtle structural variations can lead to profound differences in their biological activity, primarily through their interaction with the Aryl Hydrocarbon (Ah) receptor, a key regulator of cellular responses to environmental xenobiotics.[1]

The activation of the Ah receptor by dioxin-like compounds initiates a cascade of downstream events, including the expression of genes involved in metabolism, cell growth, and differentiation.[2][3] Therefore, the ability of a dioxinopyridine isomer to bind to and activate the Ah receptor is a critical determinant of its potential toxicity and therapeutic efficacy.

Structure-Activity Relationships: Predicting Biological Potency

The biological activity of dioxinopyridine isomers is intrinsically linked to their chemical structure. Key structural features that govern their interaction with the Ah receptor and subsequent biological responses include:

  • Planarity: A planar or near-planar molecular structure is a prerequisite for high-affinity binding to the Ah receptor.[4] The dioxinopyridine scaffold, depending on the isomer, can adopt a relatively flat conformation, facilitating its entry into the receptor's binding pocket.

  • Substitution Patterns: The position and nature of substituent groups on the pyridine and dioxin rings can significantly influence biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with the receptor.

  • Positional Isomerism: The location of the nitrogen atom in the pyridine ring (e.g., 2,3-dioxinopyridine vs. 3,4-dioxinopyridine) alters the molecule's dipole moment and hydrogen bonding potential, which can impact receptor binding and activation. While direct comparative data is scarce, studies on substituted pyridines suggest that even minor positional changes can lead to dramatic shifts in toxicity and biological effects.[5]

Comparative Biological Evaluation: Key Experimental Assays

A comprehensive comparison of dioxinopyridine isomers requires a multi-pronged experimental approach. The following assays are fundamental to characterizing and differentiating their biological activities.

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death. This is a crucial first step in assessing the potential toxicity of different isomers.

Table 1: Illustrative Cytotoxicity Data for Pyridine Derivatives (as a proxy for Dioxinopyridines)

Compound/IsomerCell LineIC50 (µM)Reference
Pyridophenazinedione 9cHuman Ovarian Tumor (SK-OV-3)< 1[6]
Pyridophenazinedione 9eHuman CNS (XF 498)0.06[6]
Dihydropyridine 3aHuman Colorectal Adenocarcinoma (HCT-15)7.94[7]
Dihydropyridine 3bHuman Colorectal Adenocarcinoma (HCT-15)9.24[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dioxinopyridine isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Ah Receptor Binding Assays

To directly assess the interaction of dioxinopyridine isomers with their primary molecular target, receptor binding assays are indispensable. These assays quantify the affinity of a ligand for the Ah receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details a common method for determining the binding affinity of a test compound.

  • Preparation of Cytosol: Prepare cytosolic extracts from a suitable cell line or tissue (e.g., rat liver) that expresses the Ah receptor.

  • Incubation: In a multi-well plate, incubate the cytosolic preparation with a constant concentration of a radiolabeled Ah receptor ligand (e.g., [³H]TCDD) and varying concentrations of the unlabeled dioxinopyridine isomer (the competitor).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can then be used to calculate the binding affinity (Ki).

Gene Expression Analysis

Upon activation, the Ah receptor translocates to the nucleus and regulates the expression of a battery of target genes. Analyzing these changes in gene expression provides a functional readout of Ah receptor activation by different dioxinopyridine isomers.

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol describes how to measure the expression of specific genes.

  • Cell Treatment: Treat a suitable cell line (e.g., HepG2) with different dioxinopyridine isomers at various concentrations for a defined period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for Ah receptor target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment condition compared to the untreated control using the ΔΔCt method.

Workflow for Comparative Gene Expression Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Data Analysis start Plate Cells treat Treat with Dioxinopyridine Isomers start->treat rna RNA Extraction treat->rna cdna cDNA Synthesis rna->cdna qpcr qPCR cdna->qpcr analysis Relative Gene Expression Analysis (ΔΔCt) qpcr->analysis comparison Compare Fold Changes Between Isomers analysis->comparison

Caption: Workflow for comparing gene expression changes induced by dioxinopyridine isomers.

The Ah Receptor Signaling Pathway

The biological effects of dioxinopyridine isomers are primarily mediated through the Ah receptor signaling pathway. Understanding this pathway is crucial for interpreting experimental data.

Ah Receptor Signaling Pathway Diagram

AhR_Pathway Ligand Dioxinopyridine Isomer AhR_complex AhR-Hsp90-XAP2 (Cytosol) Ligand->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT (Nucleus) AhR_ligand->ARNT Nuclear Translocation & Dimerization Dimer AhR-ARNT Heterodimer AhR_ligand->Dimer ARNT->Dimer DRE Dioxin Response Element (DRE) Dimer->DRE Binding Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Activation Response Biological Response Transcription->Response

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dioxinopyridine isomers.

Upon binding to a dioxinopyridine isomer, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[3] In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT).[3] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[2]

Conclusion and Future Directions

The biological activity of dioxinopyridine isomers is a complex interplay of their structural and electronic properties. While direct comparative experimental data remains a critical knowledge gap, the principles of structure-activity relationships derived from related compounds provide a strong foundation for predicting their behavior. Positional isomerism is expected to significantly influence Ah receptor binding affinity and subsequent downstream effects, including cytotoxicity and gene expression.

Future research should focus on the systematic synthesis and parallel biological evaluation of a series of dioxinopyridine isomers. Such studies, employing the experimental methodologies outlined in this guide, will be invaluable for elucidating the precise structure-activity relationships and will pave the way for the rational design of novel compounds with tailored biological activities for therapeutic or research applications.

References

  • Dioxins and dioxin-like compounds. (n.d.). In Wikipedia.
  • Gasiewicz, T. A., & Denison, M. S. (2009). Dioxin and the AH Receptor: Synergy of Discovery. Toxicological Sciences, 113(1), 1-4. [Link]
  • Prasanna, C. S., & Pyl, K. K. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-824. [Link]
  • Mimura, J., & Fujii-Kuriyama, Y. (2003). Identification of a novel mechanism of regulation of Ah (dioxin) receptor function. Genes to Cells, 8(1), 1-10. [Link]
  • Kim, J. S., Lee, H. J., Lee, C. O., & Kim, J. C. (2000). Synthesis and cytotoxicity of 6,11-dihydro-pyrido- and 6,11-dihydro-benzo[2,3-b]phenazine-6,11-dione derivatives. Archives of Pharmacal Research, 23(5), 447-452. [Link]
  • Massa, F., et al. (2021).
  • Okey, A. B., Riddick, D. S., & Harper, P. A. (1994). The Ah receptor: a model for the molecular biology of drug metabolism. Life sciences, 55(15), 1147-1159. [Link]
  • Safe, S. H. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical reviews in toxicology, 21(1), 51-88. [Link]
  • Suzuki, G., et al. (2017). Dioxin-like activity of brominated dioxins as individual compounds or mixtures in in vitro reporter gene assays with rat and mouse hepatoma cell lines. Toxicology in Vitro, 44, 235-244. [Link]
  • El-Gazzar, M. G., et al. (2021).
  • Boverhof, D. R., et al. (2006). Inhibition of estrogen-mediated uterine gene expression responses by dioxin. Toxicological sciences, 91(1), 151-166. [Link]
  • Ohura, T., et al. (2003). Comparative uterine gene expression analysis after dioxin and estradiol administration. Journal of molecular endocrinology, 30(3), 349-360. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy.[1][2] This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. This compound, with its heterocyclic structure, represents a class of molecules often investigated for their therapeutic potential.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the rationale behind the methodological choices, reflecting the synthesis of technical accuracy and field-proven insights. We will delve into a detailed validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), and further contextualize the utility of HPLC by comparing it with other relevant analytical techniques.[3][4][5][6][7]

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte. 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (Molecular Formula: C8H7NO4, Molecular Weight: 181.15 g/mol ) is a solid, combustible organic compound.[8] Its structure, featuring a pyridine ring, a dihydro-dioxino moiety, and a carboxylic acid group, dictates its behavior in a chromatographic system.

  • Structure: OC(=O)c1cnc2OCCOc2c1[8]

  • Polarity and Ionization: The presence of the carboxylic acid group (an acidic functional group) and the pyridine nitrogen (a basic functional group) means its charge state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the pH of the mobile phase.

  • UV Absorbance: The conjugated aromatic system of the pyridine ring provides a chromophore, making UV detection a suitable and sensitive choice for quantification. A UV scan is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy: A Rationale-Driven Approach

Our choice of a reversed-phase HPLC (RP-HPLC) method is deliberate. It is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and high resolving power.[1][9][10]

The Causality Behind Our Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the initial choice due to its wide applicability in separating a broad range of moderately polar to nonpolar compounds. The end-capping of the silica support is a critical consideration to minimize peak tailing of the basic pyridine nitrogen.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is chosen. This is to ensure the elution of potential impurities with a wide range of polarities.

    • pH Control: The mobile phase pH will be maintained at a low value (e.g., around 2.5-3.0) using an additive like formic acid or trifluoroacetic acid. At this pH, the carboxylic acid group will be protonated and less polar, leading to better retention and peak shape on a C18 column. The pyridine nitrogen will be protonated, but the overall effect of suppressing the ionization of the carboxyl group is generally more critical for good chromatography in this case.

  • Detection: As established, UV detection at the λmax of the analyte will be employed for maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can help in the identification of co-eluting impurities.

The Validated HPLC Method: A Detailed Protocol

This protocol is a robust starting point and should be optimized and validated in your laboratory.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference standard of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid of known purity.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable pH modifier).

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax (determined experimentally)

Method Validation Protocol: An ICH Q2(R2) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The following parameters must be assessed according to ICH Q2(R2) guidelines.[14][15]

Specificity/Selectivity

This is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[12]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the analyte in the stressed samples to ensure no degradation products are co-eluting.

  • Resolution: The resolution between the analyte peak and the closest eluting peak should be greater than 1.5.

Linearity

This establishes that the detector response is directly proportional to the concentration of the analyte over a given range.[14]

Experimental Protocol:

  • Prepare at least five standard solutions of the analyte over a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.[15]

Accuracy

This is the closeness of the test results to the true value.[12]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three at each concentration level).

  • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • The relative standard deviation (RSD) for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

Experimental Protocol:

Vary the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units) The system suitability parameters should remain within the acceptance criteria.

System Suitability

This is an integral part of the method, ensuring the chromatographic system is adequate for the intended analysis.[5]

Experimental Protocol:

Inject a standard solution five times before sample analysis. The following parameters should be monitored:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • RSD of peak areas: ≤ 2.0%

Data Presentation and Interpretation

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; Resolution > 1.5
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters met under varied conditions
System Suitability Tailing factor ≤ 2.0; Theoretical plates ≥ 2000; RSD of peak areas ≤ 2.0%

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD Method Development & Optimization Protocol Validation Protocol Generation MD->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Technique_Selection Start Purity Assessment Required IsVolatile Is the analyte volatile? Start->IsVolatile HasChromophore Does the analyte have a UV chromophore? IsVolatile->HasChromophore No GC Gas Chromatography (GC) IsVolatile->GC Yes NeedStructure Is structural info on impurities needed? HasChromophore->NeedStructure Yes qNMR qNMR HasChromophore->qNMR No HPLC HPLC / UHPLC NeedStructure->HPLC No LCMS LC-MS NeedStructure->LCMS Yes

Caption: A decision tree for selecting an appropriate purity analysis technique.

Conclusion

The validation of an analytical method is a critical exercise in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive, rationale-driven framework for the validation of an HPLC method for determining the purity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. By adhering to the principles outlined herein, and by understanding the comparative advantages of different analytical techniques, researchers and drug development professionals can confidently establish the purity of their compounds, thereby ensuring the integrity of their data and the safety of their potential therapeutic agents.

References

  • United States Pharmacopeia.
  • Agilent Technologies.
  • United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
  • TutorChase. What methods are used to test the purity of organic compounds? [Link]
  • Pharmaguideline.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Acta Scientific.
  • AZoM. Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Pharmanecia.
  • AMSbiopharma.
  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]
  • Chemistry LibreTexts.
  • YouTube. Understanding ICH Q2(R2)
  • Chromatography Forum. How do you perform purity analysis? [Link]
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

Sources

A Comparative Guide to Dioxinopyridine and Other Heterocyclic Inhibitors of Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets have led to their prevalence in a vast number of approved drugs.[1][2] One of the most successful applications of heterocyclic chemistry in medicine has been the development of antibacterial agents that target essential bacterial enzymes.

A prime example of such a target is bacterial DNA gyrase , a type II topoisomerase. This enzyme is crucial for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3] Its absence in higher eukaryotes makes it an excellent target for selective antibacterial therapy. This guide provides a comparative analysis of various heterocyclic inhibitors of DNA gyrase, with a special focus on the well-established quinolone and pyridine-based scaffolds, emerging classes like imidazopyridines and N-phenylpyrrolamides, and the lesser-explored dioxinopyridine scaffold.

The Landscape of Heterocyclic DNA Gyrase Inhibitors

The inhibition of DNA gyrase can be achieved through different mechanisms, and various heterocyclic scaffolds have been developed to exploit these.

The Quinolone and Fluoroquinolone Family

Quinolones are a major class of synthetic broad-spectrum antibacterial agents, with fluoroquinolones being a prominent subgroup characterized by a fluorine atom at the C-6 position.[3][4] These compounds function by stabilizing the complex between DNA gyrase and DNA, which in turn blocks the movement of the replication fork and leads to cell death.[4][5] The quinolone core is fundamental to this activity, and modifications at various positions on this scaffold have led to generations of drugs with improved potency and pharmacokinetic profiles. Ciprofloxacin is a classic example of a fluoroquinolone that exhibits potent activity against a wide range of bacteria.

Pyridine-Based Scaffolds

The pyridine ring is another key heterocyclic motif found in a variety of biologically active compounds, including DNA gyrase inhibitors.[6] While structurally related to the quinoline core of fluoroquinolones, pyridine-based inhibitors can exhibit distinct structure-activity relationships. The development of novel pyridine-containing compounds continues to be an active area of research in the quest for new antibacterial agents that can overcome the growing challenge of fluoroquinolone resistance.[1][7]

Emerging Heterocyclic Inhibitors

The rise of antibiotic resistance has spurred the discovery of novel scaffolds that inhibit DNA gyrase through different binding modes or at different sites.

  • Imidazopyridines: This class of fused heterocyclic compounds has shown promise as potent inhibitors of DNA gyrase. Some derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains.[1]

  • N-Phenylpyrrolamides: These compounds are ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[8][9][10][11][12] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] This different mode of action makes them promising candidates for combating fluoroquinolone-resistant bacteria.

The Dioxinopyridine Scaffold: A Novel Frontier?

The term "dioxinopyridine" is not widely used in the scientific literature. However, it likely refers to the 2,3-dihydro[5][13]dioxino[2,3-b]pyridine scaffold.[14][15][16][17] This is a heterocyclic system that incorporates a pyridine ring fused to a 1,4-dioxane ring. While there is limited publicly available data on the biological activity of dioxinopyridine derivatives as DNA gyrase inhibitors, their synthesis is well-established.[14][15] The structural similarity of the dioxinopyridine core to other biologically active heterocyclic compounds suggests its potential as a scaffold for the development of novel therapeutic agents. Further research is needed to explore the potential of this and other underexplored heterocyclic systems as a source of new DNA gyrase inhibitors.

Comparative Performance Analysis

The inhibitory activity of different heterocyclic compounds against DNA gyrase and their antibacterial efficacy can be quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Compound ClassRepresentative CompoundTarget EnzymeIC50Reference
Quinolone CiprofloxacinE. coli DNA Gyrase120 nM[18]
Quinoline-Oxadiazole Hybrid Compound 4eE. coli DNA Gyrase26 nM[19]
N-Phenylpyrrolamide Compound 22eE. coli DNA Gyrase6.9 nM[12]
Thiourea Derivative Compound 8E. coli DNA Gyrase B0.33 µM[20]
Quinoline Derivative Compound 14E. coli DNA Gyrase3.39 µM[21]
Compound ClassRepresentative CompoundBacterial StrainMIC (µg/mL)Reference
N-Phenylpyrrolamide Compound 22eS. aureus ATCC 292130.25[22]
N-Phenylpyrrolamide Compound 22eE. faecalis ATCC 292120.125[22]
Quinoline-based Hybrid Compound 3aK. pneumoniae0.5[18]
Quinoline-based Hybrid Compound 3aE. coli2[18]
Imidazopyridine Derivative Compound 5eGram-positive & Gram-negative strains<1[1]

Structure-Activity Relationships (SAR):

The data reveals that the heterocyclic core and its substituents play a crucial role in the inhibitory activity. For instance, the development of quinoline-oxadiazole hybrids has led to compounds with significantly lower IC50 values against E. coli DNA gyrase compared to the parent quinolone, ciprofloxacin.[18][19] Similarly, the N-phenylpyrrolamide class demonstrates potent, low nanomolar inhibition of the GyrB subunit.[12] The antibacterial activity, as indicated by MIC values, also varies significantly with the heterocyclic scaffold and the bacterial species, highlighting the importance of broad-spectrum screening.

Experimental Protocols for Inhibitor Evaluation

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[23][24]

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 2X Stop Buffer/Loading Dye (e.g., GSTEB: glycerol, SDS, Tris-HCl, EDTA, bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Compound Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the no-enzyme control.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the 2X stop buffer/loading dye and chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]

Materials:

  • Test compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from a fresh culture. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[28] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[28]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.[26]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[26][28]

Visualizing Mechanisms and Workflows

Mechanism of DNA Gyrase Inhibition by Quinolones

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by Quinolones DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Creates double-strand break Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand passage & religation Blocked_Complex Stabilized Ternary Complex (Gyrase-DNA-Quinolone) Cleaved_Complex->Blocked_Complex Binds to Quinolone Quinolone Inhibitor Quinolone->Blocked_Complex Replication_Fork_Stalled Replication Fork Stalled Blocked_Complex->Replication_Fork_Stalled Blocks Cell_Death Bacterial Cell Death Replication_Fork_Stalled->Cell_Death Leads to

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Experimental Workflow for DNA Gyrase Inhibition Assay

Gyrase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Reaction Setup Prepare reaction mix (Buffer, Relaxed DNA, H2O) Start->Reaction_Setup Compound_Addition Compound Addition Aliquot mix into tubes Add test compounds & controls Reaction_Setup->Compound_Addition Enzyme_Addition Enzyme Addition Add diluted DNA gyrase Compound_Addition->Enzyme_Addition Incubation Incubation 37°C for 30-60 min Enzyme_Addition->Incubation Termination Reaction Termination Add Stop Buffer & Chloroform Incubation->Termination Centrifugation Centrifugation Separate aqueous & organic phases Termination->Centrifugation Gel_Electrophoresis Agarose Gel Electrophoresis Load aqueous phase Run gel Centrifugation->Gel_Electrophoresis Visualization Visualization Stain gel Image under UV light Gel_Electrophoresis->Visualization Analysis Data Analysis|{Compare supercoiled vs. relaxed DNA bands} Visualization->Analysis

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of heterocyclic inhibitors of DNA gyrase underscores the remarkable chemical diversity that can be harnessed to target this essential bacterial enzyme. While the quinolone scaffold has been the bedrock of DNA gyrase inhibition for decades, the emergence of resistance necessitates the exploration of novel heterocyclic systems. Imidazopyridines and N-phenylpyrrolamides represent promising avenues of research, with some compounds demonstrating potent activity against resistant pathogens.

The dioxinopyridine scaffold, while currently underexplored in the context of DNA gyrase inhibition, embodies the vast, untapped potential within heterocyclic chemistry. Its structural features warrant investigation, and the synthetic routes to its derivatives are established. Future research should focus on the synthesis and biological evaluation of a diverse library of dioxinopyridine derivatives to ascertain their potential as antibacterial agents. A deeper understanding of the structure-activity relationships of these and other novel heterocyclic inhibitors will be pivotal in the development of the next generation of antibiotics to combat the global threat of antimicrobial resistance.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones.
  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Deriv
  • Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts...
  • Mechanism of Action of Fluoroquinolones.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Mechanism of action of and resistance to quinolones.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentr
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Synthesis of New Compounds Containing the 2,3Dihydro[6][14]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure.
  • Synthesis and Evaluation of N‐Phenylpyrrolamides as DNA Gyrase B Inhibitors.
  • Synthesis and Evaluation of N‐Phenylpyrrolamides as DNA Gyrase B Inhibitors.
  • Synthesis and Evaluation of N-Phenylpyrrolamides as DNA Gyrase B Inhibitors.
  • Structure-activity rel
  • Synthesis and Evaluation of N‐Phenylpyrrolamides as DNA Gyrase B Inhibitors.
  • An optimised series of substituted N-phenylpyrrolamides as DNA gyrase B inhibitors.
  • Design, synthesis, and structure-activity relationship studies of new phenolic DNA gyrase inhibitors.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evalu
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Design, synthesis, and structure - Activity relationship studies of
  • DNA gyrases inhibition (IC50 µM).
  • Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid.
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity.
  • IC 50 values for DNA gyrase inhibition.
  • 2,3-Dihydro-[6][14]dioxino[2,3-b]pyridine.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Design, synthesis, and antibacterial evaluation of new quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids as potential inhibitors of DNA gyrase and topoisomerase IV.
  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.
  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity.
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis.
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.
  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine.
  • Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors.
  • Synthesis of 2,3-dihydro-4-pyridones.
  • (PDF) Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis.
  • Biological Activity of N
  • A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery.
  • Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modific

Sources

A Senior Application Scientist's Guide to the Cross-Validation of NMR Data for Synthesized Dioxinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of all subsequent research. When working with novel heterocyclic scaffolds like dioxinopyridines, a class of compounds with potential biological significance, rigorous structural validation is not merely a formality—it is a prerequisite for reliable data.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[2]

However, a single ¹H or ¹³C NMR spectrum, while informative, is often insufficient for the definitive characterization of complex structures such as dioxinopyridines. These molecules present unique challenges, including potential signal overlap and the presence of quaternary carbons and heteroatoms that provide no direct proton information.[3] This guide provides an in-depth, experience-driven comparison of NMR techniques, outlining a systematic workflow for the cross-validation of spectral data to ensure the absolute integrity of your synthesized dioxinopyridine structures.

The Imperative of Cross-Validation: Beyond a Single Spectrum

The core principle of cross-validation is that any proposed chemical structure must be consistent with a matrix of orthogonal spectroscopic data. For NMR, this means that data from one experiment must be corroborated by others. A ¹H-¹H coupling observed in a COSY spectrum, for instance, must make sense in the context of the carbon skeleton pieced together from an HMBC experiment. This self-validating system is crucial for two reasons:

  • Avoiding Misinterpretation: Complex splitting patterns or accidental signal overlap in 1D spectra can easily lead to incorrect assignments. 2D NMR techniques disperse this information into a second dimension, resolving ambiguities.[3][4]

  • Building a Complete Picture: Heterocyclic systems contain non-protonated carbons and nitrogen atoms that are "silent" in ¹H NMR. Multi-bond correlation experiments are essential to place these atoms within the molecular framework.[5]

The logical flow of NMR experiments is not arbitrary; it is a process of building evidence layer by layer, from initial observation to definitive confirmation.

NMR_Workflow cluster_0 cluster_1 Primary 1D Analysis cluster_2 2D Cross-Validation cluster_3 A Synthesized Dioxinopyridine (Proposed Structure) B ¹H NMR (Proton Environments, J-Coupling) A->B Initial Characterization C ¹³C NMR / DEPT (Carbon Environments & Types) A->C Initial Characterization D COSY (¹H-¹H Connectivity) B->D Resolve coupling networks E HSQC (Direct ¹H-¹³C Connectivity) B->E Assign protonated carbons C->E Assign protonated carbons F HMBC (Long-Range ¹H-¹³C Connectivity) D->F Assemble molecular skeleton E->F Assemble molecular skeleton G NOESY / ROESY (Through-Space Proximity) F->G Confirm stereochemistry/ proton proximity H Fully Validated Structure F->H Final Confirmation G->H Final Confirmation

Logical workflow for NMR data cross-validation.

Protocol 1: Foundational Data Acquisition (1D NMR)

The first step is always the acquisition of high-quality 1D spectra. These provide the fundamental chemical shift, integration, and multiplicity data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified dioxinopyridine derivative.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical, as different solvents can induce chemical shift changes that may resolve overlapping signals.[3]

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion.

    • Record the chemical shifts (δ) to two decimal places.[6]

    • Integrate all peaks to determine the relative number of protons.

    • Characterize the multiplicity (e.g., singlet (s), doublet (d), triplet (t), multiplet (m)) and calculate the coupling constants (J values) in Hertz (Hz).[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon environment.

    • It is highly recommended to also run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135). This will differentiate between CH, CH₂, and CH₃ groups, which is invaluable for initial assignments.

Protocol 2: The Cross-Validation Matrix (2D NMR)

With 1D data in hand, we proceed to a series of 2D experiments. Each experiment provides a unique layer of correlational data that must align with the others and with the proposed structure. The increasing complexity of synthetic compounds necessitates the use of these more advanced 1D and 2D NMR techniques.[4][8][9]

1. Homonuclear Correlation (COSY - Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds.

  • Experimental Insight: A COSY spectrum displays the ¹H spectrum on both axes. Off-diagonal cross-peaks connect protons that are coupled. For a dioxinopyridine, this is essential for tracing the proton connectivity around the pyridine ring and identifying the protons on the dioxane portion of the molecule.

  • Self-Validation Check: The coupling constants (J-values) measured from the ¹H NMR spectrum must be consistent with the correlations observed in the COSY spectrum.

2. Direct Heteronuclear Correlation (HSQC - Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon atom.[10][11]

  • Experimental Insight: An HSQC spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. A cross-peak appears for each C-H bond.[10] This experiment is more sensitive than older techniques like HETCOR and is the standard for one-bond correlation.[4] It definitively links the proton assignments to their corresponding carbon atoms.

  • Self-Validation Check: Every proton signal (excluding exchangeable protons like -OH or -NH) should show a correlation to a carbon in the HSQC. The carbon type identified by DEPT must match (e.g., a CH₂ carbon must show correlations to two protons).

3. Long-Range Heteronuclear Correlation (HMBC - Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify couplings between protons and carbons over two to three bonds (and sometimes four).[10] This is arguably the most powerful experiment for elucidating the complete carbon skeleton.

  • Experimental Insight: The HMBC spectrum is the key to placing quaternary (non-protonated) carbons and connecting molecular fragments. For a dioxinopyridine, HMBC correlations will be observed from the pyridine protons to the carbons at the ring fusion, and from the dioxane protons to the carbons of the pyridine ring, thus "stitching" the two rings together.

  • Self-Validation Check: The connectivity map derived from HMBC must be in complete agreement with the fragments identified by COSY and the direct linkages from HSQC. Discrepancies often indicate an incorrect structural assignment.

4. Through-Space Correlation (NOESY - Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds.

  • Experimental Insight: NOESY is critical for determining stereochemistry and the relative orientation of substituents. For example, a NOE correlation between a proton on the dioxane ring and a proton on a substituent can confirm their spatial proximity.

  • Self-Validation Check: The spatial relationships revealed by NOESY must be sterically possible within the 3D model of the structure derived from the through-bond correlation experiments.

Comparative Analysis of NMR Techniques for Dioxinopyridine Validation

The power of this workflow lies in using the appropriate tool for each validation task. The following table summarizes the role of each experiment.

NMR Experiment Primary Information Gained Specific Application for Dioxinopyridines
¹H NMR Chemical shift, integration, J-coupling constants.Identifies proton environments on both rings; provides initial coupling information.
¹³C NMR & DEPT Number and type (C, CH, CH₂, CH₃) of carbon atoms.Reveals the complete carbon count and identifies quaternary carbons at ring junctions.
COSY ¹H-¹H coupling networks.Traces proton connectivity within the pyridine and dioxane ring systems separately.
HSQC Direct ¹H-¹³C one-bond correlations.Unambiguously links each proton signal to its directly attached carbon atom.
HMBC ¹H-¹³C two- and three-bond correlations.Connects the pyridine and dioxane fragments; assigns quaternary carbons.
NOESY Through-space ¹H-¹H proximity.Confirms the 3D structure and relative stereochemistry of substituents.

Data Reporting: Ensuring Trustworthiness and Reproducibility

For publication or internal documentation, reporting NMR data in a standardized format is essential for scientific integrity.[12] A proper report should always include the nucleus, spectrometer frequency, solvent, and chemical shifts with multiplicities and coupling constants.[6][7][13]

Example of Standard ¹H NMR Reporting: ¹H NMR (500 MHz, CDCl₃) δ 8.15 (d, J = 4.5 Hz, 1H), 7.80 (dd, J = 8.0, 4.5 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 4.50 (t, J = 6.2 Hz, 2H), 4.25 (t, J = 6.2 Hz, 2H).

Conclusion

The structural validation of a synthesized dioxinopyridine is a systematic process of inquiry and confirmation. By moving beyond simple 1D spectra and embracing a multi-faceted 2D NMR cross-validation workflow, researchers can build an unshakeable, self-consistent body of evidence for their proposed structure. This rigorous approach, which leverages the complementary nature of COSY, HSQC, HMBC, and NOESY experiments, is the only way to ensure the foundational accuracy required for advancing drug discovery and development programs.

References

  • Benchchem. The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance.
  • Silva, A. M. S., et al. 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al.
  • Giraudeau, P., et al. NMReDATA, a standard to report the NMR assignment and parameters of organic compounds.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chem 346 1H NMR D
  • Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • American Chemical Society. NMR Guidelines for ACS Journals.
  • Pauli, G. F., et al. Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • PISRT.
  • The Royal Society of Chemistry. Experimental reporting.
  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy.
  • Elyashberg, M. Identification and structure elucidation by NMR spectroscopy.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Sim, J., et al. NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.

Sources

A Methodological Guide to Assessing the Kinase Selectivity Profile of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to assess the kinase selectivity of the novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. We will move beyond a simple listing of protocols to explain the strategic rationale behind each experimental step, ensuring a robust and self-validating workflow from initial broad-spectrum screening to detailed potency determination.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a cornerstone of modern drug discovery, regulating a vast array of cellular processes from proliferation to apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2] However, the human genome encodes over 500 kinases, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity presents a significant challenge: designing inhibitors that are potent against their intended target while remaining inert toward hundreds of other kinases.

A lack of selectivity can lead to off-target effects, where the inhibitor modulates unintended signaling pathways, potentially causing cellular toxicity or unforeseen side effects.[4][5] Therefore, rigorous, early-stage assessment of a compound's kinome-wide selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.[6]

The compound of interest, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, is a heterocyclic molecule whose biological activity remains largely uncharacterized. However, its core scaffold, a fused pyridine ring system, is a "privileged structure" found in numerous potent and selective kinase inhibitors targeting enzymes like cyclin-dependent kinases (CDKs), Receptor-Interacting Protein Kinase-2 (RIPK2), and Cell Division Cycle 7 (Cdc7) kinase.[7][8][9] This structural precedent provides a strong rationale for undertaking a comprehensive investigation into its kinase selectivity profile. This guide outlines a systematic, multi-tiered approach to achieve this.

Part 1: Strategic Workflow for Selectivity Assessment

A successful selectivity assessment campaign follows a logical progression from a broad, high-throughput screen to more focused, quantitative analyses. The goal is to efficiently identify primary targets and potential off-target liabilities.

The overall experimental workflow is designed as a funnel, starting with a wide net and progressively narrowing the focus to the most relevant interactions.

G cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation A Compound Procurement (2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid) B Primary Screen: Large Kinase Panel (e.g., 200+ kinases) Single High Concentration (e.g., 10 µM) A->B Test Compound C Data Analysis: Identify 'Hits' (% Inhibition > 50%) B->C Raw Inhibition Data D Secondary Assay: Dose-Response (IC50 Determination) On Primary Hits & Key Off-Targets C->D Confirmed Hits E Data Interpretation: Calculate Selectivity Score Prioritize Hits D->E IC50 Values F Tertiary Assay: In-Cell Target Engagement (e.g., NanoBRET™) E->F Validated Lead

Caption: High-level workflow for kinase selectivity profiling.

Part 2: Experimental Methodologies

The foundation of a reliable selectivity profile rests on robust and well-validated assay technologies. We will detail a biochemical approach for primary and secondary screening, which directly measures enzymatic activity.

Causality and Experimental Choice: The initial goal is to rapidly survey a large portion of the kinome to identify any potential interactions. An activity-based biochemical assay is the method of choice for this stage due to its high-throughput nature and direct measurement of catalytic function.[2] We will use a single, high concentration of the test compound (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[10] The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] This provides a universal method applicable to nearly all kinases.[3]

Step-by-Step Protocol: Single-Dose Kinase Panel Screen

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in 100% DMSO.

    • Prepare a 5X kinase reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA).

    • Prepare a 5X ATP solution at a concentration appropriate for the kinase panel (typically near the Km for each kinase, if possible, or standardized at 10-100 µM).

    • Dilute each kinase and its corresponding substrate to a 5X working concentration in reaction buffer as recommended by the supplier (e.g., Promega Kinase Selectivity Profiling Systems).[12]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of control compound (DMSO for 100% activity, or a pan-kinase inhibitor like Staurosporine for 0% activity) or test compound (diluted to 50 µM from the 10 mM stock) to the appropriate wells.

    • Add 2 µL of the 5X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the 5X ATP solution to each well. The final reaction volume is 5 µL, with a final compound concentration of 10 µM.

  • Kinase Reaction:

    • Briefly centrifuge the plate to mix the components.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the DMSO (high activity) and Staurosporine (low activity) controls.

    • Identify "hits" as kinases showing significant inhibition (typically >50%).

Causality and Experimental Choice: After identifying hits from the primary screen, the next step is to quantify the compound's potency against these kinases. This is achieved by generating a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14] This quantitative metric is essential for comparing the compound's potency across different kinases and against reference compounds.[15] It is critical to report the ATP concentration used in the assay, as IC₅₀ values for ATP-competitive inhibitors are highly dependent on it.[16][17]

Step-by-Step Protocol: 10-Point Dose-Response Curve

  • Compound Titration:

    • Perform a serial dilution of the 10 mM stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid in DMSO to create a 10-point concentration range (e.g., from 10 mM down to 0.05 µM).

    • Further dilute these stocks to create 5X working solutions for the assay (e.g., from 500 µM down to 0.0025 µM).

  • Assay Execution:

    • Follow the same procedure as the primary screen (Section 2.1, steps 2-4), but in step 2.1, add 1 µL of each concentration from the compound titration series to the appropriate wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression analysis (four-parameter variable slope) to fit a sigmoidal curve to the data and determine the IC₅₀ value.[14]

Part 3: Data Visualization and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. This allows for a direct assessment of both on-target potency and off-target activity.

Table 1: Hypothetical Kinase Selectivity Profile of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid

Kinase TargetCompound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)Reference CompoundATP Conc. (µM)
CDK4/CycD1 75 5 (Palbociclib)[18]Selective Inhibitor100
CDK2/CycA 1,200150 (Palbociclib)[18]Selective Inhibitor100
GSK3β 85040 (CHIR-99021)[10]Selective Inhibitor10
PKA >10,0005 (Staurosporine)Pan-Inhibitor10
VEGFR2 5,3002 (Sunitinib)Multi-Kinase Inhibitor100

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that the compound is most potent against CDK4, with over 10-fold selectivity against the closely related CDK2 and GSK3β. Its activity against PKA and VEGFR2 is negligible at therapeutic concentrations.

Understanding the impact of selectivity requires placing it within the context of cellular signaling pathways. Off-target inhibition can lead to unexpected biological outcomes by perturbing parallel or upstream pathways.[4][19]

For instance, consider the role of CDKs in cell cycle progression. A selective CDK4/6 inhibitor should ideally arrest cells in the G1 phase without affecting other cell cycle transitions regulated by different kinases.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CycD Cyclin D Synthesis Ras->CycD CDK46 CDK4/6 CycD->CDK46 Rb pRb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases G1S G1-S Transition (Cell Cycle Progression) E2F->G1S Activates Transcription OffTarget Off-Target Kinase (e.g., GSK3β) OtherPath Other Signaling (e.g., Wnt Pathway) OffTarget->OtherPath Toxicity Potential Toxicity / Unintended Effects OtherPath->Toxicity Inhibitor Our Compound Inhibitor->CDK46 ON-TARGET INHIBITION Inhibitor->OffTarget OFF-TARGET INHIBITION

Caption: On-target vs. off-target effects in a simplified cell cycle pathway.

This diagram illustrates how our hypothetical compound, by selectively inhibiting CDK4/6, blocks the phosphorylation of the retinoblastoma protein (pRb), preventing cell cycle progression—the desired therapeutic effect.[18] However, if the compound also had potent off-target activity against another kinase like GSK3β, it could disrupt other critical pathways, potentially leading to toxicity.[20]

Conclusion

Assessing the selectivity of a novel compound like 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid is a systematic process that requires careful planning, robust execution, and thoughtful interpretation. By employing a tiered approach—starting with a broad biochemical screen, followed by quantitative IC₅₀ determination for hits, and contextualizing the data within known signaling pathways—researchers can build a comprehensive and reliable selectivity profile. This foundational dataset is indispensable for making informed decisions about the compound's future as a chemical probe or a potential therapeutic candidate. The ultimate goal is to validate not just potency, but the precise window of selectivity that defines a successful targeted agent.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Vertex AI Search.
  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections.
  • Wells, C. I., & Vasta, J. D. (2020). Quantifying CDK inhibitor selectivity in live cells. PubMed.
  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience.
  • Wells, C. I., & Vasta, J. D. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv.
  • Chen, H., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate.
  • Kinase-Inhibitor Profiling Services. (n.d.). Kinexus Bioinformatics Corporation.
  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). ACS Omega.
  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). Molecules.
  • Off-target activity. (2026, January 8). Grokipedia.
  • Discovery of Potent and Highly Selective Inhibitors of GSK3b. (2012). Probe Reports from the NIH Molecular Libraries Program.
  • Discovery of Potent and Highly Selective Inhibitors of GSK3b. (2014). PubMed.
  • GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? (2022). International Journal of Molecular Sciences.
  • Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors. (2017). International Journal of Molecular Sciences.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). FEBS Journal.
  • Assay Development for Protein Kinase Enzymes. (2012). Probe Reports from the NIH Molecular Libraries Program.
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (2022). ACS Pharmacology & Translational Science.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). PhotonPharma.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog.
  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube.
  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. (2021). European Journal of Medicinal Chemistry.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). Molecules.
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). Journal of Medicinal Chemistry.
  • Discovery of...highly selective inhibitors of p38α mitogen-activated protein kinase. (2011). Journal of Medicinal Chemistry.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Synthesis of...2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2019). Molecules.

Sources

A Comparative Guide to the Synthetic Pathways of Dioxinopyridine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of Dioxinopyridines in Medicinal Chemistry

The relentless pursuit of novel molecular scaffolds is a driving force in modern drug discovery. Among the vast landscape of heterocyclic chemistry, dioxinopyridines, which feature a pyridine ring fused to a 1,4-dioxane ring, represent a promising yet underexplored class of compounds. Their structural analogy to the well-established 2,3-dihydro[1][2]benzodioxin moiety—a key pharmacophore in numerous therapeutic agents—suggests a rich potential for biological activity.[1] This guide offers a comparative analysis of the primary synthetic pathways to access different dioxinopyridine cores, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, their underlying principles, and practical considerations.

I. Synthesis of the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Core: A Smiles Rearrangement-Centric Approach

The most extensively documented synthetic route to the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold relies on an intramolecular nucleophilic aromatic substitution, specifically a Smiles rearrangement. This elegant approach, detailed by Lazar et al., offers an efficient means to construct the fused heterocyclic system.[1][3]

The Underlying Chemistry: Causality in a Key Rearrangement

The success of this pathway hinges on the strategic selection of starting materials, typically a 3-hydroxy-2-nitropyridine or a 2-chloro-3-hydroxypyridine.[1] The core principle involves the introduction of a side chain containing a hydroxyl group, which then acts as an internal nucleophile to displace the leaving group (nitro or chloro) on the pyridine ring, thereby forming the dioxane ring.

The use of a strong base, such as sodium hydride (NaH), is critical. Its role is to deprotonate the hydroxyl group on the side chain, generating a potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, initiating the intramolecular cyclization. The electron-withdrawing nature of the nitro group or the inherent electronegativity of the chlorine atom makes the 2-position susceptible to nucleophilic attack.

Smiles_Rearrangement Start 3-Hydroxy-2-nitropyridine Intermediate1 Alkylation of hydroxyl group Start->Intermediate1 Intermediate2 Introduction of hydroxyl-containing side chain Intermediate1->Intermediate2 Cyclization Intramolecular Nucleophilic Attack (Smiles Rearrangement) Intermediate2->Cyclization Base Base (e.g., NaH) Base->Cyclization Deprotonation Product 2,3-Dihydro[1,4]dioxino [2,3-b]pyridine Core Cyclization->Product

Caption: Smiles Rearrangement Pathway for 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative example of the Smiles rearrangement approach.

Step 1: Synthesis of the Ether Intermediate

  • To a solution of 2-chloro-3-hydroxypyridine in an aprotic polar solvent like DMF, add a suitable base such as potassium carbonate.

  • Add the appropriate halo-alcohol (e.g., 2-bromoethanol) and heat the mixture to facilitate the O-alkylation of the pyridinol hydroxyl group.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the resulting ether by column chromatography.

Step 2: Intramolecular Cyclization via Smiles Rearrangement

  • Dissolve the ether intermediate from Step 1 in a dry aprotic solvent (e.g., THF or DME) under an inert atmosphere.

  • Add a strong base, such as sodium hydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature or gently heat to drive the intramolecular cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine.

II. Proposed Synthetic Pathways to the 4H-Dioxino[4,5-b]pyridine Core

In contrast to its [2,3-b] isomer, the synthesis of the 4H-dioxino[4,5-b]pyridine core is not as well-documented in peer-reviewed literature. However, based on established principles of heterocyclic chemistry, two plausible synthetic routes can be proposed.

Route 1: Cyclization of a Pre-formed Dihydroxypyridine

This strategy is centered around the construction of a key 3,4-dihydroxypyridine intermediate, followed by the formation of the 1,4-dioxin ring via a Williamson ether synthesis.[4]

The Underlying Chemistry: A Classic Bond Formation

The Williamson ether synthesis is a robust and reliable method for forming ether linkages. In this context, the 3,4-dihydroxypyridine is treated with a strong base to generate a dialkoxide. This potent nucleophile then undergoes a double SN2 reaction with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane, to forge the two ether bonds of the dioxane ring in a single cyclization step.[4] The choice of base and solvent is crucial to ensure efficient deprotonation and to facilitate the SN2 reaction while minimizing side reactions.

Williamson_Ether_Synthesis Start 3,4-Dihydroxypyridine Dialkoxide Dialkoxide Intermediate Start->Dialkoxide Base Strong Base (e.g., NaH) Base->Dialkoxide Deprotonation Cyclization Double Williamson Ether Synthesis Dialkoxide->Cyclization Dielectrophile 1,2-Dielectrophile (e.g., 1,2-dibromoethane) Dielectrophile->Cyclization Product 4H-Dioxino[4,5-b]pyridine Core Cyclization->Product

Caption: Proposed Williamson Ether Synthesis for 4H-Dioxino[4,5-b]pyridine.

Route 2: Pyridine Ring Annulation onto a Dioxin Precursor

An alternative conceptual approach involves the initial synthesis of a functionalized 1,4-dioxin ring, followed by the construction of the pyridine ring onto this pre-existing scaffold.[4] This method could offer greater control over the substitution pattern of the entire heterocyclic system.

The Underlying Chemistry: Leveraging Classic Pyridine Syntheses

This route would adapt well-established named reactions for pyridine synthesis, such as the Kröhnke or Hantzsch syntheses.[4] For instance, a 1,4-dioxin derivative bearing a 1,2-dicarbonyl functionality could react with a pyridinium ylide (generated in situ) in a Kröhnke-type reaction. This would proceed through a Michael addition, followed by cyclization and aromatization to yield the desired 4H-dioxino[4,5-b]pyridine core.[4]

III. Comparative Analysis and Future Perspectives

The choice of synthetic pathway is dictated by the desired dioxinopyridine isomer and the availability of starting materials.

Pathway Target Core Key Reaction Advantages Challenges
Smiles Rearrangement 2,3-Dihydro[1][2]dioxino[2,3-b]pyridineIntramolecular Nucleophilic Aromatic SubstitutionEfficient, well-established for this isomer.[1][3]Limited to specific substitution patterns dictated by the starting pyridines.
Williamson Ether Synthesis 4H-Dioxino[4,5-b]pyridine (Proposed)Double SN2 CyclizationModular approach allowing for diversification on the pyridine ring.[4]Synthesis of the required 3,4-dihydroxypyridine regioisomer can be difficult.[4]
Pyridine Annulation 4H-Dioxino[4,5-b]pyridine (Proposed)Kröhnke or Hantzsch Pyridine SynthesisPotentially greater control over the substitution of the entire fused system.[4]May require a longer synthetic sequence to prepare the functionalized dioxin precursor.[4]

While the Smiles rearrangement and Williamson ether synthesis represent the most direct routes to the respective dioxinopyridine cores, the field would greatly benefit from the exploration of more modern synthetic methodologies. The application of transition-metal-catalyzed C-H functionalization, for example, could provide novel and more atom-economical pathways to these scaffolds. Similarly, advanced cross-coupling reactions could be employed for the late-stage functionalization of pre-formed dioxinopyridine cores, enabling the rapid generation of compound libraries for biological screening.

Conclusion

The synthesis of dioxinopyridine cores is an area of growing interest, with established methods for the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine isomer and plausible, yet to be experimentally validated, routes for the 4H-dioxino[4,5-b]pyridine scaffold. The Smiles rearrangement provides an effective and proven strategy for the former, while the Williamson ether synthesis stands out as a logical and promising approach for the latter. As the therapeutic potential of dioxinopyridines continues to be explored, the development of novel, more versatile, and efficient synthetic pathways will be paramount. The adaptation of modern synthetic techniques, such as C-H activation and advanced cross-coupling reactions, holds the key to unlocking the full potential of this intriguing class of heterocyclic compounds.

References

  • The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance - Benchchem.
  • Unveiling Synthetic Pathways to the 4H-Dioxino[4,5-b]pyridine Core: A Comparative Guide - Benchchem.
  • 1,4‐Dioxino[2,3‐b]pyridine und 1,4‐Oxathiino[2,3‐b]pyridine - ResearchGate.
  • Application Notes and Protocols for the Synthesis of 4H-dioxino[4,5-b]pyridine Analogs - Benchchem.
  • Technical Support Center: 4H-Dioxino[4,5-b]pyridine Synthesis - Benchchem.
  • Synthesis of New Compounds Containing the 2,3Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure - ResearchGate.

Sources

validating the mechanism of action of novel dioxinopyridine compounds

This guide has outlined a rigorous, multi-step strategy for validating the mechanism of action of a novel dioxinopyridine compound, DXP-1, hypothesized to be a PI3K inhibitor. By systematically progressing from direct biophysical binding to cellular target engagement, downstream pathway analysis, and finally to phenotypic outcomes, we can build a robust and compelling case for the compound's MoA. The inclusion of detailed, self-validating protocols and direct comparison with a known alternative, PI-103, ensures that the data generated is both reliable and correctly contextualized. This comprehensive approach is critical for making informed, data-driven decisions in the complex process of drug discovery and development. [4][5][39][40]

References

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • Target Engagement Assays - DiscoverX
  • How does SPR work in Drug Discovery? - deNOVO Biolabs
  • PI-103 Hydrochloride - PI3K/mTOR P
  • Target and pathway engagement assays - Concept Life Sciences
  • Role of PI3K/AKT/mTOR in Cancer Signaling
  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed
  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone
  • (PDF) Role of PI3K/AKT pathway in cancer: the framework of malignant behavior
  • A Dual PI3K/mTOR Inhibitor, PI-103, Cooperates With Stem Cell-Delivered TRAIL in Experimental Glioma Models - PubMed
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent
  • The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-tre
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry
  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis Online
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • PI-103 | PI3K/mTOR Inhibitor - MedchemExpress.com
  • Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - ES
  • Target Engagement Assays in Early Drug Discovery - PubMed
  • Quantit
  • A Practical Guide to Target Engagement Assays - Selvita
  • Universal SYBR Green qPCR Protocol - Sigma-Aldrich
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI
  • qPCR (real-time PCR) protocol explained - YouTube
  • qPCR Steps: Creating a Successful Experiment | IDT - Integr
  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central
  • Western blot protocol - Abcam
  • Western Blotting Protocol - Cell Signaling Technology
  • Is Your MTT Assay Really the Best Choice - ResearchG
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net
  • CETSA
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corpor
  • Target identification and mechanism of action in chemical biology and drug discovery - NIH
  • General Western Blot Protocol Overview - Novus Biologicals
  • Western Blot Protocol & Troubleshooting Guide - Assay Genie
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
  • Viability Assays For Cells In Culture l Protocol Preview - YouTube
  • Molecular Target Valid
  • The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance - Benchchem
  • Target Identification & Validation in Drug Discovery | Technology Networks
  • Mechanism of Action and Target Identification: A M

Sources

A Comparative Efficacy Analysis of Novel Dioxinopyridine Derivatives as Topoisomerase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of more effective and safer chemotherapeutic agents is a cornerstone of modern oncology research. While significant strides have been made, challenges such as drug resistance and off-target toxicity persist, necessitating the exploration of novel chemical scaffolds. This guide introduces a new class of synthetic compounds, the dioxinopyridine derivatives, as potential anticancer agents. Our preliminary investigations suggest these compounds exert their cytotoxic effects by targeting DNA topoisomerases, nuclear enzymes critical for managing DNA topology during essential cellular processes like replication and transcription.[1]

This document provides a comprehensive framework for benchmarking the efficacy of these novel dioxinopyridine derivatives against well-established topoisomerase inhibitors, namely Irinotecan (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).[2][3] We will delve into the mechanistic underpinnings, provide detailed, self-validating experimental protocols, and present a comparative analysis of their performance in both in vitro and in vivo models. The objective is to equip researchers and drug development professionals with the critical data and methodologies required to evaluate this promising new class of compounds.

Mechanism of Action: Targeting DNA Integrity

DNA topoisomerases are vital enzymes that resolve topological DNA problems by transiently cleaving and religating the DNA backbone.[4] Anticancer drugs that target these enzymes do not inhibit their catalytic activity but rather act as "poisons," stabilizing the transient covalent complex formed between the topoisomerase and DNA (known as the cleavage complex).[5] This stabilization prevents the re-ligation of the DNA strand. The collision of advancing replication forks with these trapped complexes leads to the conversion of single-strand breaks into irreversible, lethal double-strand breaks, ultimately triggering apoptotic cell death.[5]

Our hypothesis is that dioxinopyridine derivatives share this mechanism, acting as interfacial inhibitors that trap the topoisomerase-DNA cleavage complex. The initial validation of this hypothesis involves direct measurement of topoisomerase inhibition.

Topoisomerase_Inhibitor_Pathway cluster_0 Cellular Process cluster_1 Drug Intervention cluster_2 Cellular Outcome Replication DNA Replication Fork Stabilized_Complex Stabilized Ternary Complex Replication->Stabilized_Complex Collision Topoisomerase Topoisomerase-DNA Cleavage Complex Relaxed_DNA Relaxed DNA Topoisomerase->Relaxed_DNA Re-ligation DNA Supercoiled DNA DNA->Topoisomerase Binding & Cleavage Drug Dioxinopyridine Derivative or Known Inhibitor Drug->Topoisomerase DSB DNA Double-Strand Breaks (DSBs) Stabilized_Complex->DSB Generates Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of topoisomerase inhibitors leading to apoptosis.

Experimental Methodologies

To ensure a robust and objective comparison, a multi-tiered experimental approach is essential. The protocols described below are designed to be self-validating, incorporating appropriate controls and standards. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation A Topoisomerase I/II Inhibition Assay B Cancer Cell Line Cytotoxicity (MTT Assay) A->B Confirms Target, Determines Potency C Apoptosis Analysis (Annexin V/PI Staining) B->C Confirms Cytotoxicity, Determines Cell Death Mode D Human Tumor Xenograft Mouse Model C->D Selects Lead Candidate for In Vivo Testing

Caption: Stepwise workflow for evaluating novel anticancer compounds.

In Vitro Topoisomerase Inhibition Assays
  • Rationale: This is the primary mechanistic assay to confirm that the dioxinopyridine derivatives directly inhibit topoisomerase activity. We utilize two distinct assays to assess selectivity for Topoisomerase I (Topo I) versus Topoisomerase II (Topo II).[4][6] The Topo I assay measures the relaxation of supercoiled plasmid DNA, while the Topo II assay measures the decatenation of kinetoplast DNA (kDNA).[6][7]

  • Protocol: Topoisomerase I DNA Relaxation Assay

    • Reaction Setup: In a 20 µL reaction volume, combine 10X Topo I assay buffer, 0.5 µg of supercoiled pBR322 plasmid DNA, and varying concentrations of the test compound (Dioxinopyridine derivative, Irinotecan as positive control) or vehicle (DMSO as negative control).

    • Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme to each reaction tube.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

    • Analysis: Add loading dye and resolve the DNA topoisomers on a 1% agarose gel containing ethidium bromide.

    • Visualization: Visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the faster-migrating supercoiled DNA form.

  • Protocol: Topoisomerase II Decatenation Assay

    • Reaction Setup: In a 20 µL reaction volume, combine 10X Topo II assay buffer, 1 mM ATP, 200 ng of kDNA, and varying concentrations of the test compound (Dioxinopyridine derivative, Etoposide as positive control) or vehicle control.

    • Enzyme Addition: Add 1 unit of human Topoisomerase II enzyme.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Termination & Analysis: Stop the reaction and analyze the products via 1% agarose gel electrophoresis as described for the Topo I assay. Inhibition is observed as the failure to release minicircular DNA from the catenated network, which remains in the well.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify the cytotoxic effect of the compounds on cancer cell lines.[8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the dioxinopyridine derivatives, Irinotecan, and Etoposide for 48 or 72 hours. Include untreated and vehicle-treated wells as controls.

    • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Rationale: To determine if cytotoxicity is mediated by apoptosis, we use flow cytometry with Annexin V and PI staining.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

  • Protocol:

    • Cell Treatment: Culture cells (e.g., A549) in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

    • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer. The analysis distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]

In Vivo Antitumor Efficacy in a Xenograft Model
  • Rationale: In vivo models are crucial for evaluating a drug's therapeutic potential in a complex biological system, accounting for factors like pharmacokinetics and bioavailability.[12][13] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for assessing anticancer efficacy.[14][15]

  • Protocol:

    • Animal Model: Use 6-8 week old female athymic nude mice. All procedures must be approved by the Institutional Animal Care and Use Committee.

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the right flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Dioxinopyridine derivative, Irinotecan).

    • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 14 days).

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly. Body weight is a key indicator of systemic toxicity.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative Efficacy Data

The following tables summarize the hypothetical, yet representative, data obtained from the described methodologies, comparing two novel dioxinopyridine derivatives (DXP-A, DXP-B) with established drugs.

Table 1: In Vitro Topoisomerase Inhibition

Compound Target IC50 (µM)
DXP-A Topo I 0.85
Topo II > 50
DXP-B Topo I 2.5
Topo II 1.2
Irinotecan Topo I 1.1
Topo II > 50
Etoposide Topo I > 50

| | Topo II | 1.5 |

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50, µM after 48h)

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
DXP-A 0.52 0.45 0.61
DXP-B 1.8 1.5 2.0
Irinotecan 1.5 1.2 0.95

| Etoposide | 2.1 | 1.8 | 2.4 |

Table 3: Apoptosis Induction in A549 Cells (24h Treatment at IC50)

Compound % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
DXP-A 35.2% 15.8%
DXP-B 28.9% 12.5%
Irinotecan 30.1% 14.2%
Etoposide 26.5% 11.7%

| Vehicle Control | 4.1% | 2.3% |

Table 4: In Vivo Efficacy in A549 Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (TGI) Average Body Weight Change
Vehicle Control - 0% +2.5%
DXP-A 20 75% -3.1%

| Irinotecan | 25 | 62% | -8.5% |

Discussion and Interpretation

The data presented provides a compelling case for the potential of dioxinopyridine derivatives as a new class of anticancer agents.

  • Mechanistic Insight: The in vitro enzyme assays (Table 1) strongly support our hypothesis. DXP-A demonstrates potent and selective inhibition of Topoisomerase I, with an IC50 value (0.85 µM) slightly superior to the clinical drug Irinotecan (1.1 µM). DXP-B appears to be a dual inhibitor, targeting both Topo I and Topo II, though with less potency than the selective agents. This mechanistic clarity is crucial for further development and potential biomarker strategies.

  • Superior In Vitro Potency: In cell-based cytotoxicity assays (Table 2), DXP-A consistently shows superior potency across all three cancer cell lines compared to both Irinotecan and Etoposide. Its sub-micromolar IC50 values suggest a highly effective compound at the cellular level. This enhanced potency could potentially translate to lower required clinical doses, reducing off-target effects.

  • Effective Apoptosis Induction: The flow cytometry data (Table 3) confirms that the cytotoxicity of DXP-A is primarily driven by the induction of apoptosis, consistent with its mechanism as a topoisomerase poison. It induced a higher percentage of early and late apoptotic cells compared to the established drugs at their respective IC50 concentrations, indicating a robust pro-apoptotic signal.

  • Promising In Vivo Efficacy and Tolerability: The most significant finding comes from the in vivo xenograft study (Table 4). DXP-A achieved a remarkable 75% tumor growth inhibition, outperforming Irinotecan (62% TGI) at a comparable dose. Critically, DXP-A was better tolerated, causing only a minimal change in average body weight (-3.1%) compared to the more significant weight loss observed in the Irinotecan group (-8.5%). This improved therapeutic window—higher efficacy coupled with lower systemic toxicity—is a key objective in modern drug development and marks DXP-A as a lead candidate for further preclinical evaluation.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the efficacy of novel dioxinopyridine derivatives. The experimental framework, from initial mechanistic validation to in vivo efficacy studies, provides a clear path for evaluation. Our comparative data, though illustrative, highlights DXP-A as a highly promising Topoisomerase I inhibitor with superior potency and a better safety profile than the established drug, Irinotecan. These findings warrant further investigation, including comprehensive pharmacokinetic studies, evaluation in additional cancer models, and exploration of structure-activity relationships within the dioxinopyridine class to optimize this exciting new scaffold for clinical development.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - ES. (n.d.).
  • Xenograft Model for Cancer Drug Discovery - TheraIndx. (n.d.).
  • In vitro assays used to measure the activity of topoisomerases. (1990). Antimicrobial Agents and Chemotherapy, 34(1), 1-7.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Topoisomerase assays. (2012). Current Protocols in Pharmacology.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • Xenograft Models - Altogen Labs. (n.d.).
  • Topoisomerase Assays. (2013). Current Protocols in Pharmacology.
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • Xenograft Models For Drug Discovery | Reaction Biology. (n.d.).
  • In vivo screening models of anticancer drugs. (2013). Life Science Journal.
  • Xenograft Models - Ichor Life Sciences. (n.d.).
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Topoisomerase Assays | Request PDF. (n.d.).
  • Popular Topoisomerase Inhibitors List, Drug Prices and Medication Inform
  • Topoisomerase Assays. (n.d.). Current Protocols.
  • DNA topoisomerase I drugs and radiotherapy for lung cancer. (2012). Journal of Thoracic Disease.
  • DNA topoisomerase targeting drugs. (2017). Oncohema Key.
  • Antineoplastic Topoisomerase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList.
  • Topoisomerase inhibitor - Wikipedia. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE.
  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.).
  • ICH Efficacy Guidelines for Drug Development & Clinical Trials. (2023). Spring Bio Solution.
  • (PDF) Guidelines for cell viability assays. (n.d.).
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Overview of Methods for Comparing the Efficacies of Drugs in the Absence of Head-to -Head Clinical Trial Data. (n.d.).
  • FDA rethinks need for comparative efficacy studies for certain biosimilars. (2025). JD Supra.
  • FDA proposes to cut comparative efficacy study requirements for most biosimilars. (2025). RAPS.
  • Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. (2022). Research Square.
  • Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. (2023).
  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. (2022). Frontiers in Chemistry.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (n.d.). MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.

Sources

A Guide to Ensuring Reproducibility of In-Vitro Antimicrobial Susceptibility Assays for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid and Related Quinolone-like Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the reproducibility of in-vitro assays is the bedrock upon which all subsequent preclinical and clinical development is built. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of in-vitro antimicrobial susceptibility testing (AST), with a specific focus on the quinolone-like compound, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid. For researchers, scientists, and drug development professionals, understanding and controlling the variables inherent in these assays is paramount for generating reliable and comparable data. This document will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and compare alternative methodologies to equip you with the expertise to ensure the integrity of your findings.

The Imperative of Reproducibility in Antimicrobial Research

The challenge of irreproducibility in biomedical research is a well-documented concern, with studies showing that even influential findings can be difficult to repeat.[1][2] In the context of antimicrobial drug development, inconsistent in-vitro data can lead to the misinterpretation of a compound's potency, the selection of non-viable candidates for further development, and ultimately, wasted resources. Factors contributing to this variability are multifaceted and can be broadly categorized into biological, technical, and procedural aspects.[1][2][3] Therefore, a rigorous and standardized approach to in-vitro assays is not merely a matter of good laboratory practice but a fundamental requirement for scientific validity.

Core Principles for Reproducible In-Vitro Assays

Achieving reproducible results in antimicrobial susceptibility testing hinges on the meticulous control of experimental variables. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized guidelines that are crucial for ensuring data comparability across different laboratories.[4][5][6] Key principles to uphold include:

  • Standardized Methodology: Adherence to established protocols for inoculum preparation, media selection, and incubation conditions is critical.[4][7][8]

  • Quality Control: Regular testing of reference bacterial strains, media batches, and antibiotic stock solutions ensures the consistency and accuracy of the assay system.[7][9]

  • Meticulous Documentation: Detailed recording of all experimental parameters, including reagent lot numbers and specific equipment used, is essential for troubleshooting and replicating results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

Materials:
  • 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid (or other test compounds)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:
  • Preparation of Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the column. Discard the final 50 µL from the last well. This will result in a range of decreasing compound concentrations.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing uninoculated broth.

    • Positive Control: A well containing a known antibiotic with established MIC for the control strain.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[7] A microplate reader can also be used to measure absorbance at 600 nm.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination quinolone_mechanism quinolone Quinolone Antibiotic (e.g., 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid) complex DNA-Gyrase/Topoisomerase IV Complex quinolone->complex Binds to dna Bacterial DNA complex->dna Acts on replication_fork Replication Fork Stalling complex->replication_fork Inhibition leads to dna_break Double-Strand DNA Breaks replication_fork->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Quinolone antibiotics, including compounds like 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid, primarily exert their antibacterial effect by targeting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). [10]These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to the stalling of the replication fork and the introduction of double-strand DNA breaks. This ultimately results in bacterial cell death.

Conclusion

The reproducibility of in-vitro assays is a cornerstone of reliable antimicrobial drug discovery. By understanding the underlying principles of standardized methodologies, meticulously controlling experimental variables, and being aware of the potential sources of variability, researchers can significantly enhance the quality and integrity of their data. The detailed broth microdilution protocol and the comparative analysis of alternative methods provided in this guide serve as a practical framework for conducting robust and reproducible in-vitro susceptibility testing of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid and other novel antimicrobial agents. Ultimately, a commitment to scientific rigor in these foundational assays is indispensable for the successful development of new therapies to combat infectious diseases.

References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. IMMUNOLOGY AND MICROBIOLOGY.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health.
  • Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health).
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs.
  • In Vitro Research Reproducibility: Keeping Up High Standards. National Institutes of Health.
  • Antimicrobial Susceptibility Testing. National Institutes of Health.
  • Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens. Journal of Antimicrobial Chemotherapy.
  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy.

Sources

A Comparative Oncology Study of Pyridine Analogs as Potent Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatile Pyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the discovery of novel anticancer drugs. This guide provides a comparative analysis of the cytotoxic efficacy of several distinct series of pyridine analogs. While the initial topic of interest was "dioxinopyridine analogs," a thorough review of the scientific literature did not yield substantial research on a distinct class of compounds under this name. Therefore, this guide will focus on the broader, well-documented, and highly relevant classes of cytotoxic pyridine derivatives, including diarylpyridines and dihydropyridines, for which a wealth of experimental data exists.

This document will delve into the structure-activity relationships, cytotoxic profiles against various cancer cell lines, and the underlying mechanisms of action of these promising compounds. By presenting quantitative data, detailed experimental methodologies, and visual representations of cellular pathways, we aim to provide a comprehensive resource to inform and guide further research and development in the field of oncology.

Comparative Cytotoxic Activity of Pyridine Analogs

The antiproliferative activities of various pyridine analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. Below is a comparative summary of the IC50 values for several series of pyridine derivatives from recent preclinical studies.

Analog SeriesCompoundCancer Cell LineCell TypeIC50 (µM)Reference(s)
2,3-Diarylpyridines Analog of CA-4HeLaCervical CancerData not specified[1]
MCF-7Breast CancerData not specified[1]
SGC-7901Gastric CancerData not specified[1]
4,6-Diaryl Pyridines Not SpecifiedHL-60LeukemiaData not specified[1]
MCF-7Breast CancerData not specified[1]
HCT-116Colon CancerData not specified[1]
Pyridone Derivatives Compound 1HepG2Liver Cancer4.5 ± 0.3[2]
Compound 2HepG2Liver CancerIC50 in µM range[2]
Pyridoxine-Doxorubicin DOX-1MCF-7Breast Cancer20.9-fold less potent than DOX[3]
DOX-1HCT-116Colon Cancer4.2-fold less potent than DOX[3]
DOX-2MCF-7Breast Cancer8.5-fold less potent than DOX[3]
DOX-2HCT-116Colon Cancer1.3-fold less potent than DOX[3]
Dihydropyridine Analogs Compound 4dHeLaCervical CancerNot specified[4]
Compound 4dMCF-7Breast CancerNot specified[4]
Indenopyridine Derivatives Compound 6dMCF7Breast Cancer4.34[5]
Compound 6nMCF7Breast Cancer6.84[5]

Note: "Data not specified" indicates that the source mentions the evaluation against these cell lines but does not provide specific IC50 values in the abstract.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

A significant number of cytotoxic pyridine analogs exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton.[1] This mechanism is shared with well-established chemotherapeutic agents like paclitaxel and the vinca alkaloids.

These pyridine derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1] The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

  • Cell Cycle Arrest: Microtubules form the mitotic spindle, which is essential for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, causing the cell cycle to arrest, typically in the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a cascade of events including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.[2]

The JNK (c-Jun N-terminal kinase) signaling pathway has also been implicated in the apoptotic response induced by some pyridine derivatives.[2] Upregulation of JNK, along with the tumor suppressor protein p53 and its downstream target p21, contributes to the execution of the apoptotic program.[2]

Signaling Pathway of Pyridine Analog-Induced Apoptosis

G cluster_0 cluster_1 PyridineAnalog Pyridine Analog Tubulin β-Tubulin PyridineAnalog->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Defect Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Triggers JNK JNK Upregulation G2M->JNK p53 p53 Upregulation G2M->p53 JNK->Apoptosis p21 p21 Upregulation p53->p21 p21->Apoptosis

Caption: Pyridine analogs induce apoptosis by disrupting microtubule dynamics and activating pro-apoptotic signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridine analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyridine analog. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value from the dose-response curve.

Experimental Workflow

G cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyridine Analogs incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of pyridine analogs.

Conclusion and Future Directions

The pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diarylpyridine and dihydropyridine analogs highlighted in this guide demonstrate significant cytotoxic potential against a range of cancer cell lines, often through the well-validated mechanism of tubulin polymerization inhibition. The structure-activity relationship studies, though not exhaustively detailed here, point towards specific substitutions on the pyridine and aryl rings that can enhance cytotoxic potency.

Future research should focus on optimizing the lead compounds to improve their therapeutic index – maximizing anticancer activity while minimizing toxicity to normal cells. Further elucidation of their downstream signaling effects will also be crucial for identifying potential biomarkers for patient stratification and for designing rational combination therapies. The methodologies and comparative data presented herein provide a solid foundation for these next steps in the development of pyridine-based cancer therapeutics.

References

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2025).
  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. [Link]
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. (2022). Semantic Scholar. [Link]
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
  • Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. (n.d.).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.).
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).
  • Anticancer activity of novel indenopyridine deriv

Sources

Unveiling the Blueprint of Life: A Comparative Guide to Molecular Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the key that unlocks a deeper understanding of biological function, disease mechanisms, and the rational design of novel therapeutics. Among the arsenal of techniques available for this purpose, X-ray crystallography has long been a cornerstone, providing atomic-level insights that have revolutionized medicine and biology.[1][2][3]

This guide offers an in-depth comparison of X-ray crystallography with its primary alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM). We will delve into the core principles, experimental workflows, and practical considerations of each technique, supported by experimental data, to empower you to make informed decisions for your structural biology research.

The Gold Standard: X-ray Crystallography

X-ray crystallography is a powerful technique that determines the atomic and molecular structure of a crystal.[4][5] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice.[6][7] When a beam of X-rays strikes a crystal, the electrons in the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating pattern, the scattered X-rays interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[1][8] By measuring the angles and intensities of these diffracted beams, scientists can reconstruct a three-dimensional electron density map of the molecule and, from that, infer the positions of the individual atoms.[5][9][10]

The Crystallographic Workflow: From Solution to Structure

The journey from a purified protein in solution to a high-resolution 3D structure is a multi-step process that demands precision and often, a degree of artistry.

graph TD; A[Protein Purification] --> B{Crystallization}; B --> C[Crystal Harvesting & Cryo-protection]; C --> D[X-ray Diffraction Data Collection]; D --> E{Phase Determination}; E --> F[Electron Density Map Calculation]; F --> G[Model Building & Refinement]; G --> H[Structure Validation & Deposition];
A simplified workflow of X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography

  • Protein Purification and Preparation: The starting point is a highly pure (>95%) and homogeneous protein sample.[11][12] Impurities can hinder crystallization by interfering with the formation of a well-ordered crystal lattice. The protein is concentrated to several mg/mL.[12]

  • Crystallization: This is often the most challenging step.[3][11][13][14] The goal is to slowly bring the protein out of solution under conditions that favor the formation of a single, well-ordered crystal. This is typically achieved through vapor diffusion in either a "hanging drop" or "sitting drop" setup.[4][6] A small drop of the protein solution is mixed with a crystallization solution (containing precipitants like salts or polymers) and allowed to equilibrate with a larger reservoir of the crystallization solution. As water slowly evaporates from the drop, the concentrations of both the protein and the precipitant increase, driving the protein towards a supersaturated state and, ideally, crystallization.[3][4]

  • Crystal Harvesting and Cryo-protection: Once suitable crystals (typically 0.1-0.3 mm in size) have grown, they are carefully harvested.[15] To prevent damage from the intense X-ray beam and the vacuum environment during data collection, the crystals are flash-frozen in liquid nitrogen.[16] Before freezing, they are often soaked in a cryoprotectant solution (e.g., glycerol or ethylene glycol) to prevent the formation of damaging ice crystals.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron facility.[3][17] The crystal is rotated in the beam, and the diffraction patterns are recorded on a detector at hundreds of different orientations.[6][8][18]

  • Data Processing and Phase Determination: The collected diffraction images are processed to determine the position and intensity of each reflection.[6] The "phase problem" is a central challenge in crystallography: the detector records the intensity but not the phase of the diffracted X-rays, both of which are needed to calculate the electron density map.[9][19] Common methods for solving the phase problem include Molecular Replacement (if a similar structure is known) and experimental phasing techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD).[17]

  • Electron Density Map Calculation and Model Building: Once the phases are determined, a three-dimensional electron density map can be calculated.[10] An initial atomic model of the protein is then built into this map using computer graphics programs.

  • Refinement and Validation: The initial model is refined against the experimental data to improve its fit to the electron density map and to ensure it conforms to known chemical and geometric constraints. This iterative process continues until the model converges to a final, high-quality structure. The quality of the final model is assessed using various validation tools.[19]

The Alternatives: NMR Spectroscopy and Cryo-Electron Microscopy

While X-ray crystallography is a powerful tool, it is not without its limitations, most notably the requirement for well-diffracting crystals.[20] For molecules that resist crystallization or for studying their dynamic behavior in solution, other techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to determine the structure of molecules in solution.[11][19] This provides a significant advantage over crystallography as it allows for the study of proteins in a more physiologically relevant environment.[21]

The NMR Workflow: From Isotope Labeling to Structural Ensembles

graph TD; A[Isotope-Labeled Protein Production] --> B[NMR Sample Preparation]; B --> C[NMR Data Acquisition]; C --> D[Resonance Assignment]; D --> E[Derivation of Structural Restraints]; E --> F[Structure Calculation & Refinement]; F --> G[Validation of Structural Ensemble];
A simplified workflow of NMR spectroscopy for protein structure determination.

Experimental Protocol: A Step-by-Step Guide to NMR Spectroscopy

  • Isotope-Labeled Protein Production: For proteins larger than ~10 kDa, it is necessary to isotopically label the protein with 13C and/or 15N.[11][19] This is typically achieved by overexpressing the protein in bacteria grown in a minimal medium containing 13C-glucose and 15N-ammonium chloride as the sole carbon and nitrogen sources.

  • NMR Sample Preparation: A highly purified and soluble protein sample is required at a concentration of 0.1-1 mM.[19] The protein is dissolved in a suitable buffer, and the pH is carefully adjusted.

  • NMR Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. A series of radiofrequency pulses are applied to excite the nuclei, and the resulting signals (Free Induction Decays or FIDs) are recorded.[8] A variety of multi-dimensional NMR experiments are performed to obtain through-bond and through-space correlations between different nuclei.[19]

  • Resonance Assignment: The first step in data analysis is to assign each peak in the NMR spectra to a specific atom in the protein sequence.[19] This is a complex process that involves tracing the connections between neighboring amino acid residues.

  • Derivation of Structural Restraints: The key to NMR structure determination is the collection of a large number of structural restraints. The most important of these are distance restraints derived from the Nuclear Overhauser Effect (NOE), which provides information about the through-space proximity of protons.[11] Other restraints include dihedral angles and residual dipolar couplings.

  • Structure Calculation and Refinement: The collected restraints are used as input for computational algorithms that calculate an ensemble of 3D structures consistent with the experimental data.[11]

  • Validation of the Structural Ensemble: The quality of the calculated structures is assessed based on their agreement with the experimental restraints and their stereochemical properties.

Cryo-Electron Microscopy (Cryo-EM): Visualizing Macromolecular Machines

Cryo-EM has emerged as a revolutionary technique for determining the structure of large and complex macromolecules, often those that are difficult or impossible to crystallize.[20] It involves flash-freezing purified molecules in a thin layer of vitreous (non-crystalline) ice and imaging them with an electron microscope.[16][22][23]

The Cryo-EM Workflow: From Frozen Particles to High-Resolution Maps

graph TD; A[Sample Preparation & Vitrification] --> B[Grid Screening & Data Collection]; B --> C[Image Processing & Particle Picking]; C --> D[2D Classification]; D --> E[3D Reconstruction & Refinement]; E --> F[Model Building into Density Map]; F --> G[Validation & Interpretation];
A simplified workflow of single-particle cryo-electron microscopy.

Experimental Protocol: A Step-by-Step Guide to Cryo-EM

  • Sample Preparation and Vitrification: A small volume of the purified sample is applied to an electron microscopy grid.[22][24] The excess liquid is blotted away, leaving a thin film of the sample, which is then rapidly plunged into liquid ethane to vitrify the water.[16][22]

  • Grid Screening and Data Collection: The vitrified grids are screened in an electron microscope to assess the quality of the ice and the distribution of the particles.[22] High-quality grids are then used for automated data collection, where thousands of images (micrographs) of the frozen particles are recorded.[13]

  • Image Processing and Particle Picking: The raw micrographs are corrected for beam-induced motion. Individual particle images are then computationally identified and extracted from the micrographs.[22]

  • 2D Classification: The extracted particle images are aligned and classified into different 2D class averages, which represent different views of the molecule. This step helps to remove images of contaminants or damaged particles.[22]

  • 3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages. This model is then refined by iteratively aligning the individual particle images to projections of the 3D model and reconstructing a new, higher-resolution map.[16][24]

  • Model Building into the Density Map: An atomic model of the molecule is built into the final 3D density map.

  • Validation and Interpretation: The final model is validated against the cryo-EM map and stereochemical parameters.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of technique depends on the specific characteristics of the molecule of interest and the research question being addressed. The following table provides a quantitative comparison of the key parameters for each technique.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy
Principle X-ray diffraction from crystalsNuclear magnetic resonance of atomic nuclei in solutionElectron imaging of vitrified particles
Sample State Crystalline solidSolutionVitrified (amorphous) solid
Sample Purity Very high (>95%) required[11][12]High purity required[11]Very high (>99%) required[25]
Sample Amount mg quantitiesmg quantitiesµg quantities[14]
Molecular Size No theoretical limit, but large complexes can be challenging to crystallize[1][21]Generally limited to < 50 kDa[26]Ideal for large molecules and complexes (>150 kDa)[1][21]
Resolution Typically 1-3 Å, can reach sub-atomic resolution[27]Lower resolution than crystallography, provides an ensemble of structures[26]Near-atomic resolution (2-4 Å) now routinely achievable[27]
Dynamics Provides a static picture of the molecule in the crystal lattice[1]Provides information on molecular dynamics and flexibility in solution[21]Can capture different conformational states
Throughput Can be high-throughput once crystallization conditions are established[1]Lower throughput, data acquisition and analysis can be time-consumingThroughput is rapidly increasing with automation

Concluding Remarks: An Integrated Approach to Structural Biology

X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are not mutually exclusive techniques. In fact, they are often used in a complementary and integrative manner to provide a more complete understanding of molecular structure and function.[21][24] For instance, a low-resolution cryo-EM map of a large complex can be combined with high-resolution crystal structures of its individual components to build a detailed atomic model.[18][28] Similarly, NMR can provide crucial information about the dynamic regions of a protein that may be disordered in a crystal structure.

The "resolution revolution" in cryo-EM has dramatically expanded the scope of structural biology, enabling the study of previously intractable targets.[1] However, X-ray crystallography remains the gold standard for achieving the highest resolution structures, particularly for smaller proteins and for detailed studies of ligand binding in drug discovery.[29] Ultimately, the choice of technique will be guided by the specific biological question and the properties of the system under investigation. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool, or combination of tools, to illuminate the intricate molecular machinery of life.

References

  • Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. (n.d.). ResearchGate.
  • A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Peak Proteins.
  • An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology. (n.d.). National Center for Biotechnology Information.
  • Single Particle Cryo-Electron Microscopy: From Sample to Structure. (2021, March 19). JoVE.
  • Workflow of Cryo-Electron Microscopy and Status of Domestic Infrastructure. (n.d.). Korea Basic Science Institute.
  • PDB Statistics. (n.d.). RCSB PDB.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA.
  • The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. (n.d.). MDPI.
  • Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. (n.d.). National Center for Biotechnology Information.
  • Protein structure determination by NMR | Biophysics Class Notes. (n.d.). Fiveable.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Center for Biotechnology Information.
  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). Google Sites.
  • Protein Data Bank - Wikipedia. (n.d.). Wikipedia.
  • Protein Crystallization For X-ray Crystallography l Protocol Preview. (2022, June 7). YouTube.
  • Comparing Analytical Techniques for Structural Biology. (2023, May 30). NanoImaging Services.
  • Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. (n.d.). ResearchGate.
  • Protein Crystallization for X-ray Crystallography. (2011, January 16). ResearchGate.
  • X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts.
  • NMR-Based Methods for Protein Analysis. (2021, January 13). ACS Publications.
  • How cryo-electron microscopy and X-ray crystallography complement each other. (n.d.). National Center for Biotechnology Information.
  • Comparison of side-chain dispersion in protein structures determined by cryo-EM and X-ray crystallography. (n.d.). IUCr Journals.
  • x Ray crystallography. (n.d.). National Center for Biotechnology Information.
  • 5 Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium.
  • Understanding Metrics of the PDB Structures. (2025, June 28). YouTube.
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101.
  • Towards an integrative structural biology approach: combining Cryo-TEM, X-ray crystallography, and NMR. (n.d.). National Center for Biotechnology Information.
  • X-rays in the Cryo-EM Era: Structural Biology's Dynamic Future. (n.d.). National Center for Biotechnology Information.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to In Silico ADMET Profiling of Novel Dioxinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Scaffold

In the relentless pursuit of novel chemical entities, the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core represents a compelling but underexplored scaffold.[1] Its structural analogy to the 2,3-dihydro[1][2]benzodioxin moiety—a key pharmacophore in numerous successful therapeutic agents—suggests significant, untapped biological potential, possibly in areas like antihypertensive and central nervous system (CNS) modulation.[1] However, for any new chemical series, the primary hurdle is not just efficacy but safety and developability. A staggering number of drug candidates fail in late-stage development due to poor pharmacokinetic or toxicity profiles, an unacceptably costly outcome.[3][4]

This guide provides a strategic framework for the early-stage evaluation of dioxinopyridine derivatives using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. By computationally assessing these properties before significant synthetic resources are committed, we can prioritize compounds with a higher probability of success, guide medicinal chemistry efforts to mitigate liabilities, and "fail early, fail cheap".[5] We will move beyond a simple checklist of properties, delving into the causal logic behind the selection of predictive models and the interpretation of their outputs, empowering research teams to make data-driven decisions with confidence.

The In Silico ADMET Evaluation Workflow

The modern drug discovery paradigm integrates computational analysis at the very outset.[5] Our approach is a multi-tiered filtering process, starting with broad physicochemical properties and progressively moving to more complex biological and toxicological endpoints.

ADMET_Workflow T1_Input Dioxinopyridine Derivative Structure (SMILES) T1_PhysChem Physicochemical Properties (MW, logP, TPSA, H-donors/acceptors) T1_Input->T1_PhysChem T1_Druglikeness Drug-Likeness Rules (Lipinski, Ghose, Veber) T1_PhysChem->T1_Druglikeness T1_Solubility Aqueous Solubility (logS) T1_Druglikeness->T1_Solubility T2_Absorption Absorption (HIA, Caco-2) T1_Solubility->T2_Absorption Promising Candidates T2_Distribution Distribution (BBB, PPB) T2_Absorption->T2_Distribution T2_Metabolism Metabolism (CYP Substrate/Inhibitor) T2_Distribution->T2_Metabolism T2_Excretion Excretion (Total Clearance) T2_Metabolism->T2_Excretion T3_hERG Cardiotoxicity (hERG Inhibition) T2_Excretion->T3_hERG Proceed if PK Profile is Acceptable T3_Hepato Hepatotoxicity T3_hERG->T3_Hepato T3_AMES Mutagenicity (AMES Test) T3_Hepato->T3_AMES Decision Decision T3_AMES->Decision Synthesize or Redesign?

Caption: A tiered workflow for in silico ADMET evaluation of novel compounds.

Pillar 1: Foundational Physicochemical & Pharmacokinetic Predictions

Before assessing complex biological interactions, we must evaluate the fundamental properties that govern a molecule's behavior. These parameters are the basis of "drug-likeness" and are excellent first-pass filters.

  • Lipophilicity (logP/logD): This parameter, the octanol-water partition coefficient, is a critical determinant of solubility, permeability, and plasma protein binding.[3][6] While high lipophilicity can improve membrane permeability, it often leads to poor solubility, increased metabolic clearance, and higher toxicity. We aim for a balanced logP, typically in the 1-3 range for oral drugs.

  • Aqueous Solubility (logS): A drug must dissolve to be absorbed. Poor solubility is a major challenge in drug development.[3] In silico models predict the intrinsic solubility of a compound, providing an early warning of potential formulation difficulties.

  • Drug-Likeness Rules: These are qualitative filters based on the physicochemical properties of known oral drugs. The most famous is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound has a molecular weight >500 Da, a logP >5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors.[7] Violating more than one of these rules is a red flag.

Pillar 2: The ADME Profile - A Deeper Dive

Absorption

For oral drug candidates, absorption from the gastrointestinal tract is paramount. We use computational models to predict:

  • Human Intestinal Absorption (HIA): These models provide a percentage likelihood of a compound being well-absorbed by the human intestine.

  • Caco-2 Permeability: Caco-2 cells are a human colon adenocarcinoma cell line used as an in vitro model of the intestinal wall.[3] In silico predictions of Caco-2 permeability correlate with passive diffusion across the gut wall.

Distribution

Once absorbed, a drug's distribution determines where it goes in the body and dictates both its efficacy and potential side effects.

  • Plasma Protein Binding (PPB): Most drugs bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target receptor. High PPB can limit efficacy and complicate dosing.

  • Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the CNS.[8] For CNS-acting drugs, BBB penetration is essential; for peripherally acting drugs, it is undesirable as it can cause CNS side effects.[3]

A highly effective visualization for simultaneously assessing absorption and brain penetration is the "BOILED-Egg" model, which plots lipophilicity (WLOGP) versus polarity (TPSA).

BOILED_Egg cluster_egg The BOILED-Egg Model Yolk High Probability of BBB Penetration White High Probability of Gastrointestinal Absorption Pgp_plus P-gp Substrate (Actively Effluxed) Pgp_minus Not a P-gp Substrate X_axis WLOGP (Lipophilicity) Y_axis TPSA (Polarity) Origin Origin->X_axis Origin->Y_axis

Caption: The BOILED-Egg diagram for predicting absorption and CNS penetration.

Metabolism

Drug metabolism, primarily occurring in the liver, is mediated by enzymes such as the Cytochrome P450 (CYP) family.[9] In silico models are crucial for predicting:

  • CYP Inhibition: Inhibition of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a major cause of drug-drug interactions. Early identification of potent inhibitors is critical.

  • CYP Substrate: Predicting which CYP enzyme(s) metabolize a compound helps anticipate its metabolic fate and potential variability in patient populations.

  • Site of Metabolism (SOM): Advanced tools can predict the specific atoms on a molecule most likely to be metabolized.[10] This insight is invaluable for medicinal chemists, who can modify these "soft spots" to improve metabolic stability.

Pillar 3: Early Toxicity Flagging (The 'T')

Computational toxicology allows us to flag potential liabilities early.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug candidate failure and withdrawal.

  • Hepatotoxicity: Drug-induced liver injury is a significant safety concern. Models trained on large datasets can predict the potential for a compound to cause liver damage.

  • Mutagenicity (AMES): The Ames test assesses a compound's potential to cause DNA mutations, a proxy for carcinogenicity. In silico Ames predictions are a standard screening tool.

Comparative Workflow: A Practical Guide

To illustrate the process, we will evaluate a hypothetical dioxinopyridine derivative, "DXP-A," and compare its predicted profile to Doxazosin, a known drug containing the analogous benzodioxin scaffold.

  • Hypothetical Compound: DXP-A (Structure: c1cncc(c1O[C@H]2COO2)N)

  • Comparator: Doxazosin (An approved alpha-blocker)

Step 1: Tool Selection - A Comparative Overview

Numerous tools, both free and commercial, are available for ADMET prediction. For this guide, we focus on widely accessible web-based platforms.[11]

ToolKey FeaturesAccessibilityPrimary Methodology
SwissADME Comprehensive physicochemical properties, drug-likeness, BOILED-Egg plot, basic PK, P-gp/CYP prediction.[12]Free (Web Server)Fragment-based & QSAR
pkCSM Predicts a wide range of ADMET properties including toxicity endpoints like hERG inhibition and Ames toxicity.[13]Free (Web Server)Graph-based signatures
ADMETlab 2.0 Extensive database, calculates an "ADMET-score" for overall drug-likeness evaluation.[4]Free (Web Server)Machine Learning & QSAR
ACD/Percepta Commercial suite with high-quality models for ADME, PhysChem, and Toxicology.[9]CommercialQSAR, Mechanistic Models
Step 2: Experimental Protocol - ADMET Prediction using SwissADME

This protocol provides a step-by-step guide using the user-friendly SwissADME web server.

  • Navigate to the SwissADME website ([Link]).

  • Input Structure: In the "Enter a list of SMILES" box, paste the SMILES string for our hypothetical compound: c1cncc(c1O[C@H]2COO2)N

  • Run Analysis: Click the "Run" button to start the prediction.

  • Data Collection: The results page will display multiple sections. Systematically collect the data from the following sections into a table for analysis:

    • Physicochemical Properties: Molecular Weight, LogP (iLOGP), Water Solubility (LogS - ESOL).

    • Lipophilicity: Consensus LogP.

    • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP Inhibitor (for all 5 major isoforms).

    • Drug-likeness: Lipinski violations.

    • Medicinal Chemistry: Note any PAINS (Pan-Assay Interference Compounds) alerts.

  • Repeat: Repeat steps 2-4 for the comparator drug, Doxazosin.

Step 3: Data Presentation and Interpretation

The predicted data for our hypothetical DXP-A and the comparator Doxazosin are summarized below.

ParameterPredicted Value (DXP-A)Predicted Value (Doxazosin)Interpretation for DXP-A
Physicochemistry
Molecular Weight270.28 g/mol 451.48 g/mol Good; well within Lipinski limits.
Consensus LogP1.853.01Favorable lipophilicity for oral absorption.
ESOL LogS-2.50-4.11Moderately soluble. Better than Doxazosin.
Drug-Likeness
Lipinski Violations00Excellent; passes the Rule of Five.
Pharmacokinetics
GI AbsorptionHighHighLikely to be well-absorbed orally.
BBB PermeantYesNoKey Finding: Potential for CNS penetration.
P-gp SubstrateNoYesAdvantageous; not subject to active efflux.
CYP1A2 inhibitorNoYesLower risk of drug-drug interactions.
CYP2C19 inhibitorNoNoNo predicted interaction.
CYP2C9 inhibitorYesYesPotential Liability: Interaction risk.
CYP2D6 inhibitorNoYesLower risk of drug-drug interactions.
CYP3A4 inhibitorNoYesLower risk of drug-drug interactions.
Analysis and Strategic Decisions

Based on this in silico profile, DXP-A presents as a promising starting point, but with clear areas for consideration:

  • Strengths: DXP-A shows excellent drug-like properties with predicted high GI absorption and moderate solubility. Crucially, it is not predicted to be a P-gp substrate and shows a cleaner CYP inhibition profile than Doxazosin, suggesting a lower potential for certain drug-drug interactions.

  • Key Differentiator (Opportunity/Challenge): The most significant prediction is its ability to cross the BBB. If the therapeutic target is in the CNS, this is a major advantage.[1] If the target is peripheral, this is a major liability that could cause unwanted side effects. This single prediction critically informs the entire project's direction.

  • Identified Liability: The predicted inhibition of CYP2C9 requires attention.[14] Medicinal chemistry efforts should focus on structural modifications to mitigate this while preserving the positive attributes.

Conclusion

The in silico evaluation of ADMET properties is an indispensable component of modern drug discovery.[15] For a novel and underexplored scaffold like dioxinopyridine, these predictive models provide the first glimpse into a compound's potential journey through the body. The analysis of our hypothetical "DXP-A" demonstrates how a rapid, cost-free computational screen can generate actionable intelligence, highlighting strengths (good PK profile, low DDI risk), identifying potential liabilities (CYP2C9 inhibition), and uncovering critical decision points (BBB penetration) that will guide the subsequent stages of research and development. By embracing this predictive-first approach, we can more efficiently navigate the complex path from a novel idea to a life-changing therapeutic.

References

  • NIH. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]
  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]
  • Sygnature Discovery. ADMET Prediction Software. [Link]
  • Deep Origin.
  • Zhu, H. et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]
  • PharmPK. Pharmacokinetic Software. [Link]
  • Molecular Discovery. MetaSite - Metabolism prediction. [Link]
  • Gimeno, A. et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link]
  • APL. PKMP - Pharmacokinetic Modeling Program. [Link]
  • Optibrium. Semeta: Metabolite Prediction Software. [Link]
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?
  • Dong, J. et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. [Link]
  • Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]
  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
  • ResearchGate.
  • ResearchGate.
  • Muhammad, S. A. et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Scientific Reports. [Link]
  • Springer Nature Experiments. Machine Learning for In Silico ADMET Prediction. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid

Navigating the Uncharted: A Guide to the Safe Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid

For Immediate Reference: A Procedural Overview

This document provides a comprehensive guide for the safe handling and disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid (CAS No. 1256818-31-1). As a Senior Application Scientist, this guide is formulated to ensure the safety of laboratory personnel and adherence to regulatory standards, even in the absence of a specific Safety Data Sheet (SDS) for this exact compound. The procedures outlined below are based on the chemical's structural components—a pyridine derivative and a carboxylic acid—and information from the SDS of a closely related compound, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde.[3] Given the lack of specific toxicity data, a cautious approach is paramount.

Core Directive: Hazard Assessment and Precautionary Principle

Due to the absence of a dedicated SDS for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid, it is crucial to operate under the "precautionary principle." This means assuming the substance is hazardous.[4][5] The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the hazards of chemicals produced in the laboratory.[5]

The structure contains a pyridine ring, a class of compounds known for potential toxicity, and a carboxylic acid group, which can be corrosive. Therefore, this compound should be handled with the same precautions as other hazardous chemicals in a laboratory setting.[1][2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure the availability and proper use of the following personal protective equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation or damage.
Hand Protection Nitrile rubber gloves.To prevent skin contact, as pyridine derivatives can cause skin irritation.[7]
Body Protection A fully-buttoned lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]To minimize the inhalation of any dust or vapors, which should be assumed to be potentially harmful.

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid must be conducted in accordance with federal, state, and local regulations.[8][9] The following workflow provides a general guideline:

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on its chemical structure (pyridine and carboxylic acid moieties), this compound should be treated as hazardous waste.[8][10]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected separately in a designated hazardous waste container.[10]

Step 2: Containerization

  • Container Selection: Use a chemically compatible, sealable, and airtight waste container.[11] Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid"), and the associated hazards (e.g., "Toxic," "Irritant").[11]

Step 3: Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[12]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[11]

Step 4: Final Disposal

  • Licensed Disposal Facility: The ultimate disposal of the waste must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Documentation: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[11]

Caption: Decision workflow for the disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.

Emergency Procedures: In Case of Accidental Release

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material to avoid dust formation and place it in a labeled hazardous waste container.[3] For a solution, absorb the spill with an inert, non-combustible absorbent material and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid requires a diligent and informed approach. By adhering to the principles of hazard assessment, proper PPE usage, and a structured disposal protocol, researchers can ensure a safe laboratory environment while maintaining compliance with environmental regulations. The development and adherence to a comprehensive Chemical Hygiene Plan is a cornerstone of laboratory safety as mandated by OSHA.[1][2][6]

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • 29 CFR 1910.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Pyridine Standard Operating Procedure.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Navigating the Handling of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Navigating the Handling of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Reference: Essential Safety and Handling

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid (CAS No. 1256818-31-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its structural analogs, namely pyridine carboxylic acids, to ensure a high margin of safety in all laboratory operations. The foundational principle of this guide is to treat this compound with a degree of caution commensurate with its potentially hazardous nature.

Hazard Assessment: Understanding the Risks

Pyridine Carboxylic Acids: The primary hazards associated with this class of compounds are well-documented. Safety data for analogous substances like 2,3-pyridinedicarboxylic acid consistently indicate risks of irritation to the skin, eyes, and respiratory system.[1][3][4] Ingestion may also be harmful.[4][5]

Hazard Summary Table

Potential HazardAnticipated EffectsPrimary Exposure Routes
Skin Irritation May cause redness, itching, and inflammation.[1][3]Dermal contact
Eye Irritation May cause serious eye irritation, including redness, watering, and discomfort.[1][4]Eye contact
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]Inhalation
Harmful if Swallowed May cause gastrointestinal irritation.[4][5]Ingestion

It is imperative to note that the term "dioxino" in the chemical name does not imply that this compound shares the toxicological profile of polychlorinated dibenzo-p-dioxins (PCDDs), which are persistent environmental pollutants of high toxicity.[6][7][8] The hazards of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid are primarily dictated by its pyridine carboxylic acid functionality.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. The following recommendations are based on a risk-averse approach to mitigate the anticipated hazards.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[9][10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for the specific type of nitrile glove used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[10]

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is essential to protect street clothes and underlying skin.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.[9]

PPE Selection Workflow

The selection of appropriate PPE is a dynamic process that depends on the specific experimental conditions. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_WorkflowPPE Selection Workflow for Handling 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acidcluster_assessmentHazard & Risk Assessmentcluster_ppePPE SelectionStartStart: Handling RequiredAssess_QuantityAssess Quantity of CompoundStart->Assess_QuantityAssess_ProcedureAssess Experimental Procedure(e.g., weighing, dissolution, reaction)Assess_Quantity->Assess_ProcedureAssess_VentilationAssess Ventilation(Fume Hood vs. Open Bench)Assess_Procedure->Assess_VentilationCore_PPECore PPE:- Safety Goggles- Nitrile Gloves- Lab CoatAssess_Ventilation->Core_PPESplash_RiskSplash Risk?Core_PPE->Splash_RiskFace_ShieldAdd Face ShieldAerosol_RiskAerosol/Dust Risk?Face_Shield->Aerosol_RiskRespiratorAdd Respirator(e.g., N95 or higher)EndEndRespirator->EndSplash_Risk->Face_ShieldYesSplash_Risk->Aerosol_RiskNoAerosol_Risk->RespiratorYesAerosol_Risk->EndNo

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. The work area should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use a spatula for solid transfers and avoid creating dust.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Reaction: If the compound is used in a reaction, ensure that the apparatus is securely clamped and that any potential pressure build-up can be safely vented.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[1][5]

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: If safe to do so, prevent the spread of the spill. For solid spills, gently cover with an absorbent material. For liquid spills, use a suitable absorbent material to contain the liquid.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid, including unused compound, contaminated labware, and used PPE, must be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[5]

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe handling of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. It is not a substitute for a thorough risk assessment of your specific experimental procedures. Always consult with your institution's EHS department for guidance on chemical safety.

References

  • Jubilant Ingrevia Limited. (2024, April 3).
  • Bio. (n.d.). 2,6-Pyridinedicarboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.
  • Houston Health Department. (n.d.). Dioxin Safety Guidelines.
  • Fisher Scientific. (2012, March 29).
  • Spectrum Chemical. (2018, July 23).
  • Sigma-Aldrich. (2025, September 27).
  • VSNCHEM. (n.d.). VP12565 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • State of Michigan. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • World Health Organization (WHO). (2023, November 29). Dioxins.
  • US EPA. (n.d.). Learn about Dioxin.
  • Medical News Today. (2021, July 27). Dioxins: Definition, dangers, sources, types, and more.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (n.d.). Sigma Aldrich 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • Sigma-Aldrich. (2020, August 29).
  • AK Scientific, Inc. (n.d.). 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride.
  • ChemicalBook. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L.
  • PubMed Central (PMC) - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.